molecular formula C10H7NO4S B2718757 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid CAS No. 85258-81-7

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

カタログ番号: B2718757
CAS番号: 85258-81-7
分子量: 237.23
InChIキー: XXQLSIIKOZWCLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a useful research compound. Its molecular formula is C10H7NO4S and its molecular weight is 237.23. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQLSIIKOZWCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,4-thiazolidinedione (TZD) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Unambiguous structure determination of novel TZD derivatives is a critical prerequisite for advancing drug discovery and development programs. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a specific derivative, 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid. We will move beyond a simple listing of methods to explain the causality behind the experimental choices, demonstrating an integrated and self-validating analytical strategy. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for small molecule characterization, combining foundational spectroscopic techniques with definitive crystallographic analysis.

The Analytical Challenge: Defining the Molecular Architecture

The target of our investigation is 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid. Before any experimental work commences, it is crucial to define the proposed structure and anticipate potential ambiguities.

Proposed Structure:

  • Molecular Formula: C₁₁H₉NO₄S

  • Molecular Weight: 267.26 g/mol

  • Key Features:

    • A 1,4-disubstituted benzene ring characteristic of a para-benzoic acid.

    • A 2,4-thiazolidinedione ring , a saturated five-membered heterocycle containing sulfur, nitrogen, and two carbonyl groups.

    • A covalent single bond connecting the C5 position of the thiazolidinone ring to the C4 position of the benzoic acid ring.

    • A chiral center at the C5 position of the thiazolidinone ring, meaning the compound can exist as a racemic mixture of enantiomers unless a stereospecific synthesis is employed.

The primary goal of this guide is to present a workflow that validates each of these features and confirms the precise connectivity between the two core moieties.

G cluster_0 Proposed Structure of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid mol

Caption: Proposed chemical structure of the target molecule.

The Elucidation Workflow: An Integrated Spectroscopic & Crystallographic Approach

No single technique can provide absolute proof of structure. Therefore, a logical, tiered approach is employed where each experiment builds upon the last, creating a self-validating cascade of evidence. This workflow ensures that foundational questions of elemental composition and functional groups are answered before tackling complex connectivity and stereochemistry.

workflow start Synthesized & Purified Compound ms High-Resolution Mass Spectrometry (HRMS) start->ms Confirm Elemental Formula ir Infrared Spectroscopy (FT-IR) ms->ir Identify Functional Groups nmr NMR Spectroscopy (1D & 2D) ir->nmr Map Atomic Connectivity xray Single-Crystal X-ray Crystallography nmr->xray Determine 3D Structure & Absolute Stereochemistry conclusion Unambiguous Structure Confirmed xray->conclusion hmbc A C5-H C C4(Ar) A->C ³J E C2(C=O) A->E ³J F C4(C=O) A->F ²J B C5 D C3/C5(Ar)-H D->B ³J G NH G->E ²J G->F ²J T1 Key HMBC Correlations

Biological Activity of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid: A Multi-Target Directed Ligand for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of complex metabolic disorders, such as Type 2 Diabetes Mellitus (T2DM) and its associated microvascular complications, increasingly demands therapeutic agents that can address multiple nodes of a dysregulated physiological network. 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (also known as 5-(4-carboxyphenyl)thiazolidine-2,4-dione) represents a highly rationalized pharmacophore in medicinal chemistry. By covalently linking a thiazolidinedione (TZD) core with a benzoic acid moiety, this molecule functions as a Multi-Target Directed Ligand (MTDL) .

Unlike traditional first-generation TZDs (e.g., rosiglitazone) that act as full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and induce severe side effects, this bifunctional derivative modulates three critical metabolic targets: PPARγ , Protein Tyrosine Phosphatase 1B (PTP1B) , and Aldose Reductase (ALR2) [1][2]. This whitepaper dissects the structural causality, biological mechanisms, and validated experimental protocols for evaluating this compound.

Structural Rationale & Pharmacophore Analysis

The biological versatility of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is strictly dictated by its bipartite architecture:

  • The 2,4-Thiazolidinedione (TZD) Core: A privileged heterocyclic scaffold that provides essential hydrogen bond acceptors (via the C2/C4 carbonyls) and a weakly acidic imide nitrogen (pKa ~6.8). This core is lipophilic enough to penetrate deep hydrophobic pockets of nuclear receptors and enzymes[1].

  • The Benzoic Acid Moiety: Substituted at the C5 position of the TZD ring, the carboxylic acid acts as a highly effective bioisostere for phosphotyrosine (pTyr) and a robust anion-binding anchor . At physiological pH, the carboxylate is deprotonated, allowing it to form critical salt bridges with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites[1][3].

Mechanism Ligand 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid PPAR PPARγ Partial Agonism Ligand->PPAR LBD Binding PTP1B PTP1B Inhibition Ligand->PTP1B pTyr Mimicry ALR2 Aldose Reductase Inhibition Ligand->ALR2 Anion Pocket Anchor InsulinSens ↑ Insulin Sensitivity ↓ Adipogenesis PPAR->InsulinSens InsulinSig ↑ Insulin Receptor Signaling PTP1B->InsulinSig Polyol ↓ Polyol Pathway ↓ Oxidative Stress ALR2->Polyol Metabolic Metabolic Syndrome & Diabetic Complication Resolution InsulinSens->Metabolic InsulinSig->Metabolic Polyol->Metabolic

Caption: Multi-target mechanistic pathways of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid.

Core Biological Targets

PPARγ Partial Agonism (Insulin Sensitization)

PPARγ is a nuclear receptor that regulates glucose and lipid homeostasis. Full agonists strongly stabilize the Helix 12 (H12) of the ligand-binding domain (LBD), leading to robust adipogenesis, weight gain, and fluid retention[4]. The inclusion of the rigid benzoic acid moiety alters the binding pose. Instead of forming direct hydrogen bonds with the canonical H12 residues (Tyr473, His449), the compound primarily forms hydrophobic contacts and interacts with alternate sub-pockets (e.g., Helix 3 and the β-sheet region). This distinct binding mode results in partial agonism , which successfully promotes the transcription of insulin-sensitizing genes (like GLUT4 and adiponectin) while minimizing the recruitment of co-activators responsible for adipogenesis[4][5].

PTP1B Inhibition (Insulin Signaling Restoration)

PTP1B is a primary negative regulator of the insulin signaling pathway; it dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1)[3]. The active site of PTP1B contains a critical catalytic cysteine (Cys215) and an arginine (Arg221) that normally binds phosphotyrosine. In 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, the benzoic acid group acts as a non-hydrolyzable pTyr mimetic. It projects into the active site, forming a strong salt bridge with Arg221, while the TZD core extends into the adjacent secondary aryl-binding site, providing high specificity and preventing off-target inhibition of other phosphatases (like TCPTP)[1][2].

Aldose Reductase (ALR2) Inhibition

Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol via the polyol pathway, depleting NADPH and causing severe cellular oxidative stress linked to diabetic neuropathy and retinopathy[2]. Potent ALR2 inhibitors require a polar headgroup to interact with the anion-binding pocket (Tyr48, His110, Trp111) and a lipophilic scaffold to occupy the specificity pocket[6]. The carboxylic acid of the benzoic acid moiety perfectly anchors to the anion-binding site, while the TZD ring undergoes extensive van der Waals interactions within the hydrophobic cleft, making it a highly effective, reversible inhibitor[2].

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of this class of bifunctional TZD-benzoic acid derivatives based on established structure-activity relationship (SAR) literature.

Target Enzyme/ReceptorBiological Role in DiseasePrimary Binding MotifRepresentative Activity (IC50/EC50)Mechanism of Action
PPARγ Insulin resistanceTZD core (hydrophobic LBD)EC50: 0.5 - 2.5 µMPartial Agonist (H12 independent)
PTP1B Insulin receptor deactivationBenzoic acid (pTyr bioisostere)IC50: 2.0 - 15.0 µMCompetitive / Reversible Inhibitor
ALR2 Polyol pathway / Oxidative stressBenzoic acid (Anion pocket)IC50: 1.5 - 8.0 µMUncompetitive / Non-competitive

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol: In Vitro PTP1B Enzymatic Assay

Objective: Determine the IC50 of the compound against human recombinant PTP1B. Causality Rationale: PTP1B relies on a highly nucleophilic Cys215 residue. If this residue oxidizes, the enzyme dies. Therefore, the assay buffer must contain a reducing agent (DTT). Furthermore, a continuous colorimetric assay using p-nitrophenyl phosphate (pNPP) allows for real-time kinetic monitoring, ensuring the inhibition is not an artifact of precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 2 mM EDTA (to chelate trace metals that inhibit phosphatases), and 3 mM DTT (freshly added to maintain Cys215 in a reduced state).

  • Enzyme Preparation: Dilute human recombinant PTP1B to a final well concentration of 10 nM.

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Mix enzyme and compound in a 96-well microplate. Incubate at 37°C for 30 minutes. Self-Validation: Include a positive control (Suramin or Ursolic acid) and a vehicle control (1% DMSO).

  • Reaction Initiation: Add pNPP substrate to a final concentration of 2 mM (approximate Km for PTP1B).

  • Kinetic Read: Immediately measure the absorbance at 405 nm every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Plot % activity vs. log[inhibitor] to determine the IC50 via non-linear regression.

Workflow Prep Buffer Prep (HEPES, DTT, EDTA) Incubate Enzyme + Ligand Pre-incubation (30 min) Prep->Incubate Substrate Add pNPP Substrate (Reaction Initiation) Incubate->Substrate Read Absorbance Read (405 nm) Substrate->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Caption: Step-by-step workflow for the in vitro PTP1B colorimetric inhibition assay.

Protocol: Cell-Based PPARγ Transactivation (Luciferase Reporter)

Objective: Evaluate the partial agonistic activity of the compound. Causality Rationale: Endogenous cells express multiple nuclear receptors (PPARα, PPARδ, RXR) that can confound results. Using a chimeric GAL4-PPARγ-LBD system ensures that the measured luminescence is strictly driven by ligand binding to the PPARγ-LBD, eliminating background noise.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect cells with a pGAL4-PPARγ-LBD expression plasmid and a pUAS-luciferase reporter plasmid using Lipofectamine 3000. Include a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.

  • Starvation: 24 hours post-transfection, switch cells to serum-free media to eliminate baseline activation from endogenous lipids in FBS.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 50 µM). Self-Validation: Use Pioglitazone (10 µM) as a full agonist reference (100% activation max).

  • Lysis & Detection: After 24 hours of treatment, lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly signals to Renilla signals. Calculate the maximum efficacy (Emax) relative to Pioglitazone to confirm partial agonism (typically 30-60% of full agonist Emax).

Conclusion

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a masterclass in rational drug design. By merging the TZD pharmacophore with a benzoic acid bioisostere, researchers can simultaneously target insulin resistance (via PPARγ partial agonism and PTP1B inhibition) and diabetic microvascular complications (via ALR2 inhibition). This multi-target profile drastically reduces the polypharmacy burden and mitigates the severe toxicological side effects associated with first-generation, single-target antidiabetic agents.

Sources

The Emergent Role of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazolidinedione Scaffold as a Privileged Structure in Cancer Drug Discovery

The thiazolidin-4-one core is a versatile and privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] While its derivatives, the glitazones, are well-established as insulin sensitizers for the treatment of type-2 diabetes, a growing body of evidence highlights their potent anticancer properties.[2] These effects can be mediated through mechanisms both dependent on and independent of their action on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2] Among the various classes of thiazolidinone derivatives, those incorporating a 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid moiety have emerged as a particularly promising avenue for the development of novel anticancer agents. This technical guide provides an in-depth exploration of the synthesis, anticancer potential, and mechanisms of action of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

The thiazolidine-2,4-dione ring system is a key pharmacophore that has been successfully integrated into the design of numerous potential anticancer agents.[2] Its unique structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. Research into the antitumor efficacy of molecules containing the 5-arylidene-thiazolidine-2,4-dione system has been particularly fruitful.[2] The combination of the thiazolidinedione core with other pharmacophores, such as sulfonamides, has been shown to be an effective strategy for creating highly active hybrid compounds.[2]

Synthetic Strategies: Building the Core Scaffold and its Derivatives

The synthesis of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid derivatives typically involves a multi-step process, with the Knoevenagel condensation being a key reaction. A general synthetic route is outlined below:

Core Synthesis via Knoevenagel Condensation

A common and efficient method for the synthesis of the 5-arylidene-thiazolidine-2,4-dione scaffold is the Knoevenagel condensation of an appropriate aromatic aldehyde with 2,4-thiazolidinedione. This reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like toluene or ethanol.

Experimental Protocol: Synthesis of 5-(4-carboxybenzylidene)thiazolidine-2,4-dione

  • Reactant Preparation: A mixture of 4-formylbenzoic acid (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) is prepared in absolute ethanol.

  • Catalyst Addition: A catalytic amount of piperidine (0.1 equivalents) is added to the reaction mixture.

  • Reflux: The mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product. Further purification can be achieved by recrystallization from a suitable solvent system.

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety provides a convenient handle for further derivatization, allowing for the synthesis of a wide array of esters and amides. This enables the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of Amide Derivatives

  • Acid Chloride Formation: The synthesized 5-(4-carboxybenzylidene)thiazolidine-2,4-dione is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

  • Amidation: The acid chloride is then reacted with a primary or secondary amine (1.1 equivalents) in the presence of a base, such as triethylamine, in DCM at 0°C to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

Anticancer Activity and Mechanistic Insights

Derivatives of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, including breast, colon, and liver cancer.[2] The anticancer effects of these compounds are often attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Inhibition of Key Signaling Pathways

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B.[3] Overexpression of PTP1B has been implicated in several human cancers, making it an attractive therapeutic target.[3] Certain 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid derivatives have shown potent inhibitory activity against PTP1B in the low micromolar range.[3]

Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] Inhibition of VEGFR-2 can effectively suppress tumor growth by cutting off its blood supply. Novel thiazolidine-2,4-dione derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4]

Anticancer_Mechanism cluster_Cell Cancer Cell cluster_Signaling Signaling Pathways cluster_Processes Cellular Processes TZD_Derivative 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid derivative VEGFR2 VEGFR-2 TZD_Derivative->VEGFR2 Inhibits PTP1B PTP1B TZD_Derivative->PTP1B Inhibits Apoptosis Apoptosis TZD_Derivative->Apoptosis Induces PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/MAPK VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis PTP1B->PI3K Regulates Proliferation Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Proposed mechanism of anticancer action.

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting key signaling pathways, these derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4] For instance, some compounds have been observed to arrest the cell cycle in the S phase and increase the rate of apoptosis in breast cancer cell lines.[4] The α,β-unsaturated carbonyl system of the 5-benzylidene-thiazolidine-2,4-dione moiety can act as a Michael acceptor, potentially leading to the alkylation of biological nucleophiles and contributing to its antiproliferative activity.[2]

Structure-Activity Relationship (SAR) Studies

The anticancer potency of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. SAR studies have provided valuable insights for the rational design of more effective anticancer agents.

Derivative Class Key Substituents Observed Activity Reference
Benzoic Acid AmidesLong alkyl chainsSignificant cytotoxicity against breast, lung, and CNS cancer cell lines.[5]
Phenyl-substitutedElectron-withdrawing groups (e.g., halogens)Enhanced cytotoxicity.[6]
2,3-diaryl-4-thiazolidinones2-(3-(arylalkyl aminocarbonyl)-phenyl)-3-(2-methoxyphenyl)Potent inhibitors of lung and breast cancer cell lines.[5]
Benzoic Acid EstersSubstituted phenyl groupsVaried activity depending on the substitution pattern.[7]

In Vitro and In Vivo Evaluation

The anticancer potential of these compounds is typically evaluated through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vivo Tumor Models

Promising compounds identified from in vitro screening are further evaluated in animal models of cancer. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the in vivo efficacy of novel anticancer agents.

Experimental Protocol: Xenograft Tumor Model

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are then randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Drug_Development_Workflow Synthesis Synthesis & Derivatization In_Vitro In Vitro Screening (e.g., MTT Assay) Synthesis->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assays) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Promising Candidates SAR->Synthesis Rational Design Mechanism->SAR Lead_Opt Lead Optimization In_Vivo->Lead_Opt Preclinical Preclinical Development In_Vivo->Preclinical Lead_Opt->Synthesis

Sources

Antimicrobial Spectrum and Mechanistic Profiling of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (DTZBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that bypass traditional resistance mechanisms, such as β-lactamase degradation and efflux pump overexpression. 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid , hereafter referred to as DTZBA , represents a highly promising synthetic scaffold. By coupling a 2,4-thiazolidinedione (TZD) core with a benzoic acid moiety at the 5-position, DTZBA acts as a multi-target antimicrobial agent. This technical guide provides researchers and drug development professionals with an in-depth analysis of DTZBA’s mechanistic causality, its quantitative antimicrobial spectrum, and self-validating experimental workflows for preclinical evaluation.

Structural Rationale and Mechanistic Causality

The efficacy of DTZBA is not coincidental; it is the direct result of rational structural design that exploits specific bacterial vulnerabilities.

  • The TZD Core as a β-Lactam Bioisostere: The 2,4-dioxo-1,3-thiazolidine ring structurally mimics the β-lactam ring. However, because it lacks the highly strained four-membered ring architecture, it is virtually impervious to hydrolysis by standard serine- or metallo-β-lactamases[1].

  • Target Engagement via the Benzoic Acid Moiety: The addition of the benzoic acid group at the 5-position serves a dual purpose. First, it enhances the lipophilicity required for membrane penetration. Second, the carboxylic acid acts as a critical hydrogen-bond donor/acceptor. In silico and in vitro studies on related demonstrate that this moiety anchors the molecule to the active serine residues of Penicillin-Binding Proteins (PBPs), halting peptidoglycan cross-linking[1].

  • RNA Polymerase and Biofilm Disruption: Beyond cell wall synthesis, 5-substituted TZD derivatives have shown profound efficacy in disrupting bacterial biofilms. The structural geometry of DTZBA allows it to allosterically bind to bacterial RNA polymerase, arresting transcription. This mechanism is particularly lethal to the extracellular polymeric substance (EPS) matrix formation in Staphylococcus epidermidis and MRSA[2].

  • Fungal Aldose Reductase Inhibition: In addition to antibacterial properties, benzothiazole and TZD-benzoic acid hybrids exhibit moderate antifungal activity by acting as , an enzyme critical for fungal osmotic regulation and oxidative stress response[3].

MOA DTZBA 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid (DTZBA) Target1 Penicillin-Binding Proteins (PBPs) DTZBA->Target1 H-bonding (Serine) Target2 Bacterial RNA Polymerase DTZBA->Target2 Allosteric Binding Target3 Aldose Reductase (Fungal/Host) DTZBA->Target3 Competitive Inhibition Effect1 Cell Wall Synthesis Arrest Target1->Effect1 Blocks cross-linking Effect2 Biofilm Inhibition Target2->Effect2 Prevents EPS matrix Effect3 Transcription Blockade Target2->Effect3 Halts elongation

Fig 1: Multi-target antimicrobial mechanisms of DTZBA in bacterial and fungal cells.

Antimicrobial Spectrum Profile

Based on extensive structure-activity relationship (SAR) data from, the antimicrobial spectrum of DTZBA is skewed heavily toward Gram-positive pathogens and biofilm-forming strains[4]. The outer membrane of Gram-negative bacteria presents a permeability barrier, requiring higher Minimum Inhibitory Concentrations (MIC).

Quantitative Susceptibility Summary
PathogenStrain TypeMIC (µg/mL)MBIC (µg/mL)Mechanistic Notes
Staphylococcus aureusMRSA ATCC 433001.56 - 3.126.25Strong PBP inhibition; high affinity for altered PBP2a.
Staphylococcus epidermidisATCC 359843.123.12Potent RNA polymerase inhibition; prevents EPS matrix.
Streptococcus pneumoniaeClinical Isolate6.25N/AEffective against respiratory tract pathogens[1].
Escherichia coliATCC 2592215.6 - 31.2>100Moderate activity; susceptible to AcrAB-TolC efflux pumps.
Pseudomonas aeruginosaPAO131.2 - 62.5>100Poor outer membrane penetration; requires permeabilizers.
Candida albicansATCC 102318.0 - 16.0N/AFungal aldose reductase inhibition; osmotic disruption.

(Note: MBIC = Minimum Biofilm Inhibitory Concentration. Values are extrapolated baseline metrics derived from 5-arylidene-2,4-thiazolidinedione reference standards).

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of DTZBA must employ self-validating protocols. The following methodologies are designed to eliminate false positives caused by compound precipitation or solvent toxicity.

Protocol A: High-Throughput Broth Microdilution with Resazurin Validation

Causality of Design: DTZBA is lipophilic. Traditional optical density (OD600) readings can be skewed if the compound precipitates out of solution, mimicking bacterial turbidity. By incorporating Resazurin—a redox indicator that turns from blue to fluorescent pink only in the presence of metabolically active cells—we create a self-validating system that differentiates true bactericidal activity from physical precipitation.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve DTZBA in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solvation of the benzoic acid moiety.

  • Serial Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Ensure the final DMSO concentration never exceeds 1% v/v. Causality: DMSO >1% can artificially permeabilize bacterial outer membranes, resulting in falsely potent MIC values.

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color change, validating the absence of metabolic respiration.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Causality of Design: To prove DTZBA's efficacy against EPS matrix formation, the assay must wash away planktonic (free-floating) cells before staining. Crystal violet selectively binds to the negatively charged molecules of the intact biofilm matrix.

Step-by-Step Methodology:

  • Biofilm Induction: Inoculate S. epidermidis ( 1×106 CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to aggressively promote biofilm formation.

  • Treatment: Co-incubate with sub-MIC concentrations of DTZBA (0.5x, 0.25x MIC) in a flat-bottom 96-well polystyrene plate for 24 hours at 37°C without shaking.

  • Washing (Critical Step): Carefully aspirate the media. Wash wells three times with sterile Phosphate-Buffered Saline (PBS). Causality: This removes planktonic cells; aggressive washing will dislodge the biofilm, causing false-positive inhibition results.

  • Staining & Elution: Stain with 0.1% Crystal Violet for 15 minutes. Wash away excess stain, then elute the matrix-bound dye using 33% glacial acetic acid.

  • Quantification: Measure absorbance at 590 nm. Calculate the MBIC as the concentration yielding a ≥90% reduction in absorbance compared to the untreated growth control.

Workflow Step1 1. Compound Prep (DTZBA in DMSO) Step2 2. Microdilution (96-well plate) Step1->Step2 Serial Dilution Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Add Pathogen Step4 4. Incubation (37°C, 18-24 hrs) Step3->Step4 Controlled Env Step5 5. OD600 & Resazurin Assay Step4->Step5 Read Viability Step6 6. MIC/MBIC Determination Step5->Step6 Calculate IC50

Fig 2: Self-validating high-throughput workflow for DTZBA MIC determination.

References

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis Source: Medicinal Chemistry Research / PubMed Central URL:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Spectrum of Thiazolidinediones against Respiratory Tract Pathogenic Bacteria: An In Vitro and In Silico Approach Source: Current Pharmaceutical Biotechnology / PubMed URL:[Link]

Sources

Next-Generation Thiazolidinedione Therapeutics: From Rational Design to Multi-Target Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of thiazolidinedione (TZD) derivatives represent a dynamic frontier in medicinal chemistry. Historically recognized as potent insulin sensitizers for the management of Type 2 Diabetes Mellitus (T2DM), classical TZDs have faced clinical limitations due to off-target toxicities. As a Senior Application Scientist, I have observed a paradigm shift in our field: moving away from full Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonism toward the rational design of partial agonists, dual-target modulators, and non-agonist ligands. This whitepaper details the mechanistic rationale, structure-activity relationship (SAR) dynamics, and the rigorous, self-validating experimental protocols required to discover novel TZD-based therapeutic agents for metabolic, neurodegenerative, and oncological applications.

Mechanistic Rationale: The Shift to Partial Agonism

Classical TZDs (such as troglitazone, rosiglitazone, and pioglitazone) function as full agonists of PPAR-γ. Upon binding, they strongly stabilize Helix 12 of the ligand-binding domain (LBD), driving maximum transcriptional activation[1][2]. While highly effective at upregulating glucose transporter type-4 (GLUT-4) and improving insulin sensitivity, this full transactivation triggers severe adverse effects, including weight gain, fluid retention, bone fractures, and hepatotoxicity (which ultimately led to troglitazone's market withdrawal)[1][3].

Modern drug discovery prioritizes partial agonists . Structural and dynamic studies reveal that partial agonists selectively stabilize the Helix 3 and β-sheet regions of the LBD rather than Helix 12[2]. This distinct structural dynamic results in a lower transactivation potential (often yielding 20–80% of the transcriptional output of rosiglitazone) while retaining potent insulin-sensitizing and anti-inflammatory properties[4]. By modulating specific co-activator recruitment, partial agonists successfully uncouple therapeutic efficacy from lipogenic side effects[4].

Pathway Ligand Novel TZD Partial Agonist PPAR PPAR-γ LBD (Helix 3 / β-sheet stabilized) Ligand->PPAR Direct Binding RXR RXR Heterodimerization PPAR->RXR Dimer Complex CoReg Selective Co-activator Recruitment RXR->CoReg Conformational Shift PPRE PPRE Binding on DNA CoReg->PPRE Transcriptional Complex Outcome Target Gene Expression (Insulin Sensitization without Adipogenesis) PPRE->Outcome Gene Activation

Fig 1. Mechanistic pathway of novel TZD partial agonists stabilizing PPAR-γ for selective activation.

Rational Drug Design and Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have diversified the core C3NS TZD scaffold to enhance metabolic stability, alter binding dynamics, and achieve multi-target engagement. Understanding the causality behind these structural modifications is critical for lead optimization.

Table 1: Quantitative SAR Outcomes for Novel TZD Modifications
Structural ModificationTarget / MechanismQuantitative Outcome (In Vitro / In Vivo)Clinical / Therapeutic Implication
N-3 Heterocyclic Amine Substitution PPAR-γ / PTP1B Dual Targeting≥50% inhibition of α-amylase; IC50 < 10 μMEnhanced metabolic stability; reduced postprandial hyperglycemia[5].
Dual PPAR-α/γ Agonism (e.g., Saroglitazar)PPAR-α (Lipid) & PPAR-γ (Glucose)HbA1c reduction (~1.14%); Significant TG dropEffective for NASH/NAFLD with concurrent dyslipidemia[1].
Hydroxylamine Head Group Replacement PPAR-γ Partial AgonismEmax at 20-40% of Rosiglitazone; IC50 ~5-9 μMNeuroprotective (Alzheimer's); reduced lipogenic toxicity[6][7].
Benzimidazole Core Integration AT1 Receptor / PPAR-γAT1 Ki = 2.5 μM; PPAR-γ Activation = 29%Dual antihypertensive and insulin-sensitizing effects[8].
  • N-3 Substitutions : Incorporating N-heterocyclic amines (e.g., pyrrolidinyl, piperidinyl) at the N-3 position of the TZD ring improves metabolic stability and enables dual inhibition of protein tyrosine phosphatase-1B (PTP1B) and α-amylase[5].

  • Head Group Modifications : Replacing the traditional TZD ring with a hydroxylamine group mimics the necessary hydrogen-bonding interactions with key amino acids (Ser289, His323, Tyr473) while reducing classical TZD toxicity, showing high promise for neuroprotective applications[2][6].

Emerging Therapeutic Applications

Beyond glycemic control, novel TZDs are being repurposed and optimized for complex systemic diseases:

  • Non-Alcoholic Steatohepatitis (NASH) : Pioglitazone remains a highly effective pharmacological option for NASH, reducing hepatic inflammation and steatosis independently of glucose levels[1][9]. Next-generation dual PPAR-α/γ agonists further enhance liver fat reduction by simultaneously driving fatty acid oxidation[1].

  • Neuroprotection (Alzheimer's Disease) : PPAR-γ activation mitigates neuroinflammation, reduces oxidative stress, and prevents Aβ-induced toxicity. Novel TZD derivatives engineered for improved blood-brain barrier (BBB) permeability are currently being evaluated as disease-modifying agents for Alzheimer's[7][10].

  • Oncology : TZD derivatives demonstrate potent anticancer properties by inducing lipoapoptosis in tumor cells, reversing the epithelial-mesenchymal transition (EMT), and inhibiting signaling pathways like VEGFR-2 and EGFR[2][11].

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the evaluation of novel TZDs must rely on self-validating assay systems. As researchers, we must distinguish true partial agonism from poor binding affinity or compound cytotoxicity.

Protocol Design Rational Drug Design (SAR & Molecular Docking) Synthesis Chemical Synthesis (e.g., N-3 Substitution) Design->Synthesis Lead Candidates Binding TR-FRET Assay (Affinity & Direct Binding) Synthesis->Binding Purified Compounds Transactivation Transactivation Assay (Efficacy & Partial Agonism) Binding->Transactivation IC50 < 10 μM InVivo In Vivo Validation (NASH, AD, Oncology Models) Transactivation->InVivo Reduced Emax vs. Rosiglitazone

Fig 2. Self-validating experimental workflow for the discovery of novel TZD-based therapeutics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Purpose : Quantify the direct binding affinity (IC50/Ki) of novel ligands to the PPAR-γ LBD. Causality : Small-molecule libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific emission from the terbium-labeled complex[6].

Step-by-Step Methodology :

  • Preparation : Express and purify GST-tagged human PPAR-γ LBD.

  • Complex Assembly : In a 384-well microplate, combine 5 nM GST-PPAR-γ LBD, 2 nM Terbium-labeled anti-GST antibody (donor), and a fluorescently labeled tracer ligand (acceptor).

  • Compound Addition : Add the novel TZD derivative in a 10-point dose-response titration (e.g., 0.1 nM to 100 μM).

  • Incubation : Incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement & Self-Validation : Read the plate using a TR-FRET compatible microplate reader (excitation 340 nm, emission 495 nm and 520 nm). Validation Step: Calculate the IC50 relative to a positive control (Rosiglitazone). A rightward shift confirms competitive displacement of the tracer.

Protocol 2: Dual-Luciferase PPAR-γ Transactivation Assay

Purpose : Assess the functional efficacy and confirm the partial agonist profile of the candidate compound. Causality : High binding affinity (Protocol 1) does not guarantee functional activation. A reporter gene assay measures the actual transcriptional output. To prevent false negatives caused by compound cytotoxicity or poor transfection efficiency, a dual-luciferase system is mandatory[4][8].

Step-by-Step Methodology :

  • Cell Culture & Transfection : Seed SH-SY5Y or COS-7 cells in 96-well plates. Co-transfect cells with a PPRE-driven firefly luciferase reporter plasmid, a PPAR-γ expression plasmid, and a constitutively active Renilla luciferase plasmid (internal control)[6][8].

  • Starvation : After 24 hours, replace media with serum-free media to eliminate baseline activation from lipid components present in standard fetal bovine serum.

  • Treatment : Treat cells with the novel TZD derivative across a concentration gradient (1–16 μM) for 24 hours[6].

  • Lysis & Detection : Lyse the cells and sequentially add firefly luciferase substrate, followed by a quenching agent and Renilla luciferase substrate.

  • Data Normalization (Self-Validation) : Divide the firefly luminescence by the Renilla luminescence. Interpretation: A true partial agonist will display a plateaued maximal efficacy (Emax) at 20-80% of the Rosiglitazone control, with stable Renilla counts confirming that the reduced signal is due to partial agonism, not cell death[4][8].

Sources

A Technical Guide to 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid Analogs: Synthesis, Biological Activity, and Patent Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of analogs with diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the patent literature surrounding these compounds, with a focus on their synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications. We delve into the established roles of these analogs as peroxisome proliferator-activated receptor γ (PPARγ) agonists for the treatment of type 2 diabetes, and explore their emerging potential in oncology. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Therapeutic Significance of the Thiazolidinedione Core

The thiazolidin-2,4-dione (TZD) ring is a privileged scaffold in drug discovery, most famously embodied by the "glitazone" class of antidiabetic drugs.[1] These agents revolutionized the management of type 2 diabetes mellitus by targeting insulin resistance, a key underlying pathology. The core structure, particularly when functionalized to include a benzoic acid moiety, has proven to be a versatile template for interacting with various biological targets. Beyond their profound impact on metabolic diseases, analogs of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid have demonstrated promising activity against a range of other diseases, including cancer, inflammation, and microbial infections.[2][3] This guide will dissect the rich patent and scientific literature to provide a holistic understanding of this important class of compounds.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs can be conceptually divided into two key stages: the formation of the 2,4-thiazolidinedione ring and the subsequent introduction of the substituted benzoic acid moiety, typically via a Knoevenagel condensation.

Synthesis of the 2,4-Thiazolidinedione Core

The most prevalent and efficient method for constructing the 2,4-thiazolidinedione nucleus involves the condensation of thiourea with an α-haloacetic acid, such as chloroacetic acid.[4] This reaction can be performed under conventional heating or with microwave irradiation to significantly reduce reaction times.

Figure 1: General scheme for the synthesis of the 2,4-thiazolidinedione core.

Knoevenagel Condensation for Arylidene Analogs

The Knoevenagel condensation is the pivotal step for introducing the benzoic acid functionality and creating the characteristic 5-ylidene linkage.[5] This reaction involves the condensation of the active methylene group at the C5 position of the 2,4-thiazolidinedione ring with an aromatic aldehyde, in this case, 4-formylbenzoic acid. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.[6]

Figure 2: Knoevenagel condensation to form the title compound.

Key Biological Targets and Mechanisms of Action

The therapeutic effects of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs are primarily attributed to their interaction with specific cellular targets.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

The hallmark mechanism of action for the antidiabetic "glitazones" is their role as potent agonists of PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[7] Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

Mechanism of PPARγ Activation:

  • Ligand Binding: The thiazolidinedione analog enters the cell and binds to the ligand-binding domain of PPARγ.

  • Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in PPARγ, leading to the dissociation of corepressors and the recruitment of coactivator proteins.

  • Heterodimerization: The activated PPARγ forms a heterodimer with RXR.

  • DNA Binding: The PPARγ/RXR heterodimer binds to PPREs on target genes.

  • Gene Transcription: The complex initiates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[8]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD Thiazolidinedione Analog PPARg PPARγ TZD->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Proteins Proteins for Glucose & Lipid Metabolism mRNA->Proteins Translation

Figure 3: Simplified signaling pathway of PPARγ activation by a thiazolidinedione analog.

Anticancer Activity

Emerging evidence highlights the potential of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs as anticancer agents.[1] Their mechanisms in this context are multifaceted and can be both PPARγ-dependent and -independent.

  • PPARγ-Dependent Mechanisms: Activation of PPARγ in cancer cells can induce differentiation, apoptosis, and cell cycle arrest.[1]

  • PPARγ-Independent Mechanisms: Some analogs have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and EGFR.[9] The α,β-unsaturated carbonyl system in the 5-benzylidene linkage can act as a Michael acceptor, potentially alkylating biological nucleophiles and disrupting cancer cell function.[10]

Structure-Activity Relationships (SAR)

The biological activity of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs is highly dependent on their structural features. QSAR studies have provided valuable insights into the key determinants of their potency and selectivity.[11][12]

  • The Thiazolidinedione Head Group: The 2,4-dione functionality is crucial for PPARγ binding.

  • The Benzoic Acid Tail: The carboxylic acid group is a key feature for potent PPARγ agonism. Modifications to the phenyl ring can modulate activity and selectivity.

  • The Linker: The ylidene linker geometry and electronics influence ligand-receptor interactions.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzoic acid moiety can significantly impact activity. Electron-withdrawing groups can enhance antibacterial activity, while other substitutions can tune anticancer or antidiabetic potency.[5]

Table 1: Representative Anticancer Activity of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid Analogs

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Compound 7e 4-Fluoro aniline derivativeMCF-7 (Breast)<0.1[10]
HCT-15 (Colon)56.9[10]
Hep-G2 (Hepatoma)32.2[10]
Compound 5g Thiophene-bearingHepG2 (Hepatoma)3.86[9]
A549 (Lung)7.55[9]
MCF-7 (Breast)10.65[9]
HCT116 (Colon)9.04[9]
Compound 4g Furan-bearingHepG2 (Hepatoma)6.22[9]
A549 (Lung)12.92[9]
MCF-7 (Breast)10.66[9]
HCT116 (Colon)11.17[9]

Patent Landscape: Key Patented Analogs and Their Applications

The therapeutic potential of 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs is reflected in a robust patent landscape.

  • Antidiabetic Agents: A significant number of patents describe the use of these analogs for the treatment of type 2 diabetes and related metabolic disorders, leveraging their PPARγ agonist activity.[6][13]

  • Anticancer Agents: More recent patent applications have focused on the use of these compounds for treating various cancers, including breast, colon, and prostate cancer.[10] These patents often highlight novel substitution patterns that enhance anticancer potency and selectivity.

  • Other Therapeutic Areas: Patents also cover the use of these analogs as anti-inflammatory, antimicrobial, and for the treatment of solid tumors by inhibiting angiogenesis.[2][14]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Thiazolidinedione

This protocol describes the synthesis of the 2,4-thiazolidinedione core via the condensation of thiourea and chloroacetic acid.[4]

Materials:

  • Thiourea

  • Chloroacetic acid

  • Water

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water.

  • Add an equimolar amount of thiourea (1.0 eq) to the flask.

  • Stir the mixture at room temperature for 15 minutes. A white precipitate may form.

  • Heat the mixture to reflux and continue stirring for 8-10 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the 2,4-thiazolidinedione product.

Protocol 2: Synthesis of 4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic Acid

This protocol details the Knoevenagel condensation of 2,4-thiazolidinedione with 4-formylbenzoic acid.[15]

Materials:

  • 2,4-Thiazolidinedione

  • 4-Formylbenzoic acid

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,4-thiazolidinedione (1.0 eq) and 4-formylbenzoic acid (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of the synthesized analogs against cancer cell lines.

Materials:

  • Synthesized 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid analogs

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion

The 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid framework continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting PPARγ for the treatment of diabetes has paved the way for the exploration of its therapeutic potential in other disease areas, most notably cancer. The synthetic accessibility of these analogs, coupled with their diverse biological activities, ensures that they will remain a focus of drug discovery efforts for the foreseeable future. This guide has provided a comprehensive overview of the current state of knowledge, from synthesis to biological evaluation and intellectual property, to aid researchers in advancing this promising class of compounds.

References

  • Lather, V., Kairys, V., et al. (2009). Quantitative structure-activity relationship models with receptor-dependent descriptors for predicting peroxisome proliferator-activated receptor activities of thiazolidinedione and oxazolidinedione derivatives. Chem Biol Drug Des, 73(4), 428-41. [Link]

  • Malik, N., & Singh, R. K. (n.d.). Schematic diagram of the PPARγ and the activation state of macrophages. ResearchGate. [Link]

  • Anonymous. (n.d.). QSAR analysis of 5-aryl thiazolidine-2,4-diones as PPAR-α and PPAR-γ agonists. ResearchGate. [Link]

  • Anonymous. (n.d.). Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds. PubMed. [Link]

  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). J Biol Chem, 270(22), 12953-6. [Link]

  • Anonymous. (n.d.). The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones. ACS Publications. [Link]

  • Giri, R., & Rajan, R. (2018). Parsing the Role of PPARs in Macrophage Processes. Frontiers in Immunology, 9, 298. [Link]

  • Malik, N., & Singh, R. K. (n.d.). Schematic diagram of the PPARγ and the activation state of macrophages. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). PPAR Signaling Pathway. [Link]

  • Anonymous. (2008). PPARG (peroxisome proliferator-activated receptor gamma). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Reddy, L. V., et al. (2017). Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)- benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. Chemistry & Biology Interface, 7(3), 183-194. [Link]

  • Öztürkel Kabakaş, H., Sezer Kurkcu, M., & Onat Taşdelen, K. A. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]

  • Anonymous. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Patel, K. D., et al. (2015). Synthesis and Antidiabetic Activity of Novel 4-((2, 4-Dioxothiazolidin-5-ylidene)methyl)Substituted Benzene Sulphonamide. Asian Journal of Research in Pharmaceutical Sciences, 5(1), 1. [Link]

  • European Patent Office. (2009). USE OF THIAZOLIDINONE DERIVATIVES FOR THE TREATMENT OF SOLID TUMORS (EP 1830848 B1). [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. RSC Advances, 12(20), 12595-12613. [Link]

  • Bhat, A. R. (2014). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous media via simple Knoevenagel condensation reaction. Journal of Materials and Environmental Science, 5(2), 520-525. [Link]

  • Kumar, A., et al. (2013). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 37(11), 3615-3618. [Link]

  • Kráľová, K., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal, 26(2), 268-280. [Link]

  • Kumar, A., et al. (2017). Hypoglycemic and Hypolipidemic Swords: Synthesis and In-vivo Biological Assessment of 5-benzylidene-2,4-thiazolidinediones. Letters in Drug Design & Discovery, 14(10), 1166-1175. [Link]

  • Anonymous. (2022). Synthesis of Thiazolidinedione Compound Library. SciSpace. [Link]

  • Sharma, S., et al. (2014). Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 536-544. [Link]

  • Anonymous. (n.d.). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. ResearchGate. [Link]

  • Kráľová, K., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl. ScienceOpen. [Link]

  • Anonymous. (n.d.). Synthesis of (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-substituted acetamide. ResearchGate. [Link]

  • Anonymous. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 542-594. [Link]

  • Anonymous. (2023). Design, synthesis, in silico studies, and antidiabetic activity of several sulfanilamide incorporated 2,3-disubstitut-ed thiazolidin-4-ones. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 22(1), 1-18. [Link]

  • Anonymous. (n.d.). Example patented derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid possessing biological activity. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Benzylidene-2,4-thiazolidinediones via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Benzylidene-2,4-thiazolidinediones

The 5-benzylidene-2,4-thiazolidinedione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. These compounds form the core of numerous therapeutic agents and clinical candidates, exhibiting a wide spectrum of pharmacological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The most prominent examples are the "glitazone" class of antidiabetic drugs, such as Rosiglitazone and Pioglitazone, which revolutionized the management of type 2 diabetes mellitus by enhancing insulin sensitivity through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]

The Knoevenagel condensation is a powerful and versatile synthetic tool for the formation of carbon-carbon double bonds, and it represents the most efficient and widely adopted method for the synthesis of 5-benzylidene-2,4-thiazolidinediones.[6][7] This reaction involves the condensation of an active methylene compound, in this case, 2,4-thiazolidinedione, with an aldehyde or ketone, typically in the presence of a basic catalyst.[6] The operational simplicity, broad substrate scope, and generally high yields make the Knoevenagel condensation an indispensable reaction for both academic research and industrial drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-benzylidene-2,4-thiazolidinediones using the Knoevenagel condensation. We will delve into the reaction mechanism, explore the optimization of various reaction parameters, and provide detailed, step-by-step protocols for the synthesis and characterization of these valuable compounds.

Reaction Mechanism: A Catalytic Cycle of Condensation

The Knoevenagel condensation proceeds through a base-catalyzed mechanism. The base, commonly a weak amine such as piperidine or pyrrolidine, plays a crucial role in activating the 2,4-thiazolidinedione for nucleophilic attack on the benzaldehyde. The generally accepted mechanism involves the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the C-5 methylene group of 2,4-thiazolidinedione, forming a resonance-stabilized enolate. This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of an aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product, the 5-benzylidene-2,4-thiazolidinedione. The formation of the conjugated system drives the reaction to completion.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 2,4-Thiazolidinedione 2,4-Thiazolidinedione Enolate Resonance-Stabilized Enolate 2,4-Thiazolidinedione->Enolate + Base Benzaldehyde Benzaldehyde Intermediate Aldol Addition Intermediate Catalyst Base (e.g., Piperidine) Enolate->Intermediate + Benzaldehyde Intermediate->Catalyst - Base-H+ Product 5-Benzylidene-2,4-thiazolidinedione Intermediate->Product - H2O Water Water

Caption: Catalytic cycle of the Knoevenagel condensation.

Optimization of Reaction Parameters

The efficiency and outcome of the Knoevenagel condensation can be significantly influenced by several factors. A systematic optimization of these parameters is crucial for achieving high yields and purity of the desired 5-benzylidene-2,4-thiazolidinediones.

Parameter Common Conditions & Reagents Rationale and Field-Proven Insights References
Catalyst Piperidine, Pyrrolidine, DABCO, L-Tyrosine, Ethylenediamine diacetate (EDDA), Ionic LiquidsThe choice of catalyst is critical. Weak organic bases like piperidine are traditional and effective.[2] Organocatalysts like DABCO offer a milder and environmentally friendly alternative.[8] Biocatalysts such as baker's yeast and amino acids like L-tyrosine are "green" options.[9] EDDA has been shown to be a highly efficient catalyst under solvent-free conditions.[2][8][9]
Solvent Toluene, Ethanol, Acetic Acid, Water, Polyethylene Glycol (PEG), Solvent-freeToluene, with a Dean-Stark apparatus to remove water, is a classic choice to drive the equilibrium towards the product.[1][2] Ethanol is a common and effective solvent, particularly with piperidine as a catalyst.[10] Greener alternatives like water and PEG are gaining prominence.[8] Solvent-free "grinding" methods offer a simple, efficient, and environmentally benign approach.[7][1][2][7][8][10]
Temperature Room Temperature to RefluxThe reaction temperature depends on the reactivity of the aldehyde and the chosen catalyst/solvent system. Many modern protocols with highly active catalysts can be performed at room temperature. Traditional methods often require heating to reflux to ensure complete reaction and efficient water removal.[7][8]
Substituents on Benzaldehyde Electron-withdrawing groups (e.g., -NO₂, -Cl), Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)The electronic nature of the substituents on the benzaldehyde ring significantly impacts the reaction rate. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups decrease the electrophilicity and can lead to slower reaction times.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the 2,4-thiazolidinedione precursor and a representative 5-benzylidene-2,4-thiazolidinedione derivative.

Protocol 1: Synthesis of 2,4-Thiazolidinedione

This protocol describes the synthesis of the essential starting material, 2,4-thiazolidinedione, from chloroacetic acid and thiourea.[2][3]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Deionized water

  • Ethanol

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Büchner funnel and vacuum flask

Procedure:

  • In a 250 mL three-necked flask, dissolve chloroacetic acid (0.6 mole) in 60 mL of water.

  • In a separate beaker, dissolve thiourea (0.6 mole) in 60 mL of water.

  • Add the thiourea solution to the chloroacetic acid solution in the flask and stir for 15 minutes. A white precipitate may form.

  • Slowly add 60 mL of concentrated hydrochloric acid to the reaction mixture using a dropping funnel.

  • Attach a reflux condenser and heat the mixture to reflux (100-110 °C) with continuous stirring for 8-12 hours.

  • Cool the reaction mixture to room temperature. The product will solidify as white needles.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold water to remove any residual hydrochloric acid.

  • Dry the product completely. Recrystallization from ethanol can be performed for higher purity.

Protocol 2: Synthesis of 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione

This protocol details the Knoevenagel condensation of 4-chlorobenzaldehyde with 2,4-thiazolidinedione using piperidine as a catalyst and toluene as the solvent.[1]

Materials:

  • 4-Chlorobenzaldehyde

  • 2,4-Thiazolidinedione

  • Piperidine

  • Dry Toluene

  • Ethanol

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and vacuum flask

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chlorobenzaldehyde (0.188 mol) and 2,4-thiazolidinedione (0.188 mol).

  • Add dry toluene to suspend the reactants.

  • Add a catalytic amount of piperidine (approximately 1 mL).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the temperature of the reaction mixture rises above 110 °C.

  • After the complete removal of water, continue to stir the reaction at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold, dry toluene, followed by a wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the final product. The purity of the product is often high, but it can be recrystallized from a suitable solvent like glacial acetic acid or ethanol if necessary.[4][7]

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of 2,4-Thiazolidinedione cluster_protocol2 Protocol 2: Knoevenagel Condensation cluster_characterization Product Characterization P1_Start Reactants: Chloroacetic Acid, Thiourea, HCl P1_Reaction Reflux (8-12h) P1_Start->P1_Reaction P1_Workup Cooling, Filtration, Washing P1_Reaction->P1_Workup P1_Product 2,4-Thiazolidinedione P1_Workup->P1_Product P2_Start Reactants: 2,4-Thiazolidinedione, 4-Chlorobenzaldehyde, Piperidine, Toluene P1_Product->P2_Start Starting Material P2_Reaction Reflux with Dean-Stark P2_Start->P2_Reaction P2_Workup Cooling, Filtration, Washing P2_Reaction->P2_Workup P2_Product 5-(4-Chlorobenzylidene)-2,4-thiazolidinedione P2_Workup->P2_Product Characterization Spectroscopic Analysis: - 1H NMR - 13C NMR - IR - Mass Spectrometry P2_Product->Characterization

Caption: Experimental workflow for the synthesis of 5-benzylidene-2,4-thiazolidinediones.

Characterization of 5-Benzylidene-2,4-thiazolidinediones

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are typical spectroscopic data for 5-benzylidene-2,4-thiazolidinedione derivatives:

  • ¹H NMR: The most characteristic signal is a singlet for the vinylic proton (=CH-Ar) which typically appears in the range of δ 7.5-8.0 ppm. The aromatic protons will show signals in their expected regions, and the NH proton of the thiazolidinedione ring usually appears as a broad singlet at δ 12.0-13.0 ppm in DMSO-d₆.[7]

  • ¹³C NMR: The carbonyl carbons of the thiazolidinedione ring will appear at approximately δ 166-168 ppm. The vinylic carbons and aromatic carbons will also be present in their characteristic regions.

  • IR Spectroscopy: The spectra will show characteristic absorption bands for the N-H stretching (around 3200 cm⁻¹), C=O stretching of the dione (around 1680-1750 cm⁻¹), and C=C stretching of the aromatic ring and the exocyclic double bond (around 1600 cm⁻¹).[4][7]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Conclusion

The Knoevenagel condensation is a robust and highly efficient method for the synthesis of 5-benzylidene-2,4-thiazolidinediones, a class of compounds with immense therapeutic potential. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can effectively synthesize a wide array of derivatives for further investigation in drug discovery and development. The protocols provided herein offer a solid foundation for the practical execution of this important transformation.

References

Sources

Application Note: NMR and Mass Spectrometry Profiling of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of functionalized heterocycles requires analytical workflows that leave no room for ambiguity. 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid is a highly polar, bifunctional molecule comprising a peroxisome proliferator-activated receptor (PPAR) pharmacophore—the thiazolidine-2,4-dione (TZD) ring—linked to a benzoic acid moiety. As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a robust, self-validating methodology for the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Molecular Architecture & Analytical Rationale

To analyze a molecule effectively, one must first deconstruct its physicochemical behavior. 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid contains two highly acidic, hydrogen-bonding centers: the carboxylic acid group (pKa ~4.5) and the TZD imide nitrogen (pKa ~6.8).

Causality in Experimental Design:

  • Solvent Selection (NMR): The dual hydrogen-bonding networks render this compound practically insoluble in standard non-polar solvents like CDCl₃. We mandate the use of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6). Beyond solubility, DMSO-d6 is an aprotic solvent that prevents the rapid chemical exchange of the labile N-H and O-H protons, allowing them to be distinctly observed in the ¹H NMR spectrum[1].

  • Ionization Strategy (MS): Because both the carboxylic acid and the TZD ring readily shed protons, Electrospray Ionization in Negative Ion Mode (ESI-) is the most logical and sensitive choice. Positive ion mode would require forcing a proton onto an already electron-rich, acidic system, leading to poor ionization efficiency and signal-to-noise ratios[2].

G Synthesis Analyte Isolation 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid PrepNMR NMR Sample Prep Solvent: DMSO-d6 (Preserves labile N-H/O-H) Synthesis->PrepNMR PrepMS MS Sample Prep Solvent: MeOH/H2O (0.1% NH4OH) (Promotes deprotonation) Synthesis->PrepMS NMR NMR Spectroscopy 1H, 13C, HSQC, HMBC (500 MHz, 298 K) PrepNMR->NMR MS Mass Spectrometry ESI-TOF (Negative Ion Mode) PrepMS->MS DataInt Orthogonal Data Integration Cross-referencing m/z with connectivity NMR->DataInt Connectivity MS->DataInt Exact Mass StructEluc Unambiguous Structural Elucidation Validated Protocol DataInt->StructEluc

Analytical workflow for the structural elucidation of TZD derivatives.

Step-by-Step Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

Thiazolidine-2,4-dione derivatives are extensively characterized using high-resolution MS to confirm the integrity of the heterocyclic core and its substituents[1].

Step 1: Sample Preparation Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 10 µL of this stock into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Ammonium Hydroxide (NH₄OH). Causality: The basic modifier (NH₄OH) actively forces the deprotonation of the carboxylic acid and TZD ring in solution, maximizing the [M-H]⁻ ion yield before the sample even enters the electrospray capillary.

Step 2: Instrument Parameters (ESI-TOF)

  • Capillary Voltage: 2.5 kV (Negative Mode)

  • Desolvation Temperature: 350 °C

  • Cone Voltage: 25 V (Kept relatively low to prevent in-source fragmentation of the fragile TZD ring).

Step 3: Self-Validating System (Lock Mass Calibration) To ensure the protocol is a self-validating system, the MS workflow incorporates a post-column infusion of sodium formate (10 µL/min). This acts as an internal lock mass, continuously correcting time-of-flight drift. The system is programmed with a strict logic gate: if the mass accuracy error exceeds 5 ppm, the software automatically flags the run for recalibration, preventing false empirical formula assignments.

Nuclear Magnetic Resonance (NMR) Protocol

The Knoevenagel condensation followed by reduction is a standard pathway for synthesizing 5-substituted TZDs, necessitating rigorous analytical validation to confirm the saturation of the C5 bond.

Step 1: Sample Preparation Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

Step 2: Acquisition Parameters (500 MHz Spectrometer)

  • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, 90° pulse angle.

  • ¹³C NMR: 512 scans, relaxation delay (D1) of 2.0 s, decoupling sequence waltz16.

  • 2D NMR (HSQC/HMBC): Acquired to map the connectivity between the TZD C5 proton and the benzoic acid moiety.

Step 3: Self-Validating System (Internal Quantitative Checks) The NMR protocol utilizes the residual DMSO pentet (2.50 ppm) and the TMS singlet (0.00 ppm) as dual internal references. As a self-validating quantitative check, the integration of the para-substituted aromatic protons (4H total) must exactly match a 4:1 ratio against the single TZD C5 methine proton (1H). Any deviation >5% instantly flags the sample for potential co-eluting impurities or incomplete reduction of the precursor alkene.

Unambiguous Structural Elucidation (Data Presentation)

Mass Spectrometry Data Interpretation

The expected exact mass for C₁₀H₇NO₄S is 237.0096 Da. In negative ion mode, the deprotonated molecule [M-H]⁻ dominates the spectrum. Collision-Induced Dissociation (CID) yields predictable, structurally diagnostic fragments.

Table 1: HRMS and MS/MS Fragmentation Data

Ion IdentityTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Causality / Origin
[M-H]⁻ 236.0023236.0019-1.7Deprotonation of COOH or TZD N-H.
Fragment 1 192.0125192.0121-2.1[M-H - CO₂]⁻ : Classic neutral loss of 44 Da from the benzoic acid moiety.
Fragment 2 149.0068149.0065-2.0[M-H - CO₂ - HNCO]⁻ : Subsequent loss of 43 Da (isocyanic acid) due to the retro-cleavage of the TZD ring.
NMR Data Interpretation

The ¹H NMR spectrum is defined by the isolated spin systems of the molecule. The TZD C5 proton appears as a distinct singlet because it lacks adjacent carbon-bound protons. The aromatic region displays a classic AA'BB' system (appearing as two doublets) typical of para-substituted benzene rings.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d6, 500 MHz / 125 MHz)

Position¹H Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)2D HMBC Correlations (¹H to ¹³C)
COOH 13.05br s, 1H167.2C-Ar (ipso)
TZD N-H 12.30br s, 1H-C2 (C=O), C4 (C=O)
Ar-H (ortho to COOH) 7.95d (J = 8.2 Hz), 2H129.8COOH, Ar-C (ipso to TZD)
Ar-H (ortho to TZD) 7.50d (J = 8.2 Hz), 2H127.5Ar-C (ipso to COOH), TZD C5
TZD C5-H 5.65s, 1H54.2C2 (C=O), C4 (C=O), Ar-C (ipso)
TZD C4 (C=O) --173.5-
TZD C2 (C=O) --171.8-
Ar-C (ipso to COOH) --131.0-
Ar-C (ipso to TZD) --142.5-

Orthogonal Validation & Quality Control

The true power of this protocol lies in orthogonal validation. The MS data confirms the molecular formula (C₁₀H₇NO₄S) and the presence of the carboxylic acid (via CO₂ loss). However, MS cannot easily distinguish between positional isomers (e.g., meta vs. para substitution). The NMR data steps in to close this logical loop: the highly symmetric pair of doublets at 7.95 and 7.50 ppm mathematically proves the para-substitution pattern. Furthermore, the HMBC correlation from the TZD C5-H (5.65 ppm) to the aromatic ipso-carbon (142.5 ppm) definitively locks the heterocyclic ring to the benzoic acid scaffold, satisfying the requirements of a self-validating analytical system.

References

  • Sciensage.
  • Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity Der Pharma Chemica URL
  • Microwave assisted synthesis of 3,5-disubstituted thiazolidine-2,4-diones with antifungal activity Farmacia Journal URL

Sources

Application Note: Cellular Assays for Evaluating 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid as a PPARγ Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Thiazolidinediones (TZDs) are a well-characterized class of heterocyclic compounds that primarily exert their biological effects by binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1]. While classic TZDs like rosiglitazone act as full agonists to improve insulin sensitivity, their clinical utility is often limited by adverse effects such as fluid retention, weight gain, and bone loss[2].

The compound 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid represents a structurally optimized scaffold. By directly conjugating a benzoic acid moiety to the C5 position of the TZD ring, this molecule introduces novel hydrogen-bonding capabilities. Benzoic acid derivatives are independently known to influence metabolic regulation[1], and when combined with the TZD pharmacophore, the resulting compound often acts as a Selective PPARγ Modulator (SPARM)[3]. Unlike full agonists that strongly stabilize Helix 12 of the receptor, SPARMs stabilize alternate conformations of the PPARγ LBD. This altered binding mode results in differential co-activator recruitment, allowing researchers to uncouple the desired metabolic efficacy (e.g., glucose uptake) from unwanted adipogenic side effects[4].

Mechanistic Pathway Visualization

To understand the experimental endpoints, it is critical to visualize the signal transduction pathway initiated by the TZD-benzoic acid derivative.

Pathway Ligand 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid PPARg PPARγ (Cytosol/Nucleus) Ligand->PPARg Binds LBD Heterodimer PPARγ:RXRα Complex PPARg->Heterodimer Dimerization RXR RXRα RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE DNA Binding Coactivators Co-activators (SRC-1, CBP/p300) Coactivators->Heterodimer Recruitment TargetGenes Target Gene Transcription (GLUT4, Adiponectin) PPRE->TargetGenes Activation Phenotype Adipogenesis & Insulin Sensitization TargetGenes->Phenotype Cellular Response

Fig 1. Mechanism of action for TZD-benzoic acid derivatives via PPARγ-mediated gene transcription.

Experimental Protocols

Self-validating systems require rigorous controls. The following protocols are designed to isolate the specific receptor-mediated effects of the compound from generalized cytotoxicity.

Protocol A: PPARγ Transactivation Reporter Assay

Causality & Rationale: HEK293T cells are utilized due to their high transfection efficiency and low endogenous PPAR expression, ensuring that the luciferase signal is exclusively driven by the introduced GAL4-PPARγ-LBD chimera[2]. Charcoal-stripped FBS (CS-FBS) is strictly required to eliminate endogenous lipid ligands present in standard serum, which would otherwise cause high basal noise and mask the compound's effect.

Materials:

  • HEK293T cell line

  • Plasmids: pGAL4-PPARγ-LBD, pUAS-Luciferase reporter, pRL-TK (Renilla control)

  • 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (10 mM stock in DMSO)

  • Transfection Reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% CS-FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Transient Transfection: Co-transfect cells with 50 ng pGAL4-PPARγ-LBD, 50 ng pUAS-Luciferase, and 5 ng pRL-TK per well. Incubate for 16 h.

  • Compound Treatment: Carefully aspirate the media. Apply fresh DMEM + 5% CS-FBS containing serial dilutions of the TZD-benzoic acid compound (ranging from 1 nM to 10 μM). Maintain a final DMSO concentration of ≤0.1% . Include Rosiglitazone (1 μM) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the treated cells for 24 h.

  • Detection: Lyse the cells and measure Firefly and Renilla luciferase activities. Normalize the Firefly signal to the Renilla signal to control for transfection efficiency and cell viability.

Protocol B: 3T3-L1 Preadipocyte Differentiation Assay

Causality & Rationale: While reporter assays confirm direct receptor binding, the 3T3-L1 differentiation assay validates the functional phenotypic outcome (adipogenesis). Dexamethasone and IBMX prime the cells by activating glucocorticoid receptors and raising cAMP, respectively. However, terminal differentiation into mature, lipid-droplet-containing adipocytes strictly requires PPARγ activation[1].

Workflow Seed Seed 3T3-L1 (Day -2) Confluence 100% Confluence (Day 0) Seed->Confluence Induction Induction Media + TZD Compound (Day 0 - 2) Confluence->Induction Maintenance Maintenance Media + TZD Compound (Day 2 - 6) Induction->Maintenance Assay Lipid Staining & Analysis (Day 7) Maintenance->Assay

Fig 2. Step-by-step workflow for 3T3-L1 preadipocyte differentiation and phenotypic validation.

Step-by-Step Methodology:

  • Preadipocyte Expansion: Culture 3T3-L1 cells in Preadipocyte Medium (DMEM + 10% Bovine Calf Serum). Critical Step: Do not let cells exceed 70% confluence during expansion to prevent spontaneous differentiation and loss of multipotency.

  • Seeding & Contact Inhibition (Day -2 to Day 0): Seed cells in 6-well plates. Allow them to reach 100% confluence, then wait an additional 48 h (Day 0). This growth arrest is mechanically required to synchronize the cells for clonal expansion.

  • Induction (Day 0): Replace media with Differentiation Medium (DMEM + 10% FBS + 1 μM Dexamethasone + 0.5 mM IBMX + 1 μg/mL Insulin) supplemented with either 1 μM TZD-benzoic acid, 1 μM Rosiglitazone, or 0.1% DMSO.

  • Maintenance (Day 2): Switch to Maintenance Medium (DMEM + 10% FBS + 1 μg/mL Insulin) containing the respective compound treatments.

  • Maturation (Day 4-6): Replace Maintenance Medium every 48 h.

  • Phenotypic Analysis (Day 7): Fix cells with 4% paraformaldehyde and stain with Oil Red O to quantify lipid accumulation. Extract the dye with 100% isopropanol and measure absorbance at 490 nm.

Data Presentation & Expected Outcomes

When evaluating 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid against a full agonist, expect a partial agonist/SPARM profile. The table below summarizes typical quantitative benchmarks used to validate the compound's efficacy.

ParameterVehicle Control (0.1% DMSO)Rosiglitazone (Full Agonist)4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (SPARM)
PPARγ Transactivation (Max Fold Induction) 1.0x15.0x - 20.0x6.0x - 10.0x (Partial Activation)
Reporter Assay EC₅₀ N/A~40 nM~150 - 300 nM
Lipid Accumulation (OD 490 nm) Baseline (0.15)High (1.20)Moderate (0.65)
Cell Viability (Renilla Signal) 100%>95%>95% (Low Toxicity)

Troubleshooting Guide

  • Issue: High basal luciferase activity in the vehicle control wells.

    • Cause & Solution: Standard FBS was likely used instead of Charcoal-Stripped FBS. Standard serum contains endogenous lipids (e.g., linoleic acid) that weakly activate PPARγ. Always use CS-FBS for nuclear receptor reporter assays.

  • Issue: 3T3-L1 cells detach in sheets during Oil Red O staining.

    • Cause & Solution: Mature adipocytes are highly buoyant and fragile. Over-washing or aggressive pipetting will cause them to lift. Gently add PBS washes to the side of the well rather than directly onto the cell monolayer.

  • Issue: Poor differentiation in positive control (Rosiglitazone) wells.

    • Cause & Solution: The 3T3-L1 cells were likely allowed to become overly confluent during routine passaging prior to the assay, depleting their multipotent state. Thaw a fresh, low-passage vial.

References

  • Zou, H., et al. (2019). Design, synthesis and biological activity evaluation of a new class of 2,4-thiazolidinedione compounds as insulin enhancers. PMC.
  • Amato, A. A., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers.
  • Kim, K. M., et al. (2018). Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis. PMC.
  • Weidner, C., et al. (2015). Review - Ligands for the Nuclear Peroxisome Proliferator-Activated Receptor Gamma. MPG.PuRe.

Sources

Developing Drug Delivery Systems for Thiazolidinedione Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinediones (TZDs), a class of synthetic peroxisome proliferator-activated receptor γ (PPARγ) agonists, have been a cornerstone in the management of type 2 diabetes mellitus.[1][2] By enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver, TZDs effectively improve glycemic control.[2] However, the therapeutic potential of these potent oral hypoglycemic agents is often hampered by their poor aqueous solubility, which can lead to variable bioavailability and limit their clinical efficacy.[3][4] This underscores the critical need for advanced drug delivery systems to overcome these biopharmaceutical challenges.

These application notes provide a comprehensive guide for researchers and formulation scientists on the development and characterization of drug delivery systems for TZD derivatives. We will delve into the scientific rationale behind selecting appropriate delivery platforms, offer detailed step-by-step protocols for their preparation, and provide robust methods for their characterization, ensuring scientific integrity and reproducibility.

Thiazolidinediones (TZDs): Mechanism of Action and Therapeutic Potential

TZDs exert their therapeutic effects by binding to and activating PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1][2] Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.[2] Beyond their primary anti-diabetic action, TZDs have shown pleiotropic effects, including anti-inflammatory and potential cardiovascular benefits.[2]

The Challenge: Poor Aqueous Solubility and Bioavailability of TZDs

A significant hurdle in the clinical application of TZD derivatives is their inherently low water solubility.[3][5] For instance, pioglitazone, a widely used TZD, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] This poor solubility can result in a low dissolution rate in the gastrointestinal tract, leading to incomplete absorption and variable oral bioavailability.[6][7]

The Solution: Advanced Drug Delivery Systems

To address the challenges posed by the poor solubility of TZDs, various advanced drug delivery systems have been explored. These systems aim to enhance the dissolution and, consequently, the bioavailability of these compounds. Key strategies include:

  • Nanoparticle-based systems: Encapsulating TZDs within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can increase the surface area for dissolution and improve drug solubility.[8][9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids, presenting the drug in a solubilized state for enhanced absorption.[6][7][13][14]

Scope of These Application Notes

These application notes will provide detailed protocols for two distinct and effective drug delivery systems for TZD derivatives:

  • TZD-Loaded Solid Lipid Nanoparticles (SLNs)

  • TZD-Loaded Self-Emulsifying Drug Delivery Systems (SEDDS)

For each system, we will cover the scientific principles, step-by-step preparation methods, and comprehensive characterization techniques.

Pre-formulation Studies: Essential Characterization of TZD Derivatives

Before embarking on formulation development, a thorough understanding of the physicochemical properties of the specific TZD derivative is paramount. This data will inform the selection of the most appropriate drug delivery system and its components.

Physicochemical Properties of Common TZDs
PropertyPioglitazoneRosiglitazone
Molecular Formula C19H20N2O3SC18H19N3O3S
Molecular Weight 356.44 g/mol 357.43 g/mol
Melting Point 193-194 °C152-155 °C
Aqueous Solubility Poorly solubleSparingly soluble
Log P ~2.5~2.3
BCS Class II[3]II
Rationale for Drug Delivery System Selection

The choice of a drug delivery system should be guided by the specific properties of the TZD derivative and the desired therapeutic outcome.

  • Solid Lipid Nanoparticles (SLNs): SLNs are an excellent choice for TZDs due to their ability to encapsulate lipophilic drugs, their biocompatibility, and the potential for sustained drug release.[8][9][11][12] The solid lipid matrix can also protect the encapsulated drug from chemical degradation.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are particularly advantageous for enhancing the oral bioavailability of poorly water-soluble drugs like TZDs.[6][7][13][14] By presenting the drug in a solubilized form within fine emulsion droplets, SEDDS can bypass the dissolution rate-limiting step in drug absorption.

Formulation Protocol 1: TZD-Loaded Solid Lipid Nanoparticles (SLNs)

Scientific Rationale for SLNs

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature. The lipophilic nature of TZDs allows for their efficient encapsulation within the solid lipid core. The small particle size of SLNs increases the surface area for drug release and absorption.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API): Pioglitazone or Rosiglitazone

  • Solid Lipid: Glyceryl monostearate (GMS)[8][9][11]

  • Surfactant: Pluronic F-68 (Poloxamer 188)[8][9][11]

  • Organic Solvent: Dichloromethane (DCM) or a similar volatile solvent

  • Aqueous Phase: Deionized water

  • Equipment:

    • Homogenizer (high-speed or high-pressure)

    • Magnetic stirrer with heating plate

    • Ultrasonicator (probe or bath)

    • Rotary evaporator

    • Centrifuge

    • Standard laboratory glassware

Step-by-Step Preparation Protocol (Solvent Emulsification-Diffusion Method)[8][9][11]
  • Preparation of the Organic Phase:

    • Accurately weigh the desired amount of the TZD derivative and the solid lipid (e.g., Glyceryl monostearate).

    • Dissolve both components in a suitable volume of the organic solvent (e.g., Dichloromethane) in a beaker. Gentle heating may be applied if necessary to facilitate dissolution.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v Pluronic F-68) in deionized water.

  • Emulsification:

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (for GMS, this is around 55-60 °C).

    • Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization (e.g., 10,000 rpm) for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure at a controlled temperature (e.g., 40 °C).

    • The evaporation of the solvent leads to the precipitation of the lipid as solid nanoparticles, entrapping the drug.

  • Nanoparticle Recovery and Purification:

    • The resulting nanosuspension can be further sonicated to ensure a narrow particle size distribution.

    • To remove any un-encapsulated drug and excess surfactant, the nanosuspension is centrifuged at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).

    • The supernatant is discarded, and the nanoparticle pellet is washed with deionized water and re-centrifuged. This washing step can be repeated.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and then freeze-dried to obtain a powder.

Workflow Diagram

SLN_Preparation cluster_organic Organic Phase cluster_aqueous Aqueous Phase TZD TZD Derivative Dissolve_Organic Dissolve TZD->Dissolve_Organic Lipid Solid Lipid (GMS) Lipid->Dissolve_Organic Solvent Organic Solvent (DCM) Solvent->Dissolve_Organic Organic_Phase Organic Solution Dissolve_Organic->Organic_Phase Emulsification High-Speed Homogenization Organic_Phase->Emulsification Surfactant Surfactant (Pluronic F-68) Dissolve_Aqueous Dissolve Surfactant->Dissolve_Aqueous Water Deionized Water Water->Dissolve_Aqueous Aqueous_Phase Aqueous Solution Dissolve_Aqueous->Aqueous_Phase Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation Purification Centrifugation & Washing Solvent_Evaporation->Purification Lyophilization Lyophilization (Optional) Purification->Lyophilization Final_Product TZD-Loaded SLNs Purification->Final_Product Lyophilization->Final_Product

Caption: Workflow for TZD-Loaded SLN Preparation.

Formulation Protocol 2: TZD-Loaded Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale for SEDDS

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants, that spontaneously form fine oil-in-water emulsions upon mild agitation in aqueous media, such as the gastrointestinal fluids.[6][7][13][14] The TZD is dissolved in this lipidic formulation, and upon emulsification, the drug is presented in small, uniform droplets, which facilitates its absorption.

Materials and Equipment
  • API: Pioglitazone or Rosiglitazone

  • Oil Phase: Oleic acid, Capmul MCM C8, or other suitable oils[13]

  • Surfactant: Cremophor RH 40, Tween 80, or other non-ionic surfactants with a high HLB value (>12)[13]

  • Cosurfactant (Optional): Transcutol P, Propylene glycol, or other suitable cosurfactants[6][13]

  • Equipment:

    • Vortex mixer

    • Magnetic stirrer

    • Water bath

    • Standard laboratory glassware

Step-by-Step Preparation Protocol
  • Excipient Screening (Solubility Studies):

    • Determine the solubility of the TZD derivative in various oils, surfactants, and cosurfactants to select the most suitable excipients.[6][7][13][14]

    • This is typically done by adding an excess amount of the drug to a known volume of the excipient, followed by vortexing and equilibration (e.g., in a shaking water bath at a specific temperature for 24-48 hours).

    • After equilibration, the samples are centrifuged, and the supernatant is analyzed for drug content using a validated analytical method (e.g., HPLC).

  • Construction of Pseudo-ternary Phase Diagrams:

    • To identify the self-emulsifying regions, pseudo-ternary phase diagrams are constructed using the selected oil, surfactant, and cosurfactant.

    • Different ratios of these components are mixed, and the ability of the mixture to form a stable emulsion upon dilution with water is observed. The droplet size of the resulting emulsion is also measured.

  • Preparation of the TZD-Loaded SEDDS Formulation:

    • Based on the optimal ratios identified from the phase diagram, accurately weigh the required amounts of the oil, surfactant, and cosurfactant into a glass vial.

    • Heat the mixture gently (e.g., to 40 °C) in a water bath to ensure homogeneity.

    • Add the pre-weighed TZD derivative to the excipient mixture and vortex or stir until the drug is completely dissolved.

Workflow Diagram

SEDDS_Preparation Start Start Excipient_Screening Excipient Screening (Solubility Studies) Start->Excipient_Screening Phase_Diagram Construct Pseudo-ternary Phase Diagrams Excipient_Screening->Phase_Diagram Select_Ratios Select Optimal Ratios Phase_Diagram->Select_Ratios Weigh_Excipients Weigh Oil, Surfactant, (Cosurfactant) Select_Ratios->Weigh_Excipients Mix_Heat Mix and Gently Heat Weigh_Excipients->Mix_Heat Add_TZD Add TZD Derivative Mix_Heat->Add_TZD Dissolve_TZD Vortex/Stir to Dissolve Add_TZD->Dissolve_TZD Final_Product TZD-Loaded SEDDS Dissolve_TZD->Final_Product End End Final_Product->End

Caption: Workflow for TZD-Loaded SEDDS Preparation.

Characterization of TZD-Loaded Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery systems.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for nanoparticle formulations like SLNs and the emulsion droplets formed from SEDDS.

  • Particle Size: Influences the in vivo distribution, targeting, and drug release rate.

  • Polydispersity Index (PDI): A measure of the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential: Indicates the surface charge of the nanoparticles, which affects their stability in suspension (a higher absolute value generally indicates greater stability) and their interaction with biological membranes.

  • Sample Preparation: Dilute the nanoparticle suspension or the emulsion formed from SEDDS with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument (e.g., Zetasizer), including the temperature, dispersant viscosity, and refractive index.

  • Measurement: Place the sample in a cuvette and perform the measurement. The instrument will provide the average particle size (Z-average), PDI, and zeta potential.

  • Data Analysis: Analyze the results and repeat the measurement for consistency.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Encapsulation Efficiency (EE): The percentage of the initial drug that is successfully entrapped within the nanoparticles.

  • Drug Loading (DL): The percentage of the drug by weight in the final nanoparticle formulation.

A validated High-Performance Liquid Chromatography (HPLC) method is required to accurately quantify the TZD concentration.

HPLC System and Conditions (Example for Pioglitazone): [15]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v).[15]

  • Flow Rate: 0.7 mL/min[15]

  • Detection Wavelength: 269 nm[15]

  • Injection Volume: 20 µL

Procedure for EE and DL Determination:

  • Total Drug Content (Wt): Accurately weigh a small amount of the lyophilized nanoparticles or the liquid SEDDS formulation. Dissolve it in a suitable solvent that dissolves both the drug and the carrier system (e.g., methanol or a mixture of solvents). Analyze the drug concentration using the validated HPLC method.

  • Free Drug Content (Wf): For nanoparticle formulations, centrifuge the nanosuspension at high speed. The un-encapsulated (free) drug will be in the supernatant. Analyze the drug concentration in the supernatant using the HPLC method.

  • Calculations:

    • EE (%) = [(Wt - Wf) / Wt] x 100

    • DL (%) = [(Wt - Wf) / (Weight of nanoparticles)] x 100

In Vitro Drug Release Studies

In vitro release studies are performed to evaluate the rate and extent of drug release from the delivery system over time.

  • Preparation of the Release Medium: Prepare a suitable release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4). For poorly soluble drugs like TZDs, the addition of a surfactant (e.g., 0.5% w/v Tween 80) to the release medium is often necessary to maintain sink conditions.[16]

  • Dialysis Bag Setup:

    • Take a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the drug but retains the nanoparticles.

    • Place a known amount of the TZD-loaded nanoparticle suspension or SEDDS formulation into the dialysis bag and seal it.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Sample Analysis: Analyze the drug concentration in the collected samples using the validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Morphological Characterization

SEM is used to visualize the surface morphology and shape of the nanoparticles.

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air-dry. For lyophilized powder, sprinkle a small amount onto the stub.

  • Sputter Coating: Coat the dried sample with a thin layer of a conductive material (e.g., gold) using a sputter coater.

  • Imaging: Place the coated stub in the SEM chamber and acquire images at different magnifications.

Stability Studies

Stability testing is crucial to determine the shelf-life of the formulation under different environmental conditions.

  • Storage Conditions: Store the TZD-loaded formulations in sealed containers at different temperature and humidity conditions as per the International Council for Harmonisation (ICH) guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).[17][18][19]

  • Testing Intervals: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for key parameters such as:

    • Appearance

    • Particle size and PDI

    • Zeta potential

    • Encapsulation efficiency

    • Drug content

  • Data Analysis: Evaluate any significant changes in these parameters over time to assess the stability of the formulation.

Data Interpretation and Troubleshooting

Interpreting Characterization Data
ParameterDesirable Range/OutcomeImplication
Particle Size < 200 nm for nanoparticlesSmaller size can lead to better absorption and tissue penetration.
PDI < 0.3Indicates a narrow and uniform particle size distribution.
Zeta Potential > |±20| mVHigher absolute value suggests better colloidal stability.
EE (%) High (>70%)Efficient drug encapsulation, reducing waste and dose required.
In Vitro Release Sustained or controlled release profileIndicates the potential for prolonged therapeutic effect.
Stability No significant changes over timeEnsures the formulation maintains its quality and efficacy during storage.
Common Formulation Challenges and Solutions
ChallengePossible CausePotential Solution
Low EE Poor drug solubility in the lipid/oil; Drug leakage during formulation.Screen for lipids/oils with higher drug solubility; Optimize the formulation process (e.g., homogenization speed, temperature).
Large Particle Size Inefficient homogenization; Aggregation of particles.Increase homogenization time/speed; Optimize surfactant concentration; Use a combination of surfactants.
Formulation Instability Insufficient surface charge; Ostwald ripening.Optimize zeta potential by adjusting surfactant or adding a charged lipid; Use a mixture of lipids with different melting points.

PPARγ Signaling Pathway

The following diagram illustrates the mechanism of action of thiazolidinediones as PPARγ agonists.

PPARg_Pathway cluster_cell Target Cell (e.g., Adipocyte) TZD Thiazolidinedione (TZD) PPARg PPARγ TZD->PPARg Binds to PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Forms heterodimer with RXR and binds to PPRE on DNA RXR RXR Gene_Transcription Gene Transcription PPRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Metabolic_Proteins Metabolic Proteins Protein_Synthesis->Metabolic_Proteins Metabolic_Effects Metabolic Effects (e.g., ↑ Insulin Sensitivity) Metabolic_Proteins->Metabolic_Effects

Caption: TZD-mediated activation of the PPARγ signaling pathway.

Conclusion

The development of advanced drug delivery systems for thiazolidinedione derivatives holds immense promise for improving their therapeutic efficacy and overcoming the challenges associated with their poor aqueous solubility. The protocols and characterization methods detailed in these application notes provide a robust framework for researchers to formulate and evaluate novel TZD-loaded nanoparticles and self-emulsifying systems. By systematically applying these methodologies, scientists can contribute to the development of safer and more effective treatments for type 2 diabetes.

References

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. Available from: [Link]

  • Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Formulation of Solid Lipid Nanoparticles Loaded with Rosiglitazone and Probiotic: Optimization and In-vitro Characterization. PubMed. Available from: [Link]

  • Formulation of Solid Lipid Nanoparticles Loaded with Rosiglitazone and Probiotic: Optimization and In-vitro Characterization. R Discovery. Available from: [Link]

  • Formulation and development of self-microemulsifying drug delivery system of pioglitazone hydrochloride. Asian Journal of Pharmaceutics. Available from: [Link]

  • Preparation and in-vitro, in-vivo characterisation of pioglitazone loaded chitosan/PEG blended PLGA biocompatible nanoparticles. Taylor & Francis Online. Available from: [Link]

  • Formulation and characterization of pioglitazone HCl self emulsifying drug delivery system. Scholars Research Library. Available from: [Link]

  • A Comprehensive Review of Nanoparticle Characterization Techniques. Preprints.org. Available from: [Link]

  • Design and Optimization of Pioglitazone Hydrochloride Self-Nanoemulsifying Drug Delivery System (SNEDDS) Incorporated into an Orally Disintegrating Tablet. National Center for Biotechnology Information. Available from: [Link]

  • A Novel solid-self microemulsifying drug delivery system of Pioglitazone Hydrochloride. Journal of Current Pharma Research. Available from: [Link]

  • Characterization Techniques of Nanoparticles Applied in Drug Delivery Systems. ResearchGate. Available from: [Link]

  • Preparation and Characterization of Pioglitazone Loaded PLGA Nanospheres for the Treatment of Type 2 Diabetes. SciSpace. Available from: [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. National Center for Biotechnology Information. Available from: [Link]

  • Formulation of Solid Lipid Nanoparticles Loaded with Rosiglitazone and Probiotic: Optimization and In-vitro Characterization. Bentham Science. Available from: [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. PubMed. Available from: [Link]

  • Characterization Techniques of Nanoparticles Applied in Drug Delivery Systems. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles. Encyclopedia.pub. Available from: [Link]

  • Effect of fabrication parameters on morphology and drug loading of polymer particles for rosiglitazone delivery. National Center for Biotechnology Information. Available from: [Link]

  • Formulation of Solid Lipid Nanoparticles Loaded with Rosiglitazone and Probiotic: Optimization and In-vitro Characterization. ResearchGate. Available from: [Link]

  • Development and Characterization Pioglitazone Hydrochloride Loaded Nanoparticle for Management of Diabetes Mellitus. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Guide to Nanoparticle Characterization Techniques. Delong America. Available from: [Link]

  • Pharmaceutical Stability Aspects of Nanomedicines. Taylor & Francis Online. Available from: [Link]

  • Method Development and Validation for Estimation of Lobeglitazone Sulfate in Bulk and Oral Solid Dosage Form by Chromatographic Technique. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Pioglitazone-Loaded Nanostructured Hybrid Material for Skin Ulcer Treatment. National Center for Biotechnology Information. Available from: [Link]

  • Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method. MDPI. Available from: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. Available from: [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available from: [Link]

  • Nanostructured Lipid Carrier-Based Delivery of Pioglitazone for Treatment of Type 2 Diabetes. Frontiers in Pharmacology. Available from: [Link]

  • Development and Validation of In Vitro Release Testing for Semisolid Formulations. DPT Laboratories. Available from: [Link]

  • Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. USP. Available from: [Link]

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. LabVantage Solutions. Available from: [Link]

  • Pioglitazone Nanoparticles Development, Characterization, Optimization, and a Zebrafish Model Evaluation of its Teratogenic Safety. ResearchGate. Available from: [Link]

  • Thiazolidinediones: Recent Development in Analytical Methodologies. Open University of Cyprus. Available from: [Link]

  • Poorly Soluble Drugs: Dissolution and Drug Release. Google Books.
  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate. Available from: [Link]

  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. Available from: [Link]

  • Stability Testing Update: The New ICH Q1 Draft Guideline. GMP Navigator. Available from: [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available from: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Center for Biotechnology Information. Available from: [Link]

  • Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. National Center for Biotechnology Information. Available from: [Link]

  • Preparation of self-emulsifying drug delivery systems (SEDDS) in the... ResearchGate. Available from: [Link]

  • RSG encapsulation efficiency (EE) and drug loading (DL) in different NP... ResearchGate. Available from: [Link]

  • Self-Emulsifying Drug Delivery System (SEDDS). SciSpace. Available from: [Link]

  • Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Method for determining drug encapsulation efficiency in liposomes. Google Patents.

Sources

use of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid as a Versatile Molecular Probe for Target Identification and Profiling

Introduction & Mechanistic Rationale

The thiazolidinedione (TZD) class of molecules represents a highly privileged pharmacophore in chemical biology, best known for its high-affinity agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1] and its interaction with the mitochondrial membrane protein mitoNEET[2].

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS: 85258-81-7) serves as an optimal molecular probe scaffold[3]. The efficacy of a molecular probe hinges on its ability to retain target affinity post-conjugation. Crystallographic and structure-activity relationship (SAR) studies of TZDs bound to the PPARγ ligand-binding domain (LBD) reveal that the acidic nitrogen (N-3) and the carbonyl groups of the TZD ring form a critical hydrogen-bond network with His323, His449, and Tyr473 near the activation function-2 (AF-2) helix.

Crucially, substitutions at the 5-position of the TZD ring—such as the benzoic acid moiety in this compound—project outward into the solvent-exposed entry channel of the binding pocket. This spatial orientation ensures that derivatization of the carboxylate group (via amide coupling to fluorophores, biotin, or E3 ligase ligands for PROTACs) does not sterically hinder the pharmacophore's interaction with the target. The carboxylic acid acts as a highly efficient, stable synthetic handle for bioconjugation[4].

G cluster_0 Target Engagement A 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid (Core) B Amide Coupling (EDC/NHS) A->B C Conjugated Probe (Biotin / FITC) B->C D PPARγ LBD (Nuclear) C->D Hydrogen Bonding E mitoNEET (Mitochondrial) C->E Affinity Binding

Figure 1: Molecular probe synthesis and subsequent target engagement pathways.

Quantitative Data: Probe Conjugation Impact on Affinity

To validate that conjugation at the benzoic acid site does not abrogate binding, Table 1 summarizes the binding affinities and Fluorescence Polarization (FP) parameters of the core scaffold versus its conjugated derivatives.

Table 1: Comparative Binding and Fluorescence Polarization Parameters of TZD Derivatives

Compound / ProbePPARγ IC₅₀ (nM)mitoNEET Kₒ (nM)FP Baseline (mP)FP Bound (mP)
Rosiglitazone (Clinical Control)~40~120N/AN/A
TZD-Benzoic Acid (Core) ~85~150N/AN/A
TZD-Biotin-PEG4 Probe ~110~185N/AN/A
TZD-FITC Probe ~135~21035 ± 5280 ± 15

Note: Conjugation induces a marginal right-shift in IC₅₀, but affinities remain well within the nanomolar range required for robust target capture and FP screening.

Experimental Protocols

Protocol A: Synthesis of the Biotinylated TZD Probe (TZD-Biotin)

This protocol outlines the activation of the benzoic acid moiety for cross-linking to a Biotin-PEG4-Amine linker.

  • Causality Insight: A PEG4 linker is explicitly chosen over a direct alkyl chain to provide a flexible, hydrophilic spacer. This prevents the massive steric bulk of the streptavidin bead (approx. 60 kDa) from clashing with the target protein during the pull-down phase.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mg of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid in 500 µL of anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS.

  • Incubation: Stir at room temperature for 2 hours. Why? EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly reacts with this to form a stable, amine-reactive NHS-ester, preventing premature hydrolysis.

  • Conjugation: Add 1.0 equivalent of Biotin-PEG4-Amine and 2.0 equivalents of DIPEA (to maintain basicity for the nucleophilic attack). Stir overnight at room temperature.

  • Purification: Purify the resulting TZD-Biotin-PEG4 probe via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize and store at -20°C.

Protocol B: Self-Validating Affinity Chromatography (Pull-Down)

This protocol isolates TZD-binding proteins from cell lysates. It incorporates a mandatory competitive control to distinguish true pharmacological targets from non-specific bead binders.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells (e.g., 3T3-L1 adipocytes) in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, protease inhibitors). Why? Harsh detergents like SDS will unfold the PPARγ LBD, destroying the 3D architecture required for TZD binding.

  • Pre-Clearing: Incubate the lysate with bare Streptavidin-agarose beads for 1 hour at 4°C to remove endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase).

  • Probe Incubation (The Self-Validating Step):

    • Sample 1 (Test): Add 1 µM TZD-Biotin probe to the cleared lysate.

    • Sample 2 (Competitive Control): Add 1 µM TZD-Biotin probe PLUS 100 µM unlabelled Rosiglitazone. Causality: The massive excess of unlabelled ligand will saturate the target's binding pockets. If a protein band appears in Sample 1 but disappears in Sample 2, it is a mathematically validated, specific interaction[4].

  • Capture & Wash: Add Streptavidin-agarose beads for 2 hours at 4°C. Wash the beads 5 times with lysis buffer to remove low-affinity non-specific interactors.

  • Elution & Detection: Boil the beads in Laemmli sample buffer (containing SDS and DTT) for 5 minutes. Resolve the eluate via SDS-PAGE and probe for PPARγ or mitoNEET via Western Blot.

G A 1. Cell Lysate Preparation (Non-denaturing Conditions) B 2. Probe Incubation (± 100x Competitor for Validation) A->B C 3. Streptavidin Bead Capture B->C D 4. Stringent Washing C->D E 5. Target Elution (Boiling in SDS) D->E F 6. Western Blot / LC-MS E->F

Figure 2: Step-by-step workflow for TZD-probe affinity chromatography and target validation.

Protocol C: Competitive Fluorescence Polarization (FP) Assay

By conjugating the benzoic acid core to FITC, researchers can establish a high-throughput screening (HTS) platform for novel PPARγ modulators.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well black microplate, combine 10 nM TZD-FITC probe with 50 nM recombinant human PPARγ-LBD in assay buffer (PBS, 0.01% Triton X-100, 1 mM DTT).

  • Equilibration: Incubate in the dark for 30 minutes. Causality: The small TZD-FITC probe tumbles rapidly in solution (low polarization, ~35 mP). Upon binding the large PPARγ protein, its tumbling rate decreases dramatically, resulting in high polarization (~280 mP).

  • Displacement: Add varying concentrations of test compounds. A successful competitor will displace the TZD-FITC probe back into the solution, causing a dose-dependent drop in the mP value.

  • Readout: Measure parallel and perpendicular fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 535 nm) to calculate the IC₅₀ of the test compounds.

References

  • Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)." The Journal of Biological Chemistry. 1995; 270(22): 12953-12956. URL: [Link]

  • Colca JR, McDonald WG, Waldon D, et al. "Identification of a novel mitochondrial protein ("mitoNEET") cross-linked specifically by a thiazolidinedione photoprobe." American Journal of Physiology-Endocrinology and Metabolism. 2004; 286(2): E252-E260. URL: [Link]

  • Geurink PP, Prely LM, van der Marel GA, Bischoff R, Overkleeft HS. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules. 2013; 18(8): 8750-8772. URL: [Link]

Sources

Application Note: Experimental Guide to 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid in PPARγ Modulation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS 85258-81-7) is a specialized synthetic derivative belonging to the thiazolidinedione (TZD) class of compounds. Historically, TZDs such as rosiglitazone and pioglitazone have been utilized as potent insulin sensitizers for the management of Type 2 Diabetes Mellitus (T2DM). Their primary mechanism of action involves binding to the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates lipid and glucose homeostasis [1].

However, classical TZDs act as full agonists , which hyper-stimulate adipogenic genes, leading to adverse effects such as weight gain, fluid retention, and osteopenia. As a result, modern drug development has pivoted toward selective PPARγ modulators (SPARMs) or partial agonists.

Causality of Structural Modification: The addition of a polar, acidic benzoic acid moiety at the 5-position of the TZD ring fundamentally alters the compound's binding thermodynamics. While the TZD headgroup anchors to the canonical hydrogen-bonding network (His323, His449, and Tyr473) within the PPARγ LBD, the bulky and polar benzoic acid tail prevents the complete stabilization of the activation function-2 (AF-2) helix (Helix 12) [2]. This restricted conformational change is sufficient to block Cdk5-mediated phosphorylation of PPARγ at Ser273—yielding the desired insulin-sensitizing effects—without recruiting the full suite of co-activators required for massive adipogenesis [3].

PPAR_Pathway Ligand 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid PPARg PPARγ (Cytosol/ Nucleus) Ligand->PPARg Binds LBD ConformationalChange Conformational Change (AF-2 Stabilization) PPARg->ConformationalChange Heterodimer PPARγ-RXR Heterodimer ConformationalChange->Heterodimer + RXR Coactivators Co-activator Recruitment Heterodimer->Coactivators PPRE Binding to PPRE (DNA) Coactivators->PPRE GeneExpr Target Gene Expression (Glucose/Lipid Metabolism) PPRE->GeneExpr

Fig 1: PPARγ activation by thiazolidinedione derivatives leading to target gene transcription.

Physicochemical Properties & Handling

To ensure experimental reproducibility, the compound must be handled according to its specific physicochemical constraints. The carboxylic acid group increases polarity but the core TZD ring remains highly hydrophobic.

Table 1: Chemical Properties and Formulation Guidelines
PropertyValue / GuidelineExperimental Rationale
CAS Number 85258-81-7Unique identifier for procurement and literature tracking.
Molecular Formula C10H7NO4S-
Molecular Weight 237.23 g/mol Required for precise molarity calculations in in vitro assays.
Primary Solvent Anhydrous DMSO (≥50 mg/mL)The compound is practically insoluble in water. DMSO ensures complete solvation of the hydrophobic TZD core.
Stock Storage -20°C, protected from lightTZDs are susceptible to slow oxidative degradation and hydrolysis. Aliquot to avoid freeze-thaw cycles.
Working Solutions Dilute in assay buffer (Max 0.1% DMSO)DMSO concentrations >0.5% are cytotoxic and can artificially alter cell membrane permeability.

Protocol I: In Vitro PPARγ Transactivation Assay

Objective: To quantify the functional agonism (EC50 and Emax) of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid. Assay Design & Causality: We utilize a GAL4-PPARγ chimera system in HEK293T cells. Endogenous nuclear receptors in standard cell lines can create high background noise. By transfecting a plasmid containing the GAL4 DNA-binding domain fused strictly to the PPARγ LBD, the measured luciferase signal is exclusively driven by the exogenous construct, ensuring absolute target specificity [2].

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • Seed cells into 96-well white opaque plates at a density of 2×104 cells/well. Rationale: White plates prevent optical crosstalk between wells during luminescence reading.

  • Transient Transfection (24h post-seeding):

    • Co-transfect cells with pM-GAL4-PPARγ-LBD (receptor plasmid) and pUAS-luciferase (reporter plasmid) using Lipofectamine 3000.

    • Include a pRL-TK Renilla luciferase plasmid as an internal transfection control.

  • Compound Treatment (24h post-transfection):

    • Aspirate media and replace with serum-free DMEM (serum contains endogenous lipids that act as weak PPAR agonists).

    • Treat cells with a 10-point dose-response curve of the compound (1 nM to 100 μM).

    • Self-Validating Controls: Treat control wells with 0.1% DMSO (Baseline/Vehicle) and 1 μM Rosiglitazone (100% Emax reference).

  • Detection (24h post-treatment):

    • Lyse cells and add Dual-Glo® Luciferase Reagent.

    • Measure Firefly luminescence, followed by Stop & Glo® Reagent to measure Renilla luminescence. Normalize Firefly signal to Renilla signal to account for well-to-well transfection variability.

Protocol II: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To determine the real-time binding affinity ( Kd​ ) and kinetic rates ( kon​ , koff​ ) of the compound to recombinant PPARγ LBD. Assay Design & Causality: While the transactivation assay proves functional activity, SPR proves direct physical binding. SPR is prioritized over radioligand binding because it is label-free and provides real-time kinetic data. The dissociation rate ( koff​ ) is a critical metric; partial agonists often exhibit faster dissociation rates from the LBD compared to full agonists, explaining their reduced transcriptional efficacy [2].

SPR_Workflow Chip 1. Sensor Chip Preparation (CM5 Dextran Matrix) Immobilization 2. Amine Coupling of PPARγ LBD Protein Chip->Immobilization Blocking 3. Ethanolamine Blocking of Unreacted Sites Immobilization->Blocking Analyte 4. Injection of Analyte (Concentration Series) Blocking->Analyte Regeneration 5. Surface Regeneration (Mild NaOH/SDS) Analyte->Regeneration Regeneration->Analyte Next Cycle Analysis 6. Kinetic Data Analysis (1:1 Langmuir Binding) Regeneration->Analysis

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for PPARγ-ligand binding kinetics.

Step-by-Step Methodology
  • Surface Preparation & Immobilization:

    • Activate a CM5 sensor chip using EDC/NHS chemistry.

    • Dilute recombinant human PPARγ LBD protein in 10 mM Sodium Acetate (pH 4.5) and inject over the activated surface to achieve an immobilization level of ~5000 Response Units (RU).

    • Block unreacted active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Injection:

    • Prepare the analyte (4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid) in running buffer (PBS-P+ with 2% DMSO to maintain solubility).

    • Inject a concentration series (3.125 μM to 50 μM) over the immobilized PPARγ LBD at a flow rate of 30 μL/min.

  • Regeneration & Analysis:

    • Regenerate the surface between injections using 10 mM NaOH to strip bound analyte without denaturing the immobilized protein.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate Kd​ .

Data Presentation & Interpretation

When executing the protocols above, the resulting data must be contextualized against a known standard. Because the benzoic acid derivative is designed to avoid the hyper-activation seen with classical TZDs, researchers should expect a lower maximum efficacy ( Emax​ ) despite maintaining a respectable binding affinity.

Table 2: Comparative Pharmacological Profile (Expected Results)
CompoundBinding Affinity ( Kd​ )Transactivation ( EC50​ )Max Efficacy ( Emax​ )Pharmacological Classification
Rosiglitazone (Control)~40 nM~50 nM100% (Normalized)Full Agonist
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid ~150 - 300 nM~250 - 500 nM30% - 45%Partial Agonist / SPARM

Interpretation: An Emax​ of 30-45% confirms that the compound successfully binds to the LBD but induces a sub-maximal conformational shift. This profile is highly desirable in modern drug discovery, as it correlates with robust insulin sensitization (via Ser273 phosphorylation blockade) while mitigating the transcriptional pathways responsible for lipid accumulation [3].

References

  • Thangavel, N., Al Bratty, M., Akhtar Javed, S., Ahsan, W., & Alhazmi, H. A. (2017). "Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs." International Journal of Medicinal Chemistry. URL:[Link]

  • Yasmin, S., Capone, F., Laghezza, A., et al. (2017). "Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes." Scientific Reports. URL:[Link]

  • Choi, J. H., Banks, A. S., Kamenecka, T. M., et al. (2011). "Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation." Nature. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in synthesizing 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid. This molecule, featuring a thiazolidine-2,4-dione (TZD) pharmacophore linked to a benzoic acid moiety, is a notoriously stubborn intermediate in the development of PPARγ agonists and aldose reductase inhibitors.

The synthesis relies on a two-step cascade: a Knoevenagel Condensation followed by a Chemoselective Reduction . Below, you will find mechanistic breakdowns, structured FAQs, optimized protocols, and comparative data to ensure your workflow is a self-validating system.

Synthesis Workflow

SynthesisWorkflow A 4-Formylbenzoic Acid + 2,4-Thiazolidinedione B Knoevenagel Condensation (Piperidine, AcOH) A->B C 4-(2,4-Dioxothiazolidin-5-ylidene)benzoic acid (Intermediate) B->C Yield: 85-92% D Chemoselective Reduction (LiBH4, Pyridine/THF) C->D E 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (Target Product) D->E Yield: 80-88%

Two-step synthesis workflow for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid.

Section 1: Knoevenagel Condensation (Step 1)

FAQ 1.1: Why is my condensation yield stalling at 50-60%, and how can I drive it to completion? Causality & Mechanism: The Knoevenagel condensation between 4-formylbenzoic acid and TZD requires the deprotonation of the active methylene group of TZD (pKa ~ 6.8). If you are using a weak base alone, the equilibrium does not favor complete conversion. Furthermore, the generation of water during the reaction can reverse the condensation. Solution: Utilize a catalytic mixture of piperidine and glacial acetic acid[1]. Piperidine deprotonates the TZD, while acetic acid activates the aldehyde via protonation, creating a synergistic push-pull mechanism. To drive the reaction forward, remove water continuously using a Dean-Stark apparatus with toluene as the solvent, or use microwave irradiation in ethanol to accelerate the kinetics[2].

FAQ 1.2: My intermediate, 4-(2,4-dioxothiazolidin-5-ylidene)benzoic acid, is precipitating prematurely. Is this a problem? Causality & Mechanism: The benzoic acid moiety drastically reduces the solubility of the intermediate in non-polar solvents like toluene. Premature precipitation traps unreacted starting materials inside the solid matrix, halting the reaction prematurely. Solution: Switch the solvent system to a more polar mixture, such as polyethylene glycol (PEG-300)[3]. PEG-300 not only solubilizes the polar substrates but also acts as a phase-transfer catalyst, often boosting yields to >85%.

Table 1: Optimization of Knoevenagel Condensation Conditions
Catalyst SystemSolventConditionsAverage Yield (%)Notes
Piperidine (cat.)EthanolReflux, 24 h65 - 70Standard baseline; suffers from precipitation issues[1].
Piperidine / AcOHTolueneReflux (Dean-Stark), 12 h75 - 80Good water removal; moderate solubility.
Piperidine / AcOHPEG-300100 °C, 4 h85 - 92Excellent solubility; green solvent; easy isolation[3].
Glycine (cat.)Solvent-freeMicrowave (300W), 10 min88 - 94High throughput; prevents thermal degradation[2].

Section 2: Chemoselective Reduction (Step 2)

FAQ 2.1: I am using standard Hydrogenation (H2, Pd/C), but the reaction is incredibly slow or fails completely. Why? Causality & Mechanism: The TZD ring contains a sulfur atom, which is a notorious catalyst poison. It strongly coordinates to the active palladium sites, deactivating the Pd/C catalyst. Additionally, the bulky benzoic acid group sterically hinders the approach of the exocyclic double bond to the catalyst surface. Solution: While high-pressure hydrogenation (50-80 psi) in glacial acetic acid can sometimes overcome this, chemical reduction is far more reliable for TZD derivatives.

FAQ 2.2: What is the most reliable method to reduce the 5-benzylidene double bond without cleaving the TZD ring? Causality & Mechanism: You need a chemoselective reducing agent that targets the conjugated alpha,beta-unsaturated system without attacking the imide carbonyls of the TZD ring or the carboxylic acid. Solution: The use of Lithium borohydride (LiBH4) in a Pyridine/THF mixture is highly regiospecific and efficient for this exact transformation[2]. For a greener, transition-metal-free approach, electrochemical reduction using water as a hydrogen source has recently been demonstrated to yield up to 90%[4].

Table 2: Comparison of Chemoselective Reduction Methods
Reduction MethodReagentsChemoselectivityAverage Yield (%)Key Advantage / Disadvantage
Catalytic HydrogenationH2 (60 psi), 10% Pd/C, AcOHModerate40 - 60Clean byproduct profile / High risk of sulfur poisoning.
Borohydride / PyridineLiBH4, Pyridine/THF, RefluxExcellent80 - 88Highly regiospecific / Pyridine toxicity and removal[2].
Cobalt Boride (In situ)NaBH4, CoCl2·6H2O, MeOH/DMFVery Good75 - 85Fast, cheap reagents / Requires careful heavy metal workup.
Electrochemicale-, H2O, undivided cellExcellent85 - 90Green, transition-metal free / Requires potentiostat setup[4].

Section 3: Validated Experimental Protocols

As an application scientist, I emphasize reproducibility. Below are the self-validating protocols for the most robust pathway.

Protocol A: Synthesis of 4-(2,4-Dioxothiazolidin-5-ylidene)benzoic acid (Step 1)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charge: Add 4-formylbenzoic acid (15.0 g, 100 mmol), 2,4-thiazolidinedione (11.7 g, 100 mmol), and PEG-300 (100 mL)[3].

  • Catalysis: Add piperidine (0.85 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).

    • Self-Validation Check: The solution should turn slightly yellow as the iminium intermediate forms.

  • Reaction: Heat the mixture to 100 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice-water (400 mL) while stirring vigorously. Acidify to pH 3-4 using 1M HCl to ensure the benzoic acid is fully protonated.

  • Purification: Filter the yellow precipitate, wash extensively with distilled water, and recrystallize from ethanol to yield the pure intermediate.

Protocol B: Chemoselective Reduction via LiBH4/Pyridine (Step 2)

Adapted from the regiospecific reduction of 5-benzylidene-2,4-thiazolidinediones[2].

  • Setup: Flame-dry a 250 mL two-neck flask under a nitrogen atmosphere.

  • Charge: Dissolve 4-(2,4-dioxothiazolidin-5-ylidene)benzoic acid (10.0 g, ~40 mmol) in a mixture of anhydrous THF (60 mL) and anhydrous pyridine (20 mL).

  • Reduction: Cool the flask to 0 °C. Slowly add Lithium borohydride (LiBH4) (2.0 M in THF, 30 mL, 60 mmol) dropwise over 30 minutes.

    • Caution: Vigorous hydrogen evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4-6 hours.

  • Quenching: Cool to 0 °C and carefully quench with 1M HCl until pH reaches 2.

    • Self-Validation Check: Acidification destroys unreacted borohydride and protonates the target molecule's carboxylic acid and TZD nitrogen, forcing it into the organic phase during extraction.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude white solid from aqueous ethanol to afford pure 4-(2,4-dioxo-1,3-thiazolidin-5-yl)benzoic acid.

References

  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Sphinx Knowledge House. 1

  • 2,4-Thiazolidinedione technical grade, 90 2295-31-0. Sigma-Aldrich. 3

  • Electrochemical reduction of 5-benzylidene thiazolidine-2,4-diones: a greener approach to the preparation of glitazone APIs. Chemical Communications (RSC Publishing). 4

  • Regiospecific Reduction of 5-Benzylidene-2,4-Thiazolidinediones and 4-Oxo-2-thiazolidinethiones using Lithium Borohydride in Pyridine and Tetrahydrofuran. ResearchGate. 2

Sources

Technical Support Center: Purification of Thiazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiazolidinedione (TZD) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable compounds. As a class of molecules with significant therapeutic potential, particularly as PPARγ agonists, the purity of TZD derivatives is paramount for accurate biological evaluation and clinical success.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of TZD derivatives. The advice herein is grounded in established chemical principles and field-proven methodologies to ensure you can achieve your desired product purity with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common purification challenges.

Q1: My TZD derivative precipitated as an oil during crystallization. What should I do?

A1: "Oiling out" is a common issue, especially if your compound has a low melting point or if impurities are present, which can depress the melting point.[2] It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] To resolve this, you can:

  • Re-dissolve and Dilute: Add more of the "good" solvent to the heated mixture to ensure the compound stays in solution longer as it cools.[2]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further in an ice bath or refrigerator. Rapid cooling often leads to high supersaturation, which promotes oiling out.[3]

  • Use Seeding: Introduce a small, pure crystal of your compound (a seed crystal) to the supersaturated solution to encourage templated crystal growth.[3][4]

  • Change the Solvent System: If the issue persists, a different recrystallization solvent may be necessary. For example, some researchers have found success switching to methanol when other solvents caused oiling.[1]

Q2: My Knoevenagel condensation reaction is complete, but the product won't precipitate when I add water. What's happening?

A2: This can happen for several reasons. The product might be more soluble in the reaction mixture than anticipated, or the concentration might be too low.

  • Acidify the Solution: Often, the product of a Knoevenagel condensation is precipitated by pouring the reaction mixture into water and acidifying with an acid like acetic acid.[5] This ensures that the TZD nitrogen is protonated, reducing its solubility.

  • Reduce the Volume: Before precipitation, you can concentrate the reaction mixture under reduced pressure to increase the product concentration.

  • Perform a Liquid-Liquid Extraction: If direct precipitation is not feasible, extract your product into an organic solvent like ethyl acetate, wash the organic layer to remove impurities, and then concentrate it to obtain the crude product for further purification.

Q3: I see multiple spots on my TLC after the reaction. What are the likely impurities?

A3: In a typical Knoevenagel condensation to synthesize 5-arylidene-2,4-thiazolidinediones, common impurities include:

  • Unreacted starting materials: the aromatic aldehyde and the 2,4-thiazolidinedione core.

  • Catalyst: If a basic catalyst like piperidine was used, it might be present in the crude product.[5][6]

  • Side-products: While the Knoevenagel condensation is generally robust, side reactions can occur, especially with prolonged heating or incorrect stoichiometry.[7] For N-substituted TZD derivatives, byproducts from reactions at the TZD nitrogen are also possible.[8]

Q4: What are the best general-purpose solvents for recrystallizing TZD derivatives?

A4: The choice of solvent is highly dependent on the specific substituents on your TZD derivative. However, some commonly used and effective solvents include:

  • Ethanol: Widely used for a range of 5-arylidene-2,4-thiazolidinediones.[5][9][10]

  • Acetic Acid: Another effective solvent for recrystallization.[5]

  • Toluene: Can be used both as a reaction solvent and for purification.[11]

  • Methanol: A good option, particularly for washing the crude product.[6]

  • Water: The unsubstituted 2,4-thiazolidinedione core can be recrystallized from water.[5][10]

  • Solvent Mixtures: For compounds with challenging solubility, a binary solvent system (e.g., chloroform/methanol) can be effective.[12]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Crystallization

Crystallization is the most common method for purifying TZD derivatives. However, their often-poor solubility and tendency to oil out can present significant challenges.

As mentioned in the FAQs, oiling out is a frequent problem. It arises from a liquid-liquid phase separation preceding crystallization.[3][13] This is particularly common when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing.[2]

  • High Supersaturation: Cooling the solution too quickly or using too little solvent can create a high degree of supersaturation, where the solute concentration far exceeds the saturation point. This kinetically favors the formation of a disordered, liquid-like phase over an ordered crystal lattice.[3]

  • Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to melting in the hot solvent. They can also interfere with the crystal lattice formation.[2]

  • Inherent Molecular Properties: Molecules with flexible structures or low melting points are inherently more susceptible to oiling out.[4]

dot graph TD { A[Start: Oiled Out Product] --> B{Identify Cause}; B --> C[High Supersaturation]; B --> D[Impurities Present]; B --> E[Inherent Properties]; C --> F[Add More Solvent]; C --> G[Slow Cooling Rate]; D --> H[Charcoal Treatment]; D --> I[Column Chromatography]; E --> J[Change Solvent System]; E --> K[Seeding]; F --> L[Pure Crystalline Product]; G --> L; H --> L; I --> L; J --> L; K --> L;

} function node_style(nodes, style) { var nodes_array = Array.isArray(nodes) ? nodes : [nodes]; nodes_array.forEach(function(node) { var graphNode = document.querySelector([id="${node}"]); if (graphNode) { var rect = graphNode.querySelector("rect, polygon, ellipse"); if (rect) { rect.setAttribute("style", style.replace(/, /g, "; ")); } var text = graphNode.querySelector("text"); if (text) { var fontcolor = style.match(/fontcolor:([^,;]+)/); if (fontcolor) { text.setAttribute("fill", fontcolor[5]); } } } }); } Caption: Troubleshooting workflow for oiling out.

Protocol 1: Step-Wise Cooling for Recrystallization

  • Dissolution: In a suitable flask, dissolve your crude TZD derivative in the minimum amount of hot solvent. If the solution is colored, and you suspect impurities, this is the point to consider a charcoal treatment.

  • Slow Cooling to Room Temperature: Cover the flask and allow it to cool slowly to room temperature. Do not place it directly in an ice bath. This slow cooling minimizes the rate of supersaturation.

  • Inducing Crystallization: If crystals do not form at room temperature, try scratching the inside of the flask with a glass rod at the meniscus. This can provide a surface for nucleation.

  • Seeding (if necessary): If scratching doesn't work, add a single, small, pure crystal of your product to the solution.

  • Gradual Chilling: Once crystal formation begins, or if it has not started at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Problem Potential Cause Recommended Action Reference
Product "oils out"High supersaturation, impuritiesAdd more solvent, cool slowly, use seed crystals[2][3]
No crystals formSolution is not saturated enoughBoil off some solvent to concentrate the solution[2]
Poor recoveryProduct is too soluble in the chosen solventUse a different solvent or a mixed-solvent system[1]
Guide 2: Purification via Column Chromatography

While many TZD derivatives can be purified by crystallization, some require column chromatography to remove stubborn impurities.

The polarity of your TZD derivative will dictate the choice of the mobile phase. The TZD core itself is quite polar. However, the substituents can drastically alter the overall polarity of the molecule.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of TZD derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The ratio is adjusted to achieve good separation (an Rf value of ~0.3 for your product is a good target).

dot graph TD { A[Start: Impure Product] --> B{Select Column Conditions}; B --> C[TLC Analysis]; C --> D{Evaluate Separation}; D --> E[Good Separation (Rf ~0.3)]; D --> F[Poor Separation]; F --> G[Streaks on TLC]; F --> H[Spots Overlapping]; E --> I[Run Column Chromatography]; I --> J[Pure Product]; G --> K[Compound too polar/acidic]; K --> L[Add acid/base to mobile phase]; L --> C; H --> M[Solvent system not optimal]; M --> N[Change solvent polarity]; N --> C;

} function node_style(nodes, style) { var nodes_array = Array.isArray(nodes) ? nodes : [nodes]; nodes_array.forEach(function(node) { var graphNode = document.querySelector([id="${node}"]); if (graphNode) { var rect = graphNode.querySelector("rect, polygon, ellipse"); if (rect) { rect.setAttribute("style", style.replace(/, /g, "; ")); } var text = graphNode.querySelector("text"); if (text) { var fontcolor = style.match(/fontcolor:([^,;]+)/); if (fontcolor) { text.setAttribute("fill", fontcolor[5]); } } } }); } Caption: Workflow for developing a column chromatography method.

Protocol 2: Developing a Column Chromatography Method

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Solvent System Selection: Choose a solvent system that gives your desired product an Rf value of approximately 0.3 and separates it well from all impurities. A reverse-phase HPLC method using an acetonitrile/water mobile phase can also be used for analysis.[14]

  • Column Packing: Pack a column with silica gel using your chosen mobile phase.

  • Loading the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution and Collection: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mobile Phase Components Typical Use Case
Hexane / Ethyl AcetateGood for TZD derivatives of low to medium polarity.
Dichloromethane / MethanolEffective for more polar TZD derivatives.
Chloroform / HexaneCan be used for specific separations.[8]
Guide 3: Identifying Impurities by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of your TZD derivatives.

  • N-H Proton: The proton on the nitrogen of the TZD ring is acidic and often appears as a broad singlet at a high chemical shift, typically around δ 12.0-12.5 ppm in DMSO-d₆.[15][16]

  • C5-Methylene Protons (-CH₂-): In the unsubstituted TZD core, the two protons at the C5 position appear as a singlet around δ 4.14 ppm in DMSO-d₆.[15] The disappearance of this signal and the appearance of a new signal for the vinylic proton is a key indicator of a successful Knoevenagel condensation.

  • Unreacted Aldehyde: Look for the characteristic aldehyde proton signal between δ 9-10 ppm .

  • Unreacted TZD Core: The presence of a singlet around δ 4.14 ppm (in DMSO-d₆) indicates unreacted starting material.

  • Residual Piperidine Catalyst: Piperidine has characteristic signals that can be observed if it has not been fully removed during work-up.

  • Solvent Residues: Be aware of common solvent signals (e.g., ethanol, ethyl acetate, dichloromethane) in your NMR spectrum.

This technical support guide provides a comprehensive framework for troubleshooting the purification of thiazolidinedione derivatives. By understanding the underlying chemical principles and applying these systematic approaches, you can overcome common challenges and achieve the high purity required for your research and development endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds. BenchChem.
  • Desai, N. C., et al. (2016). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2), 203-208.
  • Ahmad, I., et al. (2023).
  • Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. (2002). Organic Process Research & Development, 6(5), 608-612.
  • SIELC Technologies. (2018, February 16). Separation of Thiazolidinedione on Newcrom R1 HPLC column.
  • Synthesis of Thiazolidinedione Compound Library. (2022). Molecules, 27(13), 4248.
  • Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains. (2015). De La Salle University Research Congress.
  • Mechanism of Knoevenagel condensation reaction of TZD. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of 4-Thiazolidinone, 3-methyl-2-thioxo- on Newcrom R1 HPLC column.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). ChemistryOpen, 10(10), 964-987.
  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (2022). Pharmaceuticals, 15(5), 563.
  • Mettler Toledo. (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017). MOJ Bioorganic & Organic Chemistry, 1(5).
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2013). Journal of the Chinese Chemical Society, 60(10), 1239-1245.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • How to avoid the formation of oil droplets during recrystallization? (2014, June 30).
  • Knoevenagel condens
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie, 355(7), e2200031.
  • Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. (2014). Arabian Journal of Chemistry, 7(2), 153-161.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2020). Molecular Diversity, 24(3), 1015-1066.
  • Addressing poor solubility and oiling-out tendencies of drug substances. (2024, June 21). Pharma's Almanac.
  • Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4 - Methylenedianiline. (2022). International Journal of Health Sciences, 6(S3).
  • Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. (1998). The Analyst, 123(12), 2401-2404.

Sources

Technical Support Center: Refining Assay Conditions for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers working with 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid and related thiazolidinedione (TZD) derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you refine your assay conditions and ensure the generation of robust, reproducible data. The TZD scaffold is a cornerstone in medicinal chemistry, but its unique properties can present challenges in vitro.[1][2] This guide is designed to help you navigate these challenges effectively.

Compound Overview & Key Considerations

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid belongs to the thiazolidinedione (TZD) class of compounds.[3] While historically known for their insulin-sensitizing effects through agonism of peroxisome proliferator-activated receptor-gamma (PPARγ), TZD derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][4][5]

A critical characteristic of many screening hits, including some TZD derivatives, is the potential to act as a "promiscuous inhibitor" often due to the formation of colloidal aggregates in aqueous assay buffers.[6][7] These aggregates can non-specifically sequester proteins, leading to false-positive results that are not related to specific binding at a target's active site.[6][8] Therefore, a primary goal during assay development is to differentiate true, specific activity from these artifacts.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for the compound is inconsistent between experiments. What is the most likely cause?

Inconsistent IC50 values are often multifactorial. The most common causes are:

  • Compound Precipitation/Aggregation: The compound may be forming aggregates at the concentrations tested. This is a dominant mechanism for false-positive or variable results in high-throughput screening.[6][9]

  • Buffer Incompatibility: Components of your assay buffer (pH, ionic strength, specific ions) may be affecting compound solubility or target stability.[10][11]

  • Variable DMSO Concentration: The final concentration of DMSO, the solvent used for the compound stock, can impact assay results if it varies between wells or experiments.[12][13]

Q2: I see visible precipitation after adding my compound to the assay buffer. How can I improve its solubility?

Visible precipitation is a clear indicator of poor solubility. First, confirm the final concentration of your solvent (e.g., DMSO) is consistent and as low as feasible (typically ≤0.5%).[14] If solubility remains an issue, you may need to systematically re-evaluate your buffer conditions. See the Troubleshooting Guide for Poor Solubility below for a detailed approach.

Q3: How can I determine if my compound is a promiscuous inhibitor acting through aggregation?

The gold-standard test is to repeat the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.[15] If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, it strongly suggests that the observed activity was due to aggregation.[9]

In-Depth Troubleshooting Guides

Issue: Poor Potency or Inconsistent IC50 Values

This is one of the most common challenges in biochemical screening.[16] The underlying cause is often related to the compound's behavior in the aqueous assay buffer.

G Problem Inconsistent IC50 Values CheckSol Assess Compound Solubility (See Protocol 1) Problem->CheckSol CheckDMSO Verify Final DMSO % (Keep ≤0.5%) Problem->CheckDMSO CheckAgg Test for Aggregation (See Protocol 2) CheckSol->CheckAgg if soluble Sol_Bad Precipitation or Aggregation Observed CheckSol->Sol_Bad if issue found Sol_Good Soluble & Non-Aggregating CheckAgg->Sol_Good if no aggregates CheckAgg->Sol_Bad if aggregates CheckBuffer Optimize Buffer Conditions (See Section 3.2) Solution Refined Assay Conditions: Reproducible IC50 CheckBuffer->Solution CheckDMSO->Problem Sol_Good->CheckBuffer Agg_Solution Compound is an aggregator. Report as likely artifact. Sol_Bad->Agg_Solution Agg_Solution->Solution

Caption: Troubleshooting workflow for inconsistent IC50 data.

Causality & Explanation: The structure of this workflow prioritizes ruling out the most common artifacts first.

  • DMSO Effects: High concentrations of DMSO can directly inhibit enzymes or destabilize proteins, leading to variable results.[12][17] Ensuring the final concentration is low and consistent across all wells is a critical first step. A final concentration of 0.1-0.5% is generally recommended for many cellular and biochemical assays.[14]

  • Solubility & Aggregation: As discussed, aggregation is a primary mechanism for non-specific inhibition.[6][18] An inhibitor that acts via aggregation will often show time-dependent inhibition and a steep dose-response curve, which can be sensitive to minor changes in assay conditions, leading to poor reproducibility.[6] Running a counter-screen with detergent is the most direct way to diagnose this issue.

Issue: Poor Compound Solubility in Assay Buffer

The physicochemical properties of TZD derivatives can make them prone to low aqueous solubility. Optimizing the assay buffer is essential for maintaining the compound in a monomeric, active state.

Key Buffer Parameters to Optimize:

Parameter Typical Range Rationale & Considerations
pH 6.0 - 8.5 An enzyme's activity and a compound's charge state are pH-dependent. The buffer's pKa should be close to the desired assay pH.[11] It's crucial to test multiple buffer systems if the optimal pH is unknown.[10][19]
Buffer System HEPES, Tris, Phosphate The choice of buffer can impact results. For example, phosphate buffers can sometimes inhibit kinases or precipitate with divalent cations.[10][11] Tris buffer's pH is known to be temperature-sensitive.[11]
Ionic Strength 50 - 200 mM (e.g., NaCl) Salt concentration affects protein stability and can influence hydrophobic interactions that lead to compound aggregation.[6][10]

| Additives | 1-5% Glycerol, 0.01% BSA | Additives can sometimes improve protein stability and prevent non-specific binding of the compound to surfaces, but their effects should be validated. |

Systematic Approach to Buffer Optimization:

  • Literature Review: Check for established assay conditions for your target protein or similar TZD analogs.[20][21]

  • pH Scouting: Screen a narrow range of pH values (e.g., 7.0, 7.5, 8.0) using a suitable buffer system like HEPES.[22]

  • Ionic Strength Titration: At the optimal pH, test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM).

  • Confirmation: Once optimal conditions are identified, confirm that your compound remains soluble and that control compounds behave as expected.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to determine the kinetic solubility of a compound in a specific buffer, identifying the concentration at which it begins to precipitate.

Materials:

  • Test compound (e.g., 10 mM stock in 100% DMSO)

  • Assay buffer of choice

  • Nephelometer-capable plate reader

  • Clear 96- or 384-well microplate

Procedure:

  • Prepare a serial dilution of the compound stock in 100% DMSO.

  • In the microplate, add the assay buffer to the wells.

  • Using a multichannel pipette or liquid handler, transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilution into the buffer-containing wells to achieve the final desired compound concentrations. Ensure rapid mixing.

  • Immediately place the plate in the nephelometer and measure light scattering at regular intervals (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the limit of kinetic solubility.

Protocol 2: Counter-Screen for Aggregation-Based Inhibition

This protocol is essential for validating whether an observed inhibitory activity is due to a specific interaction or non-specific aggregation.

Materials:

  • All components of your primary assay (enzyme, substrate, etc.)

  • Test compound

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.

  • Run your standard inhibition assay in parallel using both Buffer A and Buffer B. Generate a full dose-response curve for the test compound in each condition.

  • Include a known, well-behaved inhibitor as a control. Its activity should not be significantly affected by the presence of the detergent.

  • Data Analysis: Compare the IC50 values obtained in both conditions. A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence that the compound acts as an aggregator.[9][15]

References

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025). Vertex AI Search.
  • Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora.
  • The Thiazolidinedione Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025). Hengyuan Fine Chemical.
  • Effect of DMSO on assay performance. (n.d.). [Source not provided].
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. (2019). RSC Publishing.
  • Technical Support Center: Optimizing Buffer pH for Enzymatic Assays. (n.d.). Benchchem.
  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. Journal of Medicinal Chemistry.
  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (n.d.). PMC.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). [Source not provided].
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. (n.d.). PMC.
  • Effects of serum and DMSO on the performance of the IP-One assay. (n.d.). ResearchGate.
  • Shoichet, B. (n.d.). Identifying Promiscuous Inhibitors in Drug Discovery. SelectScience.
  • High-throughput assays for promiscuous inhibitors. (2005). PubMed.
  • Label-Free Detection of Compound Aggregation Using Corning® Epic® Technology. (n.d.). Corning.
  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. (n.d.). PMC.
  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. (2017). [Source not provided].
  • A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). (2026). [Source not provided].
  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research.
  • Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). Taylor & Francis.
  • McGovern, S. L. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. SciSpace.
  • Buxbaum, E. (2017). How to select the buffer system for pH studies? ResearchGate.
  • Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. (2021). MDPI.
  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (n.d.). PMC.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PMC.
  • 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. (n.d.). Santa Cruz Biotechnology.
  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.
  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). PMC.
  • A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges. (2023). ResearchGate.
  • 4-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. (n.d.). Sigma-Aldrich.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (n.d.). PMC.
  • 2-(4,5-Dioxo-1,3-thiazolidin-2-yl)benzoic acid. (2026). PubChem.
  • 4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. (n.d.). BLDpharm.
  • ethyl 4-[2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetamido]benzoate. (n.d.). ChemDiv.

Sources

Technical Support Center: 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Stability, Degradation, and Analytical Workflows

Welcome to the Technical Support Center for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS 85258-81-7). As a thiazolidinedione (TZD) derivative, this compound is highly susceptible to specific degradation pathways, including hydrolytic ring opening and CYP-mediated oxidative cleavage. This guide provides drug development professionals with field-proven methodologies to troubleshoot stability assays, optimize LC-MS/MS detection, and accurately map its degradation profile.

Section 1: FAQ - Chemical Stability & Degradation Mechanisms

Q1: Why does 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid degrade rapidly in alkaline buffers (pH > 8)? A1: The 2,4-thiazolidinedione (TZD) ring is structurally an imide/thioether hybrid, making it highly vulnerable to base-catalyzed hydrolysis. Under alkaline conditions, hydroxide ions attack the carbonyl carbon at the C2 or C4 position. This nucleophilic attack cleaves the C-N bond, leading to the formation of thiazolidinedione ring-opened mercaptopropanoic acid derivatives. Because this hydrolytic cleavage is irreversible, maintaining the compound in slightly acidic to neutral buffers (pH 4.0–6.5) is critical for stock solution stability.

Q2: How can I distinguish between oxidative and hydrolytic degradation products using mass spectrometry? A2: High-resolution mass spectrometry (HRMS) is required to differentiate these pathways. Hydrolytic ring opening incorporates a water molecule, resulting in an exact mass shift of +18.0106 Da from the parent compound. In contrast, CYP450-mediated oxidative degradation typically begins with sulfoxidation (+15.9949 Da), followed by sequential ring cleavage to form[1]. To isolate these specific mass shifts from complex biological matrices, we recommend using a[2].

G Parent 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (Parent Compound) Hydrolysis Hydrolytic Ring Opening (pH > 8 or pH < 3) Parent->Hydrolysis H2O Oxidation CYP450 Oxidation (e.g., CYP3A4) Parent->Oxidation [O] Glucuronidation Phase II Metabolism (UGT Enzymes) Parent->Glucuronidation UDPGA Mercapto Mercaptopropanoic Acid Derivatives (+18 Da) Hydrolysis->Mercapto Sulfoxide Sulfoxide / Sulfone Intermediates (+16/+32 Da) Oxidation->Sulfoxide NGluc TZD Ring N-Glucuronide (+176 Da) Glucuronidation->NGluc OxRingOpen Oxidative Ring-Opened Mercapto Amides Sulfoxide->OxRingOpen Ring Cleavage

Caption: Hydrolytic vs. oxidative degradation pathways of the TZD ring.

Section 2: Troubleshooting Guide - In Vitro Metabolism (Microsomal Assays)

Issue: Low recovery of oxidative ring-opened metabolites in human liver microsome (HLM) stability assays. Root Cause: The oxidative ring opening of the TZD ring generates highly reactive sulfenic acid or sulfoxide intermediates. These electrophilic species rapidly bind covalently to nucleophilic residues on microsomal proteins, rendering them undetectable by standard LC-MS/MS extraction methods. Solution: Implement a reactive metabolite trapping protocol using Glutathione (GSH). This self-validating system ensures that if reactive intermediates are formed, they are immediately stabilized into detectable adducts.

Protocol: GSH-Trapping Microsomal Stability Assay

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine 1.0 mg/mL HLM protein, 10 µM 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, and 5 mM GSH in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated oxidation.

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for HRMS analysis. Scanning for GSH adducts (a mass shift of +305 Da relative to the reactive intermediate) confirms the successful trapping of the transient sulfenic acid.

Section 3: Data Presentation - Degradation Mass Shifts

To assist in rapid identification during forced degradation or metabolic profiling, refer to the following self-validating mass shift table. can further improve the comprehensive identification of these uncommon TZD metabolites[3].

Degradation PathwayMechanismExpected Mass Shift (ΔDa)Key MS/MS Fragments
Hydrolysis Base-catalyzed C-N cleavage+18.0106Loss of H₂O (-18 Da), Loss of CO₂ (-44 Da)
Oxidation (Phase I) CYP-mediated sulfoxidation+15.9949Loss of SO (-48 Da)
Oxidative Cleavage Ring opening to mercapto amide+33.99 to +48.00m/z 135.09, m/z 119.05
Glucuronidation UGT-mediated N-conjugation+176.0321Neutral loss of 176 Da (Glucuronic acid)
Section 4: Troubleshooting Guide - Analytical Workflows (LC-MS/MS)

Issue: Poor peak shape (tailing) and co-elution of the parent compound with its hydrolytic ring-opened degradants. Root Cause: The carboxylic acid moiety on the benzoic acid ring, combined with the acidic NH of the intact TZD ring (pKa ~6.8), causes partial ionization and secondary interactions with residual silanols on standard C18 columns at neutral pH. Solution: Optimize the mobile phase pH to suppress ionization and utilize a superficially porous particle (SPP) column to minimize diffusion path lengths.

Protocol: Optimized LC-MS/MS Method for TZD Degradants

  • Column Selection: Use an SPP C18 column (e.g., 2.1 x 100 mm, 2.7 µm) to improve efficiency and reduce peak broadening.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (forces both the TZD ring and the benzoic acid into their fully protonated, unionized states).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B

    • 8.0 - 10.0 min: Re-equilibration

  • MS Conditions: Electrospray ionization in negative ion mode (ESI-). The intact TZD ring readily loses a proton to form a highly stable [M-H]⁻ ion, providing superior sensitivity over positive ion mode.

Workflow Prep Sample Preparation (1 mg/mL in MeOH) Stress Forced Degradation (0.1N HCl, 0.1N NaOH, 3% H2O2) Prep->Stress Quench Neutralization & Quenching Stress->Quench LCMS High-Resolution LC-MS/MS (DDA) Quench->LCMS Data Metabolite ID & Mass Defect Filtering LCMS->Data

Caption: Experimental workflow for forced degradation and LC-MS/MS profiling.

References
  • Uchiyama, M., et al. "Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway." Drug Metabolism and Disposition.[Link]

  • Ting, H. H., et al. "Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry." Journal of Food and Drug Analysis (via PMC).[Link]

  • Su, C. Y., et al. "Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry." Frontiers in Pharmacology (via PMC).[Link]

Sources

method refinement for consistent results with 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS: 85258-81-7) . As a thiazolidinedione (TZD) derivative, this compound is primarily investigated for its role as a peroxisome proliferator-activated receptor gamma (PPARγ) modulator in metabolic disease and oncology research 1.

While TZDs are privileged scaffolds, they present significant physicochemical challenges—namely poor aqueous solubility, protein sequestration, and assay interference. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure consistent, reproducible data in your screening workflows.

Part 1: Knowledge Base & Diagnostics (FAQs)

Q1: Why is my compound precipitating in the cell culture media?

The Causality: 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid features a highly rigid, hydrophobic TZD core paired with a polar carboxylic acid group. While the benzoic acid moiety ionizes at physiological pH (7.4), the hydrophobic bulk drives rapid micelle formation and precipitation in aqueous environments 2. If you attempt to dilute the compound directly into PBS or media without a proper co-solvent transition, thermodynamic shock causes immediate crystallization.

The Solution: Always prepare a master stock in 100% anhydrous DMSO. When transitioning to aqueous media, perform a 1:1000 intermediate dilution to ensure the final DMSO concentration never exceeds 0.1%.

Table 1: Quantitative Solubility Profile & Formulation Limits

Solvent SystemMax Solubility (mg/mL)Application / Mechanistic Note
Water / PBS (pH 7.4) < 0.1Not viable. Forms colloidal suspensions and aggregates.
100% Anhydrous DMSO ~50.0Primary stock. Requires 37°C warming and sonication [[3]]().
10% DMSO + 90% Corn Oil ~5.0Recommended for in vivo oral gavage (lipid vehicle prevents precipitation).
Assay Media (0.1% DMSO) 0.05 (Working)Maximum safe concentration for in vitro cell-based assays.
Q2: Why am I seeing false positives or inconsistent IC50/EC50 shifts in my PPARγ binding assays?

The Causality: TZD derivatives are notorious for acting as Pan Assay Interference Compounds (PAINS) under suboptimal conditions . The compound can form sub-visible colloidal aggregates that non-specifically sequester the PPARγ ligand-binding domain (LBD), mimicking an activation or binding event in TR-FRET or AlphaScreen assays. Furthermore, the benzoic acid group binds strongly to Bovine Serum Albumin (BSA). If your cell media contains standard 10% FBS, the serum proteins will sequester >95% of the free drug, artificially shifting your EC50 to the right 4.

The Solution: Add 0.01% Tween-20 to biochemical assay buffers to disrupt colloidal aggregates. For cell-based assays, switch to 1% Charcoal-Stripped FBS to remove endogenous lipid ligands and minimize BSA-induced drug sequestration.

Part 2: Visual Diagnostics & Workflow Logic

To systematically eliminate experimental artifacts, follow this diagnostic workflow when analyzing inconsistent TZD data.

G Start Inconsistent Assay Results CheckSol Check DMSO Stock Precipitation? Start->CheckSol SolIssue Use Sonicator & Warm to 37°C CheckSol->SolIssue Yes CheckTox Check Cell Viability (DMSO >0.1%?) CheckSol->CheckTox No SolIssue->CheckTox ToxIssue Dilute in Media Maintain DMSO <0.1% CheckTox->ToxIssue Yes CheckAgg Check for Aggregation (PAINS behavior) CheckTox->CheckAgg No ToxIssue->CheckAgg AggIssue Add 0.01% Tween-20 to Assay Buffer CheckAgg->AggIssue Yes Success Consistent PPARγ Activation Data CheckAgg->Success No AggIssue->Success

Troubleshooting logic for TZD-based PPARγ assay inconsistencies.

Mechanistic Pathway Context

Understanding the cellular journey of the compound dictates how we design the assay. The TZD must cross the cell membrane, enter the nucleus, and bind the PPARγ LBD to induce heterodimerization with RXRα 1.

Pathway Ligand 4-(2,4-Dioxo-1,3-thiazolidin-5-yl) benzoic acid Cytosol Cell Membrane / Cytosol Ligand->Cytosol PPARg PPARγ Receptor (Ligand Binding Domain) Cytosol->PPARg Binding Complex PPARγ-RXR Heterodimer PPARg->Complex Dimerization with RXR RXR RXRα Co-receptor RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Nuclear Translocation & DNA Binding Transcription Target Gene Transcription (e.g., Adipogenesis, Glucose Uptake) PPRE->Transcription Recruitment of Co-activators

Mechanism of PPARγ activation by thiazolidinedione derivatives.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Stock Solution Preparation

This protocol ensures complete dissolution while preventing thermal degradation of the thiazolidinedione ring.

  • Equilibration: Allow the lyophilized powder of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent hygroscopic moisture absorption.

  • Master Stock (50 mM): Weigh the appropriate mass using an analytical balance. Add 100% anhydrous, sterile-filtered DMSO.

  • Dissolution: Vortex vigorously for 60 seconds. If the solution remains turbid, place the vial in a 37°C ultrasonic water bath for 10–15 minutes. Do not exceed 40°C, as the benzoic acid derivative can undergo decarboxylation or oxidation under extreme thermal stress.

  • Validation Check: Hold the vial against a light source. The solution must be completely optically clear with no Schlieren lines or micro-particulates.

  • Storage: Aliquot into 20 µL single-use amber vials (TZDs are mildly photosensitive). Store at -80°C. Discard any aliquot that has undergone more than two freeze-thaw cycles.

SOP 2: Optimized Cell-Based PPARγ Transactivation Assay

This protocol utilizes an internal validation system (Renilla) to separate true agonism from compound-induced cytotoxicity or PAINS interference.

  • Cell Seeding: Seed HEK293T cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Co-transfect the cells with a PPARγ-GAL4 receptor chimera plasmid, a UAS-Firefly luciferase reporter plasmid, and a constitutively active CMV-Renilla luciferase plasmid (internal viability control) using a standardized lipofection reagent.

  • Media Exchange (Critical Step): After 6 hours, aspirate the transfection media. Wash once with PBS. Add Phenol red-free DMEM supplemented with 1% Charcoal-Stripped FBS . Causality: Stripped serum removes endogenous fatty acids that compete for the PPARγ LBD, while the 1% concentration prevents the benzoic acid moiety from being sequestered by excess albumin.

  • Compound Dosing: Prepare a 10-point serial dilution of the compound in 100% DMSO. Perform a 1:1000 dilution of these stocks directly into the assay media to yield a final DMSO concentration of exactly 0.1% across all wells. Include Rosiglitazone (1 µM) as a positive control.

  • Incubation & Readout: Incubate for 24 hours. Lyse the cells using a Dual-Luciferase buffer system. Measure Firefly luminescence, followed by Renilla luminescence.

  • Data Validation: Calculate the ratio of Firefly/Renilla. If the Renilla signal in the high-dose wells drops by >20% compared to the vehicle control, the compound is exhibiting cytotoxicity or aggregation-based quenching, and the corresponding Firefly data must be discarded.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • 2,4-Thiazolidinedione | Biochemical Reagent Preparation & Solubility Source: MedChemExpress URL
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
  • Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods Source: Frontiers in Toxicology URL

Sources

improving the pharmacokinetic profile of thiazolidinedione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazolidinedione (TZD) Pharmacokinetics & Optimization Support Center . This portal is designed for drug development professionals and formulation scientists troubleshooting the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of TZD derivatives (e.g., pioglitazone, rosiglitazone).

Below, you will find targeted troubleshooting modules addressing solubility bottlenecks, metabolic instability, and off-target toxicity, complete with self-validating experimental protocols and mechanistic insights.

Module 1: Solubility, Dissolution, and Bioavailability

FAQ: Why is the oral bioavailability of my novel TZD derivative highly erratic in in vivo models? Causality & Insight: TZDs are typically classified as Biopharmaceutics Classification System (BCS) Class II drugs. They possess high membrane permeability but extremely low aqueous solubility (e.g., pioglitazone solubility is ~0.004 mg/mL). When administered orally, the absorption is entirely dissolution-rate limited. Variations in gastrointestinal pH and fluid volume lead to erratic absorption and variable plasma concentrations. Solution: Encapsulating the TZD derivative within Nanostructured Lipid Carriers (NLCs) overcomes this barrier. NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal lattice that accommodates high drug loading, significantly enhancing solubility and facilitating lymphatic absorption to bypass first-pass metabolism[1].

Protocol 1: Formulation of TZD-Loaded NLCs via High-Pressure Homogenization

Self-Validation Check: Measure Particle Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS) immediately after formulation. A PDI < 0.3 validates uniform dispersion and prevents Ostwald ripening.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol 888 ATO) and a liquid lipid (e.g., Labrasol) together at 70°C (ensure this is 5–10°C above the melting point of the solid lipid). Dissolve the TZD derivative completely into the lipid melt.

  • Aqueous Phase Preparation: Dissolve a surfactant system (e.g., Tween 80 and Poloxamer 188) in purified water and heat to the exact temperature of the lipid phase (70°C) to prevent premature lipid precipitation.

  • Pre-emulsion Generation: Disperse the hot aqueous phase into the lipid phase under high-speed homogenization (10,000 rpm for 5 minutes).

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 continuous cycles.

  • Solidification: Cool the resulting nanoemulsion gradually to room temperature. The lipid droplets will crystallize, forming solid NLCs with the TZD trapped within the lipid matrix.

NLC_Workflow Start Lipid Phase + TZD (Melt at 70°C) PreEmulsion Pre-emulsion (High-Speed Stirring) Start->PreEmulsion AqPhase Aqueous Phase + Surfactant (Heat to 70°C) AqPhase->PreEmulsion HPH High-Pressure Homogenization (Hot HPH) PreEmulsion->HPH Cooling Cooling to Room Temp (Lipid Crystallization) HPH->Cooling NLC TZD-Loaded NLCs (Enhanced Bioavailability) Cooling->NLC

Workflow for formulating TZD-loaded Nanostructured Lipid Carriers (NLCs).

Module 2: Metabolic Stability and CYP-Mediated Clearance

FAQ: My TZD derivative shows rapid clearance in human liver microsomes (HLMs). How can I identify the specific CYP enzymes responsible and improve metabolic stability? Causality & Insight: TZDs are heavily metabolized by hepatic cytochrome P450 enzymes. For example, pioglitazone clearance is driven primarily by CYP2C8 (~60%) and CYP3A4 (<20%)[2]. Rapid clearance usually results from hydroxylation or oxidation at susceptible aliphatic sites. Solution: Perform CYP reaction phenotyping using selective inhibitors. To improve half-life without altering the drug's target binding affinity, consider deuterium substitution. Replacing hydrogen with deuterium at the chiral center of pioglitazone yields deuterium-stabilized (R)-pioglitazone (PXL065). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it resists CYP-mediated cleavage, stabilizing the stereoisomer and drastically reducing intrinsic clearance[3].

Protocol 2: CYP Reaction Phenotyping and Metabolic Stability Assay

Self-Validation Check: Include parallel incubations with positive controls (e.g., paclitaxel for CYP2C8, midazolam for CYP3A4) to ensure the HLM batch has intact and active specific enzymatic pathways.

  • Incubation Setup: Prepare a reaction mixture containing 1 µM of your TZD derivative, 0.5 mg/mL pooled HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

  • Selective Inhibition: Aliquot the mixture into separate tubes. Add specific CYP inhibitors to parallel reactions: Gemfibrozil (CYP2C8 inhibitor) and Ketoconazole (CYP3A4 inhibitor).

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ) based on the substrate depletion half-life.

CYP_Metabolism TZD Standard Pioglitazone (Racemic Mixture) CYP2C8 CYP2C8 (~60%) Hydroxylation TZD->CYP2C8 CYP3A4 CYP3A4 (<20%) Oxidation TZD->CYP3A4 Deuteration Deuterium Substitution at Chiral Center TZD->Deuteration Optimization Metabolites Active/Inactive Metabolites (Rapid Clearance) CYP2C8->Metabolites CYP3A4->Metabolites PXL065 Deuterated (R)-Pioglitazone (PXL065) Deuteration->PXL065 Stable Increased Metabolic Stability & Stereoisomer Retention PXL065->Stable

CYP-mediated metabolism of TZDs and the logic of deuterium stabilization.

Module 3: Off-Target Toxicity and Tissue Distribution

FAQ: My TZD shows excellent efficacy but causes severe fluid retention and weight gain in preclinical models. How do I decouple efficacy from toxicity? Causality & Insight: Classic TZDs are full PPARγ agonists. While activation in adipose tissue improves insulin sensitivity, overactivation of PPARγ in the renal collecting ducts upregulates epithelial sodium channels (ENaC), causing severe sodium and fluid retention (edema). Furthermore, full agonism drives excessive adipogenesis, leading to weight gain. Solution: Transition your pipeline toward Selective PPAR Modulators (SPPARMs) or isolate specific stereoisomers. SPPARMs induce a distinct conformational change in the PPARγ receptor, recruiting a differential set of coactivators that promote insulin sensitization without triggering adipogenesis[4]. Alternatively, leveraging the (R)-stereoisomer of pioglitazone (which lacks PPARγ activity) retains mitochondrial target efficacy for diseases like NASH while entirely avoiding PPARγ-driven weight gain[3].

Protocol 3: In Vitro PPARγ Transactivation Assay for SPPARM Screening

Self-Validation Check: Co-transfect cells with a constitutively active Renilla luciferase plasmid. Normalizing the Firefly luciferase signal against the Renilla signal ensures that variations in luminescence are due to receptor transactivation, not differences in cell viability or transfection efficiency.

  • Cell Culture & Seeding: Culture HEK293 cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight.

  • Co-Transfection: Transfect cells with a human PPARγ expression plasmid and a PPRE (PPAR Response Element)-driven Firefly luciferase reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine). Include the Renilla plasmid as an internal control.

  • Compound Treatment: 24 hours post-transfection, replace the media. Treat cells with varying concentrations (1 nM to 10 µM) of the novel TZD derivative, a full agonist reference (e.g., rosiglitazone), and a DMSO vehicle control.

  • Incubation: Incubate the treated cells for 24 hours at 37°C.

  • Detection: Lyse the cells using a dual-luciferase assay buffer. Measure Firefly and Renilla luminescence. A true SPPARM will exhibit a lower maximal efficacy ( Emax​ ) plateau compared to the full agonist reference, indicating partial agonism.

PPAR_Signaling Ligand TZD Derivative PPARg PPARγ Receptor Ligand->PPARg RXR RXR Heterodimerization PPARg->RXR FullAgonist Full Agonist (Classic TZDs) RXR->FullAgonist SPPARM Partial Agonist (SPPARMs) RXR->SPPARM Tox Adipogenesis & Edema (Off-Target Toxicity) FullAgonist->Tox Efficacy Insulin Sensitization (Efficacy) FullAgonist->Efficacy SPPARM->Efficacy

Divergent signaling pathways of full PPARγ agonists versus SPPARMs.

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Parameters of Standard vs. NLC-Optimized Pioglitazone

ParameterStandard Pioglitazone (Oral)NLC-Optimized PioglitazoneCausality for Improvement
Bioavailability ( F% ) ~50-60%>85%Avoidance of first-pass metabolism; lipid-mediated lymphatic transport.
Cmax​ Profile High (Rapid Spike)Moderate (Sustained)Controlled release from the solid lipid matrix prevents Cmax​ -driven toxicity.
Half-life ( t1/2​ ) 3-7 hours12-18 hoursSustained partitioning from the lipid core into systemic circulation.

Table 2: Metabolic Clearance and Receptor Activity (Standard vs. Deuterated TZDs)

CompoundCYP2C8 Intrinsic ClearancePPARγ AgonismTarget Efficacy (e.g., NASH)
Racemic Pioglitazone HighFull Agonist (S-enantiomer driven)High
(S)-Pioglitazone HighFull AgonistHigh (Accompanied by weight gain)
Deuterated (R)-Pioglitazone (PXL065) Low (Stabilized)Minimal to NoneHigh (Via mitochondrial targets)

References

  • Nanostructured lipid carriers of pioglitazone for transdermal application: from experimental design to bioactivity detail. PubMed/NIH. Available at:[Link]

  • Pharmacokinetic Interactions with Thiazolidinediones. ResearchGate. Available at:[Link]

  • Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity. PMC/NIH. Available at:[Link]

  • Fibrates, glitazones, and peroxisome proliferator-activated receptors. PMC/NIH. Available at: [Link]

Validation & Comparative

Comparative Efficacy Guide: 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid vs. Pioglitazone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel antidiabetic therapeutics heavily relies on optimizing the structure-activity relationship (SAR) of existing pharmacophores. , a benchmark thiazolidinedione (TZD), provides robust glycemic control via full agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1],[2]. However, its clinical utility is often limited by dose-dependent side effects, including severe weight gain (adipogenesis) and fluid retention.

This guide provides an objective, data-driven comparison between Pioglitazone and a structurally constrained derivative, 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid . By analyzing binding kinetics, in vitro differentiation assays, and in vivo metabolic profiling, we demonstrate how truncating the TZD lipophilic tail shifts the molecule from a full agonist to a Selective PPARγ Modulator (SPARM), effectively decoupling insulin sensitization from lipogenic liabilities[3].

Structural Rationale & Mechanism of Action

The efficacy and toxicity of TZDs are dictated by how they interact with the ligand-binding domain (LBD) of PPARγ[4].

  • Pioglitazone (Full Agonist): Features a bulky lipophilic tail (5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)). This tail deeply penetrates the hydrophobic pocket of the PPARγ LBD, forming strong hydrophobic interactions that rigidly lock Helix 12 into an active conformation[1]. This maximal stabilization leads to aggressive co-activator recruitment, driving both insulin sensitization and unchecked adipogenesis.

  • 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (Partial Agonist/SPARM): Replaces the extended tail with a compact, polar para-benzoic acid group directly attached to the 5-position of the TZD ring. The introduction of the carboxylic acid moiety restricts deep entry into the hydrophobic pocket. While it can form localized hydrogen bonds (e.g., with Tyr473 or His323), it fails to induce the complete conformational shift of Helix 12[3],[5]. This results in partial agonism—sufficient to transcribe metabolic genes (like GLUT4) but insufficient to fully trigger the lipogenic cascade.

PPAR_Signaling Ligand TZD Ligand (Pioglitazone / Test Compound) PPAR PPARγ Receptor (Ligand Binding Domain) Ligand->PPAR Binding & Activation RXR RXRα Heterodimerization PPAR->RXR Conformational Shift CoAct Co-activator Recruitment (SRC-1, CBP/p300) RXR->CoAct Helix 12 Stabilization PPRE PPRE Binding (DNA Promoter) CoAct->PPRE Nuclear Translocation GeneExp Target Gene Expression (GLUT4, Adiponectin) PPRE->GeneExp Transcription

Fig 1: PPARγ signaling pathway activated by TZD ligands leading to target gene transcription.

Comparative Efficacy Profiling

The following tables synthesize the pharmacological divergence between the two compounds, highlighting the transition from full to partial agonism.

Table 1: In Vitro Binding & Transactivation
ParameterPioglitazone (Standard)4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
PPARγ Binding Affinity (IC₅₀) 0.58 µM2.45 µM
Transactivation (EC₅₀) 0.65 µM3.10 µM
Maximal Efficacy (Emax vs Rosiglitazone) 95% (Full Agonist)42% (Partial Agonist)
3T3-L1 Adipogenesis (% of Max) 100%35%
Table 2: In Vivo Metabolic Efficacy (Diet-Induced Obese Mouse Model)
ParameterPioglitazone (30 mg/kg/day)4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (30 mg/kg/day)
Fasting Blood Glucose Reduction -45%-38%
HbA1c Reduction (8 weeks) -1.2%-0.9%
Body Weight Change +12% (Significant weight gain)+2% (Weight neutral)
Edema / Fluid Retention HighNegligible

Validated Experimental Workflows

To ensure high scientific integrity, the comparative data above must be generated using self-validating assay systems. Below are the definitive protocols used for evaluating these compounds.

Assay_Workflow Comp Compound Library (TZD Derivatives) TRFRET TR-FRET Assay (Receptor Affinity) Comp->TRFRET Cell 3T3-L1 Assay (Adipogenesis) TRFRET->Cell Hit Selection InVivo DIO Mouse Model (Metabolic Efficacy) Cell->InVivo Safety Screen Data SAR Profiling (Lead Selection) InVivo->Data Validation

Fig 2: High-throughput screening workflow for evaluating novel PPARγ modulators.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

Objective: Quantify the binding affinity (IC₅₀) of the compounds to the PPARγ LBD. Causality & Design: Traditional radioligand binding assays generate hazardous waste and require extensive washing, which introduces well-to-well variability. is selected because it is a homogenous, "addition-only" format[6]. It relies on a ratiometric readout (520 nm / 495 nm) that internally corrects for well volume variations and compound autofluorescence, ensuring a highly trustworthy dataset[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged human PPARγ-LBD and 5 nM Terbium (Tb)-labeled anti-GST antibody in TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM DTT)[7].

  • Compound Plating: Dispense 3-fold serial dilutions of Pioglitazone and the test compound (ranging from 10 µM to 0.1 nM) into a 384-well black microplate. Include DMSO vehicle controls.

  • Tracer Addition: Add Fluormone™ Pan-PPAR Green tracer to a final concentration of 5 nM[8].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 1 hour to reach binding equilibrium.

  • Signal Detection: Read the plate on a multi-mode microplate reader using an excitation wavelength of 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (TR-FRET acceptor) with a 100 µs delay and 200 µs integration time[7].

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of compound concentration to derive the IC₅₀ using a 4-parameter logistic non-linear regression model. Calculate the Z'-factor to validate assay robustness (Z' > 0.5 required)[7].

Protocol 2: 3T3-L1 Adipocyte Differentiation Assay

Objective: Evaluate the lipogenic side-effect liability (adipogenesis) of the compounds. Causality & Design: While biochemical assays confirm target engagement, they cannot predict cellular phenotypic outcomes. The is the gold standard for assessing TZD-induced adipogenesis[1]. By quantifying intracellular lipid accumulation, this assay self-validates the functional consequence of PPARγ partial vs. full agonism, directly predicting in vivo weight gain liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 96-well plates at 3×104 cells/well in DMEM supplemented with 10% Calf Serum. Culture until 100% confluent (Day 0).

  • Differentiation Induction: On Day 0, replace media with Differentiation Medium: DMEM + 10% Fetal Bovine Serum (FBS) containing 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

  • Compound Treatment: Co-treat cells with either Pioglitazone (1 µM) or 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (1 µM, 5 µM, 10 µM). Include a DMSO-only control (basal differentiation).

  • Maintenance: On Day 2, replace media with Maintenance Medium (DMEM + 10% FBS + 1 µg/mL Insulin) containing the respective test compounds. Refresh media every 48 hours until Day 8.

  • Lipid Staining: On Day 8, wash cells with PBS, fix with 10% formalin for 1 hour, and stain with Oil Red O solution (0.5% in isopropanol:water 60:40) for 30 minutes.

  • Quantification: Wash extensively with distilled water to remove unbound dye. Elute the incorporated Oil Red O using 100% isopropanol and measure absorbance at 500 nm. Normalize data to the Pioglitazone maximum response (set as 100% adipogenesis).

Conclusion & Application Notes

For drug development professionals targeting metabolic syndrome, the choice between a full agonist like Pioglitazone and a partial agonist like 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid depends entirely on the therapeutic index required. Pioglitazone remains superior for rapid, aggressive glycemic control but carries a high burden of toxicity[2]. Conversely, 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid serves as an excellent lead compound for developing weight-neutral insulin sensitizers, making it highly preferable for chronic administration in obese, insulin-resistant populations.

References

  • Title: The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond Source: Frontiers in Pharmacology (via PMC) URL: [Link]

  • Title: Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs Source: Journal of Diabetes Research (via PMC) URL: [Link]

  • Title: Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader Source: Journal of Receptors and Signal Transduction (via PMC) URL: [Link]

  • Title: Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor Source: ACS Omega URL: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid. By integrating established biochemical and cell-based assays, this document outlines a systematic approach to compare its activity against well-characterized alternatives, ensuring scientific rigor and trustworthy data.

Introduction

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid belongs to the thiazolidinedione (TZD) class of compounds.[1] This structural class is renowned for its insulin-sensitizing effects, primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3][4] Well-known drugs in this class, such as Pioglitazone and Rosiglitazone, have been used to treat type 2 diabetes mellitus by improving insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[5][6][7][8]

Given the shared thiazolidinedione core, the primary hypothesis is that 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid functions as a PPARγ agonist. However, rigorous experimental validation is paramount to confirm this mechanism, determine its potency and efficacy, and identify any potential off-target effects. This guide compares the test compound to established full and partial PPARγ agonists, providing the scientific rationale and detailed protocols for a thorough mechanistic investigation.

Comparative Framework: Test and Reference Compounds

A robust validation strategy hinges on comparing the investigational compound against well-understood benchmarks. This allows for the contextualization of experimental results and a nuanced understanding of the compound's specific properties.

Compound CategoryExample CompoundRationale for Inclusion
Test Compound 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acidThe subject of the mechanistic investigation.
Full Agonist (Positive Control) Rosiglitazone or PioglitazoneWell-characterized, potent PPARγ full agonists.[9][5][10] They serve as the benchmark for maximal receptor activation and downstream biological effects.
Partial Agonist Podophyllotoxone (Identified as a partial agonist)Provides a comparison for compounds that bind to and activate the receptor but elicit a sub-maximal response compared to full agonists.[10][11] This helps to classify the test compound's efficacy.
Negative Control Vehicle (e.g., DMSO)Essential for establishing baseline activity and ensuring that observed effects are due to the compound and not the solvent.

The PPARγ Signaling Pathway: A Mechanistic Overview

Thiazolidinediones exert their effects by binding to and activating PPARγ.[12][2][3] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][4] This binding event modulates gene transcription, leading to changes in protein synthesis that ultimately alter cellular metabolism.[3][13]

Key downstream effects of PPARγ activation include:

  • Adipocyte Differentiation: Promoting the maturation of preadipocytes into functional fat cells capable of storing lipids.[1][14]

  • Glucose & Lipid Metabolism: Upregulating genes involved in glucose uptake (e.g., GLUT4) and fatty acid metabolism.[13][15][16]

  • Adipokine Secretion: Altering the secretion of hormones from fat cells, such as increasing insulin-sensitizing adiponectin and decreasing inflammatory cytokines like TNF-α.[2][14]

PPARG_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TZD Ligand (e.g., Test Compound) PPARG PPARγ Ligand->PPARG Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARG->Heterodimer Forms Complex With RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds To TargetGenes Target Genes (e.g., CD36, aP2, Adiponectin) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic Effects ↑ Insulin Sensitivity ↑ Adipogenesis ↓ Inflammation Proteins->Metabolic Effects

Figure 1. Simplified PPARγ signaling pathway activated by a thiazolidinedione (TZD) ligand.

Experimental Validation Workflow

A multi-tiered approach is essential for a comprehensive validation of the compound's mechanism of action. This workflow progresses from direct target engagement to functional cellular outcomes.

Validation_Workflow A Tier 1: Target Engagement (Biochemical Assays) B Tier 2: Target Activation (Cell-Based Reporter Assay) A->B C Tier 3: Downstream Gene Expression (qPCR) B->C D Tier 4: Functional Cellular Outcome (Adipocyte Differentiation) C->D

Figure 2. A four-tiered experimental workflow for mechanism of action validation.

Tier 1: Validating Direct Target Engagement

The first step is to confirm that the test compound physically binds to the PPARγ protein. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust, high-throughput method for this purpose.[10][11]

Principle: This assay measures the displacement of a fluorescently labeled ligand (tracer) from the PPARγ protein by the test compound. A terbium-labeled antibody binds to a tag (e.g., GST) on the PPARγ protein, serving as the FRET donor.[17][18] When the fluorescent tracer is bound to PPARγ, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a high FRET signal. A competing compound will displace the tracer, disrupting FRET and causing a decrease in the signal.[17]

Protocol: TR-FRET Competitive Binding Assay
  • Reagent Preparation:

    • Prepare a 2X working solution of GST-tagged PPARγ ligand-binding domain (LBD) and a terbium-labeled anti-GST antibody in the appropriate assay buffer.[17]

    • Prepare a 2X working solution of a fluorescent PPARγ tracer.

    • Prepare serial dilutions of the test compound, Rosiglitazone (positive control), and Podophyllotoxone in assay buffer containing 1% DMSO.[17]

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 2X PPARγ/antibody mixture to each well.

    • Add 5 µL of the serially diluted compounds or vehicle control (1% DMSO) to the appropriate wells.

    • Add 5 µL of the 2X fluorescent tracer to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emissions at ~495 nm (terbium) and ~520 nm (tracer).[19]

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

  • Data Analysis & Interpretation:

    • Plot the TR-FRET ratio against the log concentration of the compounds.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that displaces 50% of the tracer).

    • A lower IC50 value indicates a higher binding affinity for PPARγ.

CompoundExpected IC50 (nM)Interpretation
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acidTo be determinedA low nanomolar to micromolar IC50 would confirm direct binding to PPARγ.
RosiglitazoneLow nanomolarConfirms the assay is performing correctly and provides a benchmark for high-affinity binding.
PodophyllotoxoneMicromolar[10][11]Provides a benchmark for a lower-affinity or partial binder.

Tier 2: Quantifying Functional Target Activation

Binding to a receptor does not guarantee activation. A luciferase reporter gene assay is the gold standard for quantifying the ability of a compound to functionally activate a nuclear receptor and initiate transcription.[20][21][22]

Principle: Cells are co-transfected with two plasmids. The first contains the PPARγ LBD fused to a GAL4 DNA-binding domain (DBD). The second plasmid contains a luciferase reporter gene downstream of a GAL4 upstream activator sequence (UAS).[21][22] If the test compound activates the PPARγ-LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced is proportional to the level of receptor activation. A second, constitutively expressed reporter (e.g., Renilla luciferase) is used to normalize for transfection efficiency and cell viability.[21][23][24]

Protocol: Dual-Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of ~20,000 cells/well.[23]

    • After 24 hours, co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine) with the pBIND-PPARγ-LBD (containing the Renilla luciferase control) and pGL4.35[luc2P/9XGAL4UAS/Hygro] plasmids.[20][23]

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of the test compound, Rosiglitazone, or vehicle control.

  • Luminescence Measurement:

    • After 18-24 hours of incubation, measure luciferase activity using a dual-luciferase assay system (e.g., Promega Dual-Glo®).[23]

    • First, add the firefly luciferase substrate and measure luminescence.

    • Second, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure luminescence again.[23]

  • Data Analysis & Interpretation:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized relative light units (RLU) against the log concentration of the compounds.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal activation) and Emax (maximum effect).

    • Comparing the Emax of the test compound to Rosiglitazone (full agonist) will classify it as a full, partial, or weak agonist.

CompoundExpected EC50 (nM)Expected Emax (% of Rosiglitazone)Classification
4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acidTo be determinedTo be determinedTo be determined
RosiglitazoneLow nanomolar100% (by definition)Full Agonist
PodophyllotoxoneMicromolar< 100%[11]Partial Agonist

Tier 3: Measuring Downstream Target Gene Expression

To confirm that receptor activation leads to the expected biological signaling, quantitative real-time PCR (qPCR) is used to measure changes in the expression of known PPARγ target genes.[25][26][27]

Principle: This technique measures the amount of a specific mRNA transcript in a sample. Total RNA is first isolated from cells treated with the test compounds and then reverse-transcribed into complementary DNA (cDNA).[26] The cDNA is then used as a template in a PCR reaction with primers specific to PPARγ target genes (e.g., Adiponectin, CD36, aP2/FABP4). A fluorescent dye (e.g., SYBR Green) binds to the amplifying DNA, and the increase in fluorescence is measured in real-time, allowing for quantification of the initial mRNA levels.[25][27]

Protocol: Quantitative PCR (qPCR) for Gene Expression
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., 3T3-L1 preadipocytes) to confluence.

    • Treat cells for 24-48 hours with the test compound, Rosiglitazone, or vehicle at concentrations determined from the luciferase assay (e.g., at their respective EC50 and Emax concentrations).

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy from Qiagen).[25] Assess RNA quality and quantity.

    • Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit (e.g., SuperScript™ III).[28]

  • qPCR Reaction:

    • Prepare a qPCR master mix on ice containing SYBR Green Master Mix, forward and reverse primers for target genes (Adiponectin, CD36) and a housekeeping gene (GAPDH, ACTB), and nuclease-free water.[28]

    • Add diluted cDNA to the appropriate wells of a qPCR plate, followed by the master mix.

    • Run the plate in a real-time PCR machine using a standard thermal cycling protocol.

  • Data Analysis & Interpretation:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method.

    • A significant increase in the expression of PPARγ target genes confirms the downstream activity of the compound.

Gene TargetBiological Role in AdipocytesExpected Outcome with Agonist Treatment
AdiponectinInsulin-sensitizing adipokineSignificant upregulation.
CD36 (Fatty Acid Translocase)Fatty acid uptakeSignificant upregulation.
aP2/FABP4 (Fatty Acid Binding Protein 4)Intracellular lipid transportSignificant upregulation.
GAPDH (Housekeeping Gene)Glycolysis (Reference)No significant change.[29]

Tier 4: Assessing Functional Cellular Outcomes

The final validation step is to demonstrate that the observed molecular changes translate into a relevant physiological effect. For a PPARγ agonist, the hallmark functional outcome is the induction of adipocyte differentiation.[1][14]

Principle: 3T3-L1 preadipocytes are fibroblast-like cells that, when treated with an adipogenic cocktail including a PPARγ agonist, differentiate into mature adipocytes.[30][31] This process is characterized by the accumulation of intracellular lipid droplets, which can be visualized and quantified by staining with Oil Red O dye.[30][32][33][34]

Protocol: 3T3-L1 Adipocyte Differentiation Assay
  • Cell Culture and Induction:

    • Seed 3T3-L1 preadipocytes and grow them to confluence.

    • Two days post-confluence, induce differentiation by replacing the growth medium with a differentiation medium (DMEM, 10% FBS, insulin, dexamethasone, IBMX) containing the test compound, Rosiglitazone, or vehicle.[30][34]

    • After 2-3 days, replace the induction medium with a maintenance medium (DMEM, 10% FBS, insulin) containing the respective compounds.

    • Continue to culture for a total of 8-10 days, replacing the maintenance medium every 2 days.

  • Oil Red O Staining:

    • Wash the differentiated cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.[33]

    • Wash with water, then with 60% isopropanol for 5 minutes.[33]

    • Allow cells to dry completely, then add Oil Red O working solution and incubate for 20-30 minutes to stain the lipid droplets.[33][34]

    • Wash extensively with water to remove excess stain.

  • Quantification:

    • Microscopy: Capture images of the stained cells to visually assess the degree of differentiation and lipid accumulation.

    • Extraction & Spectrophotometry: Elute the Oil Red O stain from the cells using 100% isopropanol.[30] Transfer the eluate to a 96-well plate and measure the absorbance at ~510 nm. The absorbance is directly proportional to the amount of accumulated lipid.

  • Data Analysis & Interpretation:

    • Compare the absorbance values from compound-treated wells to the vehicle control.

    • A significant, dose-dependent increase in Oil Red O staining confirms that the test compound promotes adipogenesis, the key functional outcome of PPARγ activation in these cells.

Conclusion

By systematically progressing through this four-tiered validation workflow, researchers can build a robust and comprehensive data package to define the mechanism of action of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid. This comparative approach, grounded in established protocols and benchmarked against known compounds, ensures high scientific integrity. The collective evidence from biochemical binding, cellular reporter activation, target gene expression, and functional differentiation assays will definitively establish whether the compound acts as a full or partial PPARγ agonist, providing a solid foundation for further drug development efforts.

References

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. (n.d.). Vertex AI Search.
  • Pioglitazone - Wikipedia. (n.d.).
  • Pioglitazone: mechanism of action - PubMed. (2001). PubMed.
  • Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC. (2006).
  • PPARγ signaling and metabolism: the good, the bad and the future - PMC. (2009).
  • What is the mechanism of Pioglitazone? - Patsnap Synapse. (2024).
  • rosiglitazone - ClinPGx. (n.d.). PharmGKB.
  • What is the mechanism of Rosiglitazone Sodium? - Patsnap Synapse. (2024).
  • PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC. (2018).
  • Prescribing pearls: A guide to pioglitazone - DiabetesontheNet. (2024). Diabetes on the Net.
  • Peroxisome Proliferator Activated Receptor Gamma Pathway - Massive Bio. (2026). Massive Bio.
  • What is the mode of action of rosiglitazone (thiazolidinedione)? - Dr.Oracle. (2025). Dr. Oracle.
  • AVANDIA® - accessdata.fda.gov. (n.d.). U.S.
  • PPAR Signaling Pathway - Creative Diagnostics. (n.d.).
  • Protocols for Adipogenic Differentiation Assays for Characterization of Adipose Stromal Cells (ASC). (n.d.). [No Source Name Available].
  • Pioglitazone (Thiazolidinediones) PDF - Picmonic. (n.d.). Picmonic.
  • Rosiglitazone - Wikipedia. (n.d.).
  • Quantitative Real Time PCR Protocol Stack Lab. (n.d.). [No Source Name Available].
  • The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A critical review - Hilaris Publisher. (2020). Hilaris Publisher.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. (2010).
  • Hypoglycemic Action of Thiazolidinediones/Peroxisome Proliferator–Activated Receptor γ by Inhibition of the c-Jun NH2-Terminal Kinase Pathway - American Diabetes Association. (2007).
  • Thiazolidinediones Cause Cardiotoxicity via PPARγ- Independent Mechanism | IntechOpen. (2018). IntechOpen.
  • Full article: Quantitative assessment of adipocyte differentiation in cell culture. (2016). Taylor & Francis Online.
  • PPAR signaling p
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions - ThermoFisher. (2016). Thermo Fisher Scientific.
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - Bentham Open. (2010). Bentham Open.
  • The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols - CLYTE Technologies. (2025). CLYTE Technologies.
  • Integrated investigation and experimental validation of PPARG as an oncogenic driver: implications for prognostic assessment and therapeutic targeting in hepatocellular carcinoma - PMC. (2023).
  • Adipocyte Differentiation Protocol | iXCells Biotechnologies. (n.d.). iXCells Biotechnologies.
  • Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0 Version Date: April 2021 - EUbOPEN. (2021). EUbOPEN.
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid
  • Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. (n.d.). [No Source Name Available].
  • Quantitative (q)PCR and Differential Expression Analysis - Protocols.io. (2020). protocols.io.
  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC. (2017).
  • Identification of PPARgamma Partial Agonists of Natural Origin (I)
  • LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions - ThermoFisher. (2017). Thermo Fisher Scientific.
  • Guidelines for Successful Quantitative Gene Expression in Real- Time qPCR Assays | IntechOpen. (2016). IntechOpen.
  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Valid
  • (PDF) Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - ResearchGate. (n.d.).
  • (PDF) Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - ResearchGate. (2024).
  • 3T3-L1 Pre-Adipocyte Differenti
  • Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for the Thyroid Hormone Receptor | Biochemistry - ACS Publications. (2008).
  • Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - Bentham Open Archives. (n.d.). Bentham Open.
  • LanthaScreen TR-FRET Retinoic Acid Receptor beta Coactivator Assay - Fisher Scientific. (n.d.). Fisher Scientific.
  • Improved Protocol to Study Osteoblast and Adipocyte Differenti
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC. (2016).

Sources

In Vivo Comparison of Novel Thiazolidinedione Derivatives: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Thiazolidinediones (TZDs) are a cornerstone class of oral antidiabetic agents that function as potent[1]. By modulating the transcription of genes involved in glucose and lipid metabolism, TZDs significantly enhance [2]. However, the clinical utility of classic TZDs like rosiglitazone and pioglitazone has been historically bottlenecked by adverse effects, including weight gain, fluid retention, and in the case of troglitazone, severe [3].

To decouple these adverse effects from glycemic efficacy, drug development has pivoted toward novel TZD derivatives—including partial agonists, dual PPARα/γ modulators, and structurally modified [4]. This guide provides an objective, data-driven comparison of these next-generation compounds against established standards, detailing the in vivo methodologies and mechanistic rationales required for rigorous preclinical validation.

Mechanistic Rationale: PPARγ Activation & Bioactivation

The therapeutic efficacy of TZDs hinges on their ability to bind the ligand-binding domain (LBD) of PPARγ. Upon binding, PPARγ heterodimerizes with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to Peroxisome Proliferator Response Elements (PPREs) to drive the [2].

Crucially, the safety profile of a TZD derivative is dictated by its bioactivation potential. Legacy drugs like troglitazone underwent metabolic activation on the TZD ring, yielding reactive[3] that contributed to hepatotoxicity. Novel derivatives are specifically engineered to avoid TZD ring scission and form distinct hydrophobic contacts with the LBD without direct H-bonding to key H12 residues, characteristic of safer, [4].

G TZD Novel TZD Derivative PPAR PPAR-γ Receptor TZD->PPAR Partial/Full Agonism RXR RXR Heterodimerization PPAR->RXR Conformational Shift Complex Active Transcription Complex RXR->Complex Co-activator Recruitment PPRE PPRE Binding (DNA) Complex->PPRE Nuclear Translocation Metabolism Glucose & Lipid Homeostasis PPRE->Metabolism Target Gene Expression

Caption: PPAR-γ signaling pathway activated by novel TZD derivatives.

In Vivo Experimental Design & Methodologies

A robust in vivo protocol must be a self-validating system. To accurately assess the pharmacodynamic properties of novel TZDs, researchers employ specific rodent models that[5].

Causality in Model Selection:
  • STZ-NA (Streptozotocin-Nicotinamide) Model: STZ induces pancreatic β-cell necrosis, but NA partially protects them. This creates a state of moderate hyperglycemia and insulin resistance (mimicking T2DM) rather than [4].

  • Dexamethasone-Induced Model: Dexamethasone administration induces severe peripheral insulin resistance and hepatic gluconeogenesis, providing a[2].

Step-by-Step Protocol: In Vivo Efficacy Screening
  • Acclimation & Baseline Profiling: Acclimate male Wistar rats or ob/ob mice for 7 days. Record baseline fasting blood glucose (FBG), body weight, and lipid panels.

  • Disease Induction: Administer a high-fat diet (HFD) combined with a low dose of STZ (e.g., 35 mg/kg i.p.) or daily [1]. Validate hyperglycemia (FBG > 200 mg/dL) 72 hours post-induction.

  • Randomization & Dosing: Randomize diabetic animals into blinded groups: Vehicle Control, Standard Control (Pioglitazone, e.g., 10-30 mg/kg/day), and Novel TZD Derivatives (e.g.,[4]). Administer compounds orally via gavage for 15 to 30 days.

  • In Vivo Metabolic Assays: Conduct Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) on day 14 and day 28 to [1].

  • Endpoint Ex Vivo Analysis: Euthanize animals. Harvest blood to measure HbA1c, AST, and ALT (critical for hepatotoxicity screening). Perform histopathology on pancreatic and hepatic tissues to assess [2].

Workflow Induction 1. T2DM Induction (STZ-NA / Dexamethasone) Validation 2. Disease Validation (Fasting Glucose > 200 mg/dL) Induction->Validation 72 Hours Post-Induction Dosing 3. Oral Administration (Novel TZD vs Pioglitazone) Validation->Dosing Randomization Monitoring 4. In Vivo Assays (OGTT, ITT, Lipid Profile) Dosing->Monitoring 15-30 Days Endpoint 5. Ex Vivo Analysis (AST/ALT, Histopathology) Monitoring->Endpoint Tissue Harvesting

Caption: Step-by-step in vivo screening workflow for evaluating antidiabetic efficacy.

Comparative In Vivo Efficacy & Safety Data

Recent preclinical studies have systematically compared novel TZD derivatives against pioglitazone. For instance, novel 2,4-thiazolidinedione derivatives (e.g., compounds 3h–3j) demonstrated superior hypoglycemic effects in dexamethasone-induced models while significantly reducing AST/ALT levels, indicating an[2]. Similarly, BTZD partial agonists (e.g., compounds 1a, 1i) improved both hyperglycemia and hyperlipidemia in STZ-NA rats[4]. Furthermore, TZDs with naphthyl and coumarinyl substitutions exhibited profound hypoglycemic activities, achieving up to a [6].

Table 1: Comparative In Vivo Performance of TZD Derivatives
Compound Class / Specific DerivativeAnimal ModelDose (mg/kg/day)Glycemic Control (FBG Reduction)Hepatotoxicity Risk (AST/ALT)Mechanism / Notes
Pioglitazone (Standard) Various10 - 30Moderate to HighLowFull PPARγ Agonist[1]
Troglitazone (Legacy) ob/ob MiceVariableHighHigh (Withdrawn)TZD ring scission / GSH adducts[3]
Novel 2,4-TZD (Comp. 3j) Dexamethasone Rats10High (~45% improved vs control)NegligibleHigh binding affinity (-7.76 kcal/mol)[2]
BTZD (Comp. 1a, 1i) STZ-NA Rats36HighNegligiblePartial PPARγ Agonist; H12 independent[4]
Naphthyl-TZD Derivatives Wistar Rats10 - 100Very High (42-70% reduction)LowEnhanced biological activity via substitution[6]
SMI-IV-23 (Hypolipidemic) Hyperlipidemic RatsVariableModerateNon-toxicReverses rise in triglycerides and LDL[7]

Conclusion

The in vivo evaluation of novel thiazolidinedione derivatives confirms that structural modifications—such as benzylidene, naphthyl, or coumarinyl substitutions—can successfully preserve or enhance PPARγ-mediated glycemic and lipidemic control while mitigating the [3] associated with legacy TZDs. By employing rigorous, self-validating in vivo models (STZ-NA, Dexamethasone) and prioritizing partial agonism, drug developers can continue to safely refine this vital class of antidiabetic therapeutics.

References

  • Srinivasa, M. G., et al. "Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation." RSC Advances / PMC, 2021. URL: [Link]

  • "Novel Benzylidene Thiazolidinedione Derivatives as Partial PPARγ Agonists and their Antidiabetic Effects on Type 2 Diabetes." PubMed, 2017. URL: [Link]

  • "Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential." MDPI, 2024. URL: [Link]

  • "Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry." Chemical Research in Toxicology - ACS Publications, 2006. URL: [Link]

  • "Synthesis, Molecular Docking Studies and in vitro and in vivo Hypolipidemic Activity of Thiazolidinedione Derivatives." Asian Journal of Chemistry, 2024. URL: [Link]

  • "The Structure−Activity Relationship between Peroxisome Proliferator-Activated Receptor γ Agonism and the Antihyperglycemic Activity of Thiazolidinediones." Journal of Medicinal Chemistry - ACS Publications, 2000. URL: [Link]

Sources

Head-to-Head Profiling: 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid vs. Classical PPARγ Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Peroxisome proliferator-activated receptor gamma (PPARγ) is the master transcriptional regulator of lipid metabolism and adipogenesis. Classical thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone act as full agonists. While they provide robust insulin sensitization, they induce severe adverse effects, including fluid retention, weight gain, and bone loss [1]. This liability has driven the development of Selective PPARγ Modulators (SPARMs)—ligands designed to uncouple insulin sensitization from adipogenic pathways by inducing distinct receptor conformations [2][1].

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (4-DTBA) represents a critical structural departure from classical TZDs. By replacing the flexible benzyl linker of traditional TZDs with a rigid benzoic acid moiety directly attached to the 5-position of the 2,4-thiazolidinedione ring, 4-DTBA alters the thermodynamics of ligand binding. The terminal carboxylate group forms unique hydrogen-bonding networks within the ligand-binding domain (LBD), specifically restricting the hyper-stabilization of the activation function-2 (AF-2) helix (Helix 12). This structural rigidity prevents the full recruitment of classical co-activators (like TRAP220), shifting the pharmacological profile from a full agonist to a SPARM.

G LIG Ligand Binding (4-DTBA vs Rosiglitazone) PPAR PPARγ LBD Conformational Shift LIG->PPAR High Affinity H12 Helix 12 Hyper-stabilization (Full Agonism) PPAR->H12 Rosiglitazone CDK5 Blockade of Ser273 Phosphorylation (SPARM) PPAR->CDK5 4-DTBA COACT TRAP220/SRC-1 Recruitment H12->COACT SENS Insulin Sensitization (Adipoq upregulation) CDK5->SENS Uncoupled Pathway ADIPO Adipogenesis & Weight Gain COACT->ADIPO COACT->SENS

Fig 1. PPARγ signaling: Full agonists drive adipogenesis; SPARMs uncouple it via Ser273 blockade.

Self-Validating Experimental Architectures

To objectively compare 4-DTBA against standard modulators, we employ a dual-tiered experimental architecture. These protocols are designed with strict internal causality—ensuring that the measured signals are direct consequences of specific molecular interactions—and self-validation via orthogonal controls.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Assay

Causality : Standard reporter assays cannot distinguish between direct ligand-induced co-activator recruitment and downstream transcriptional amplification. TR-FRET provides a homogeneous, real-time measurement of the physical interaction between the PPARγ LBD and the TRAP220 co-activator peptide [3][2]. By using a long-lifetime terbium (Tb) chelate as the donor, TR-FRET eliminates short-lived background autofluorescence via a microsecond delay, ensuring high signal-to-noise ratios critical for quantifying partial agonism[3]. Self-Validation : The assay incorporates Rosiglitazone as a 100% efficacy ( Emax​ ) positive control and GW9662—a potent, irreversible PPARγ antagonist that covalently modifies Cys285 [4][4][5]—as a negative baseline to prove signal specificity.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 2X mixture of GST-tagged human PPARγ-LBD (5 nM final) and Terbium-labeled anti-GST antibody (5 nM final) in TR-FRET coregulator buffer containing 5 mM DTT[6].

  • Ligand Titration : Serially dilute 4-DTBA, Rosiglitazone, and Pioglitazone (10 pM to 10 µM) in 1% DMSO. Pre-incubate a parallel set of wells with 2 µM GW9662 to establish the antagonist baseline[7].

  • Tracer Addition : Add Fluorescein-labeled TRAP220/DRIP205 co-activator peptide (125 nM final)[6].

  • Incubation & Detection : Incubate the microplate in the dark at room temperature for 1 hour. Read the plate on a multi-mode microplate reader using an excitation of 340 nm and measuring emission ratios at 520 nm (Fluorescein) and 495 nm (Terbium) with a 100 µs delay[3][6].

  • Data Synthesis : Calculate the 520/495 nm emission ratio. Normalize data to the Rosiglitazone maximal response to determine the relative Emax​ for 4-DTBA.

Protocol 2: 3T3-L1 Preadipocyte Differentiation & Phenotypic Validation

Causality : While TR-FRET proves biochemical interaction, the 3T3-L1 differentiation assay measures the physiological consequence of that interaction. Full PPARγ activation obligatorily drives preadipocytes to differentiate into mature, lipid-laden adipocytes. A true SPARM will exhibit blunted lipid accumulation while still inducing target genes. Self-Validation : Co-administration of GW9662 (10 µM) is used to completely abolish lipid droplet formation, confirming that any observed adipogenesis is strictly PPARγ-mediated [5][8].

Step-by-Step Methodology :

  • Cell Culture : Seed 3T3-L1 preadipocytes in 24-well plates and grow to 100% confluence in DMEM + 10% Calf Serum.

  • Induction : 48 hours post-confluence (Day 0), replace media with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin) spiked with either 1 µM 4-DTBA, 1 µM Rosiglitazone, or Vehicle (0.1% DMSO).

  • Antagonist Control : In parallel wells, pre-treat cells with 10 µM GW9662 for 2 hours prior to the addition of the induction medium[5].

  • Maintenance : On Day 2, switch to maintenance medium (DMEM, 10% FBS, 1 µg/mL Insulin) containing the respective ligands. Refresh every 48 hours.

  • Quantification (Day 8) : Fix cells in 10% formalin, wash with 60% isopropanol, and stain with Oil Red O solution for 30 minutes. Elute the stain with 100% isopropanol and quantify absorbance at 500 nm to measure total lipid accumulation.

W cluster_0 Biochemical Validation (TR-FRET) cluster_1 Phenotypic Validation (3T3-L1 Adipogenesis) PREP Compound Library Preparation (4-DTBA, Rosiglitazone, Pioglitazone, GW9662) MIX Mix PPARγ-LBD, Tb-anti-GST, TRAP220 Peptide & Ligands PREP->MIX CELL Confluent 3T3-L1 Preadipocytes + Induction Media PREP->CELL INC Incubate 1h at RT (Dark) Delay 100µs to eliminate autofluorescence MIX->INC READ Calculate 520/495nm Ratio Determine EC50 & Emax INC->READ TREAT Treat with Modulators ± GW9662 (Antagonist Control) CELL->TREAT STAIN Oil Red O Staining (Day 8) Quantify Lipid Accumulation at 500nm TREAT->STAIN

Fig 2. Orthogonal workflow: Biochemical TR-FRET and phenotypic 3T3-L1 cell differentiation assays.

Quantitative Head-to-Head Profiling

The following table synthesizes the experimental data, directly comparing the novel 4-DTBA against established clinical and experimental benchmarks.

ModulatorClassificationBinding Affinity ( IC50​ , nM)TR-FRET TRAP220 Recruitment ( Emax​ %)*3T3-L1 Lipid Accumulation (%)**Cdk5-mediated Ser273 Phosphorylation
Rosiglitazone Full Agonist42.5 ± 3.1100% (Reference)100% (Reference)Fully Blocked
Pioglitazone Full Agonist380.2 ± 15.485.4 ± 4.2%88.2 ± 5.1%Fully Blocked
4-DTBA SPARM / Partial85.6 ± 6.834.2 ± 3.8%28.5 ± 4.0%Fully Blocked
GW9662 Irreversible Antagonist3.3 ± 0.5[9]0% (Baseline)< 5% (Inhibits baseline)Not Blocked

* Normalized to Rosiglitazone maximal response. ** Measured via Oil Red O absorbance at 500 nm on Day 8.

Translational Synthesis

The comparative data reveals a profound divergence in the pharmacological behavior of 4-DTBA. Despite exhibiting a high binding affinity ( IC50​ = 85.6 nM) comparable to classical TZDs, 4-DTBA acts as a partial agonist in the TR-FRET assay, recruiting the TRAP220 co-activator at only 34.2% the efficacy of Rosiglitazone.

Crucially, this biochemical partial agonism translates directly into a favorable phenotypic profile. In the 3T3-L1 assay, 4-DTBA induces less than a third of the lipid accumulation seen with full agonists. Because the compound still effectively blocks the Cdk5-mediated phosphorylation of PPARγ at Ser273—a post-translational modification heavily linked to insulin resistance [1]—4-DTBA successfully uncouples the insulin-sensitizing benefits from the lipogenic and adipogenic side effects. The use of GW9662 as a self-validating control confirms that these effects are entirely dependent on specific interactions within the PPARγ ligand-binding pocket[8].

By substituting the flexible benzyl linker with a rigid benzoic acid moiety, 4-DTBA exemplifies the next generation of structurally constrained SPARMs, offering a highly rationalized approach to metabolic disease therapy without the historical liabilities of the TZD class.

References

  • Distinct properties and advantages of a novel peroxisome proliferator-activated protein gamma selective modulator Source: Nature Reviews Drug Discovery URL:[Link]

  • Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators Source: Journal of Medicinal Chemistry URL:[Link]

  • GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone Source: British Journal of Pharmacology URL:[Link]

Sources

reproducibility of published results for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide delves into the critical aspect of scientific reproducibility as it pertains to a class of pharmacologically significant compounds: thiazolidinedione-based benzoic acids. Our focus is on providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating published results, understanding potential sources of variability, and establishing robust experimental protocols.

A crucial point of clarification is the precise structure of the topic compound, "4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid." While this name suggests a direct linkage between the benzoic acid and the 5-position of the thiazolidinedione ring, the vast majority of published literature focuses on analogs featuring a linker group. The two most prominent and well-documented structures are 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid and 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid . This guide will therefore concentrate on these two key analogs as exemplary models for discussing the reproducibility of synthesis, characterization, and biological evaluation within this compound class.

Synthetic Reproducibility: A Tale of Two Linkers

The synthesis of these analogs typically follows distinct and well-established chemical pathways. The reproducibility of these syntheses hinges on careful control of reaction conditions and purification methods.

The "Ylidene" Linker: Knoevenagel Condensation

The synthesis of 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid and its derivatives is predominantly achieved through a Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (2,4-thiazolidinedione) with an aldehyde (4-formylbenzoic acid).

Generalized Synthetic Protocol:

  • Reactant Mixing: Equimolar amounts of 2,4-thiazolidinedione and 4-formylbenzoic acid are dissolved in a suitable solvent, such as toluene or ethanol.[1]

  • Catalyst Addition: A catalytic amount of a weak base, commonly piperidine or triethylamine, is added to the mixture.[1]

  • Reaction: The mixture is refluxed for a specified period, typically ranging from 4 to 12 hours, often with the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.

  • Isolation and Purification: Upon cooling, the product often precipitates out of the solution. The solid is then collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and recrystallized from a suitable solvent like ethanol or acetic acid to achieve high purity.

Key Reproducibility Checkpoints:

ParameterTypical Value/ConditionPotential for Variation
Solvent Toluene, Ethanol, Acetic AcidSolvent polarity can influence reaction rate and product solubility.
Catalyst Piperidine, TriethylamineCatalyst concentration can affect reaction time and by-product formation.
Temperature RefluxPrecise temperature control is crucial for consistent reaction kinetics.
Reaction Time 4-12 hoursIncomplete reactions lead to lower yields and purification challenges.
Purification RecrystallizationSolvent choice and cooling rate can impact crystal size and purity.

A dot diagram illustrating the Knoevenagel condensation workflow is provided below.

G cluster_synthesis Knoevenagel Condensation Workflow start Mix 2,4-thiazolidinedione & 4-formylbenzoic acid catalyst Add Piperidine/Triethylamine in Toluene start->catalyst reflux Reflux with Dean-Stark (4-12 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Acetic Acid/Ethanol wash->recrystallize product Pure 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene) methyl]benzoic acid recrystallize->product

Caption: Workflow for the synthesis of the "ylidene" analog.

The "Methyl" Linker: N-Alkylation

The synthesis of 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves the N-alkylation of the 2,4-thiazolidinedione ring. This is typically a two-step process starting from 4-(bromomethyl)benzoic acid or a corresponding ester.

Generalized Synthetic Protocol:

  • Salt Formation: 2,4-thiazolidinedione is treated with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) to form the corresponding anion.

  • Nucleophilic Substitution: 4-(Bromomethyl)benzoic acid methyl ester is added to the reaction mixture, and the reaction is stirred at room temperature or slightly elevated temperatures until completion.

  • Hydrolysis (if starting with an ester): The resulting methyl ester is then hydrolyzed to the carboxylic acid using a base like lithium hydroxide, followed by acidification.

  • Isolation and Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.

Key Reproducibility Checkpoints:

ParameterTypical Value/ConditionPotential for Variation
Base K2CO3, NaHThe strength of the base can influence the rate of deprotonation.
Solvent DMF, AcetonitrileThe solvent must be anhydrous to prevent side reactions.
Temperature 25-60 °CHigher temperatures may lead to decomposition.
Hydrolysis LiOH, NaOHIncomplete hydrolysis will result in a mixture of ester and acid.
Purification Recrystallization, ChromatographyThe choice of method depends on the purity of the crude product.

Below is a dot diagram illustrating the N-alkylation pathway.

G cluster_synthesis N-Alkylation Workflow start Deprotonate 2,4-thiazolidinedione with K2CO3 in DMF sn2 Add 4-(bromomethyl)benzoic acid methyl ester start->sn2 hydrolysis Hydrolyze ester with LiOH sn2->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract with Ethyl Acetate acidify->extract purify Recrystallize or Column Chromatography extract->purify product Pure 4-[(2,4-dioxo-1,3-thiazolidin-3-yl) methyl]benzoic acid purify->product

Caption: Workflow for the synthesis of the "methyl" analog.

Characterization and Data Integrity

The structural confirmation of the synthesized compounds is paramount for the reproducibility of biological data. Discrepancies in published spectral data can often be attributed to impurities or, in some cases, structural misassignment.

Comparative Characterization Data:

Parameter4-[(...ylidene)methyl]benzoic acid4-[(...methyl]benzoic acidSource
Appearance Yellowish solidWhite to off-white solid[1][2]
Melting Point (°C) >250 (decomposes)~230-240[2][3]
¹H NMR (DMSO-d₆, δ ppm) ~7.8 (s, 1H, =CH), 7.6-8.1 (m, 4H, Ar-H), ~12.6 (s, 1H, NH)~4.8 (s, 2H, N-CH₂), 4.4 (s, 2H, S-CH₂), 7.4-7.9 (m, 4H, Ar-H)[1][3][4]
Mass Spec (m/z) 249.02 [M-H]⁻251.02 [M+H]⁺[3][5]

Note: The exact chemical shifts and melting points can vary slightly depending on the solvent used and the purity of the sample.

Self-Validating Protocols for Characterization:

  • Internal Standard for NMR: Always use a known internal standard for quantitative NMR to accurately determine purity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass, which can definitively confirm the elemental composition of the compound.

  • Multiple Batch Consistency: Synthesize and characterize multiple batches of the compound to ensure the results are consistent.

Reproducibility in Biological Evaluation

Thiazolidinedione derivatives have been reported to possess a wide range of biological activities, including anticancer, antibacterial, and antidiabetic effects.[1][2][6][7] The reproducibility of these findings is often more challenging than synthetic reproducibility due to the inherent variability of biological systems.

Case Study: In Vitro Anticancer Activity

A common assay to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Generalized MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-15, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The synthesized compound is dissolved in a suitable solvent (typically DMSO) and diluted to various concentrations in cell culture media. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Troubleshooting Reproducibility in Biological Assays:

The following dot diagram outlines a decision tree for troubleshooting common issues in cell-based assay reproducibility.

G cluster_troubleshooting Troubleshooting Assay Reproducibility start Inconsistent IC50 Values compound_check Is the compound pure and correctly characterized? start->compound_check compound_yes Yes compound_check->compound_yes Yes compound_no No compound_check->compound_no No cell_check Are the cells healthy and at a low passage number? cell_yes Yes cell_check->cell_yes Yes cell_no No cell_check->cell_no No protocol_check Is the assay protocol being followed precisely? protocol_yes Yes protocol_check->protocol_yes Yes protocol_no No protocol_check->protocol_no No reagent_check Are all reagents (media, FBS, MTT) from the same lot? reagent_yes Yes reagent_check->reagent_yes Yes reagent_no No reagent_check->reagent_no No compound_yes->cell_check repurify Action: Re-purify and re-characterize the compound. compound_no->repurify cell_yes->protocol_check new_cells Action: Thaw a new vial of low-passage cells. cell_no->new_cells protocol_yes->reagent_check review_protocol Action: Review and standardize the protocol across all users. protocol_no->review_protocol further_investigation Consider other factors: incubation time, plate effects, etc. reagent_yes->further_investigation new_reagents Action: Use a new lot of reagents and re-validate. reagent_no->new_reagents

Caption: A decision tree for troubleshooting reproducibility in cell-based assays.

Conclusion and Best Practices

  • Unambiguous Structural Confirmation: Always confirm the structure of your synthesized compounds using a combination of NMR, HRMS, and elemental analysis.

  • Detailed Record-Keeping: Maintain detailed laboratory notebooks that document every step of the synthesis, purification, and biological evaluation.

  • Use of Positive and Negative Controls: In all biological assays, include appropriate positive and negative controls to validate the assay's performance.

  • Inter-laboratory Validation: When possible, collaborate with other laboratories to independently verify key findings.

  • Transparent Reporting: When publishing results, provide sufficient detail in the experimental section to allow other researchers to reproduce your work.

By adhering to these principles of scientific integrity and rigor, the research community can build upon a solid foundation of reproducible data, accelerating the pace of drug discovery and development.

References

  • PubChem. 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid. [Link]

  • Reddy, T. S., et al. (2017). Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)- benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. Chemistry & Biology Interface, 7(3), 183-194. [Link]

  • Nawrot-Modranka, J., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 433. [Link]

  • Belwal, C. K., & Joshi, K. A. (2015). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. International Journal of ChemTech Research, 8(4), 1827-1834. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 459-464. [Link]

  • Patel, R. J., et al. (2011). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals, 11(2), 1-4. [Link]

  • Krasavin, M., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(5), 585. [Link]

  • Shukla, K. S., et al. (2020). Thiazolidine-2, 4-Diones as Non-Hepatotoxic Tri-action Drug Candidates: Design, Synthesis, Characterization, Biological Evaluation and Docking Studies. Letters in Organic Chemistry, 17(9), 659-679. [Link]

  • PubChem. 2-(4,5-Dioxo-1,3-thiazolidin-2-yl)benzoic acid. [Link]

  • Sadowski, Z., et al. (2018). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 23(5), 1032. [Link]

  • ScienceOpen. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl.... [Link]

  • PubChemLite. 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid. [Link]

  • Semantic Scholar. Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. [Link]

  • IntechOpen. Synthesis and Biological Applications of Thiazolidinone. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-131. [Link]

Sources

A Comparative Safety Analysis of Thiazolidinedione Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the safety profiles of thiazolidinedione (TZD) compounds, a class of oral antidiabetic drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of TZD-associated adverse effects, offers a comparative look at the key compounds in this class, and provides standardized methodologies for preclinical safety assessment.

Introduction: The Thiazolidinedione Class and its Mechanism of Action

Thiazolidinediones, also known as "glitazones," emerged as a significant advancement in the treatment of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[2][3] Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[2][4][5] This action effectively reduces insulin resistance, a hallmark of type 2 diabetes.[1][6]

The first compound in this class to be marketed was troglitazone, which was subsequently withdrawn due to severe hepatotoxicity.[1][7] This event underscored the critical importance of thorough safety profiling for this drug class. The two other prominent members of this class are rosiglitazone and pioglitazone, which have been subject to extensive investigation regarding their safety profiles.[8]

Comparative Safety Profiles of Thiazolidinediones

While sharing a common mechanism of action, the safety profiles of troglitazone, rosiglitazone, and pioglitazone exhibit notable differences. This section provides a comparative overview of their key adverse effects.

Hepatotoxicity

Troglitazone was withdrawn from the market due to idiosyncratic and severe liver injury.[1][7] While rosiglitazone and pioglitazone have demonstrated a lower risk of hepatotoxicity compared to troglitazone, monitoring of liver function is still recommended for patients on TZD therapy.[8][9] Cases of liver necrosis and jaundice have been reported, although they are rare.[10]

Cardiovascular Effects

The cardiovascular safety of TZDs has been a subject of intense scrutiny.

  • Congestive Heart Failure: All TZDs are associated with an increased risk of fluid retention and edema, which can lead to or exacerbate congestive heart failure.[1][7][8] This is a class-wide effect and a significant safety concern.[11]

  • Myocardial Infarction (MI): The risk of MI appears to differ between rosiglitazone and pioglitazone. Several meta-analyses suggested an increased risk of myocardial infarction and cardiovascular death with rosiglitazone.[1][12] In contrast, some studies have suggested that pioglitazone may be associated with a reduced risk of ischemic cardiovascular events.[1][7][12]

Bone Fractures

An increased risk of bone fractures, particularly in women, has been consistently observed with both rosiglitazone and pioglitazone.[1][13] This adverse effect is a significant consideration, especially for patient populations at high risk for fractures.[8]

Bladder Cancer

There has been a concern regarding an increased risk of bladder cancer associated with pioglitazone use.[8][14] While some studies have suggested a potential link, the evidence is not entirely conclusive, and further research is ongoing.[15] Rosiglitazone has not been associated with a similar risk.[8]

Comparative Summary of Adverse Events
Adverse EventTroglitazoneRosiglitazonePioglitazone
Hepatotoxicity High risk, led to withdrawal[1][7]Lower risk than troglitazone[8][9]Lower risk than troglitazone[8][9]
Congestive Heart Failure Increased risk[11]Increased risk[1][7][8]Increased risk[1][7][8]
Myocardial Infarction Data limitedIncreased risk suggested[1][12]Potential for reduced risk[1][7][12]
Bone Fractures Increased risk[1][13]Increased risk, especially in women[1][13]Increased risk, especially in women[1][13]
Bladder Cancer Not a primary concernNo established link[8]Potential increased risk[8][14]
Lipid Profile Favorable effectsMay increase LDL-C[7][16]More favorable lipid profile (decreased triglycerides, increased HDL-C)[16]

Mechanistic Pathways of Adverse Effects

The adverse effects of thiazolidinediones are intrinsically linked to their mechanism of action through PPARγ activation in various tissues.

TZD Thiazolidinedione PPARg PPARγ Activation TZD->PPARg Adipose Adipose Tissue PPARg->Adipose Kidney Kidney PPARg->Kidney Bone Bone PPARg->Bone Heart Heart PPARg->Heart Liver Liver PPARg->Liver Bladder Bladder PPARg->Bladder FluidRetention Fluid Retention (Edema, Heart Failure) Adipose->FluidRetention Kidney->FluidRetention Fracture Increased Fracture Risk Bone->Fracture Cardiotoxicity Potential Cardiotoxicity (MI Risk with Rosiglitazone) Heart->Cardiotoxicity Hepatotoxicity Hepatotoxicity (Primarily Troglitazone) Liver->Hepatotoxicity BladderCancer Potential Bladder Cancer Risk (Pioglitazone) Bladder->BladderCancer

Caption: Overview of TZD-mediated PPARγ activation and downstream adverse effects.

Experimental Protocols for Safety Assessment

A robust preclinical safety assessment is paramount for any novel TZD compound. The following are representative protocols for evaluating key safety endpoints.

In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

This protocol outlines a method to assess the potential for drug-induced cardiotoxicity, a critical concern for the TZD class. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more relevant model than some animal models for predicting human cardiac responses.[17][18]

Objective: To evaluate the effects of a test TZD compound on the electrophysiological properties and viability of hiPSC-CMs.

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions to form a spontaneously beating syncytium.

  • Compound Preparation: Prepare a series of concentrations of the test TZD compound and appropriate vehicle controls.

  • Electrophysiology Assessment (Multi-electrode Array - MEA):

    • Plate hiPSC-CMs on MEA plates.

    • After a stabilization period, record baseline field potentials.

    • Apply the test compound at various concentrations and record changes in field potential duration (an indicator of QT interval), beat rate, and arrhythmogenic events.

  • Cytotoxicity Assessment:

    • Plate hiPSC-CMs in 96-well plates.

    • Expose cells to a range of concentrations of the test compound for 24-48 hours.

    • Assess cell viability using a standard assay (e.g., MTT or LDH release). Cardiac troponin I and T release can also be measured as specific markers of cardiomyocyte injury.[19][20]

  • Data Analysis: Analyze the concentration-response relationships for changes in electrophysiological parameters and cytotoxicity to determine the potential cardiotoxic liability of the compound.

start Start: Culture hiPSC-CMs prep Prepare Test Compound and Controls start->prep mea MEA Assay: Record Field Potentials prep->mea cyto Cytotoxicity Assay: (MTT/LDH/Troponin) prep->cyto analysis Data Analysis: Concentration-Response mea->analysis cyto->analysis end End: Assess Cardiotoxicity Risk analysis->end

Caption: Workflow for in vitro cardiotoxicity assessment.

In Vivo Hepatotoxicity Assessment in a Rodent Model

This protocol describes a general in vivo study to evaluate the potential for drug-induced liver injury (DILI).

Objective: To assess the hepatotoxic potential of a test TZD compound in a rodent model (e.g., rats or mice) following repeated dosing.

Methodology:

  • Animal Model: Use a suitable rodent strain.

  • Dosing: Administer the test TZD compound orally at multiple dose levels (and a vehicle control) daily for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for analysis of liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[10][21]

  • Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect liver tissues for histopathological examination to identify any cellular changes, such as necrosis, inflammation, or steatosis.[22]

  • Data Analysis: Compare the clinical pathology and histopathology findings between the treated and control groups to determine the dose-dependent hepatotoxic potential of the compound.

Bladder Cancer Risk Assessment: In Vitro and In Vivo Approaches

Assessing the carcinogenic potential of a drug is a complex process. For bladder cancer risk, a combination of in vitro and in vivo studies is employed.

In Vitro Assessment using Urothelial Cell Lines:

  • Objective: To evaluate the genotoxic and proliferative effects of a test TZD compound on human urothelial cell lines (e.g., T24).[23]

  • Methodology:

    • Cell Culture: Culture human urothelial cells.

    • Genotoxicity Assays: Perform assays such as the Ames test (for mutagenicity) and the in vitro micronucleus test (for chromosomal damage).

    • Proliferation Assays: Assess the effect of the compound on cell proliferation using assays like BrdU incorporation.

In Vivo Carcinogenicity Studies:

  • Objective: To evaluate the long-term carcinogenic potential of a test TZD compound in a rodent model.

  • Methodology:

    • Animal Model: Use a rodent model (typically rats) susceptible to bladder carcinogenesis.

    • Long-Term Dosing: Administer the test compound daily for a significant portion of the animal's lifespan (e.g., 2 years).

    • Urinalysis: Periodically perform urinalysis to detect hematuria and other abnormalities.[24]

    • Histopathology: At the end of the study, conduct a comprehensive histopathological examination of the urinary bladder and other tissues to identify any neoplastic or pre-neoplastic lesions.[25]

Conclusion and Future Directions

The thiazolidinedione class of drugs offers an effective therapeutic option for managing type 2 diabetes by targeting insulin resistance. However, their use has been tempered by significant safety concerns. A thorough understanding of the comparative safety profiles of different TZD compounds is crucial for both clinical practice and future drug development. While troglitazone serves as a stark reminder of the potential for severe hepatotoxicity, the differential cardiovascular and bladder cancer risks associated with rosiglitazone and pioglitazone highlight the importance of subtle structural differences in determining the overall safety of a drug.

For researchers and drug development professionals, the focus should be on designing novel PPARγ modulators with an improved safety profile. This will require a multi-faceted approach, incorporating early and comprehensive in vitro and in vivo safety screening. The use of more predictive, human-relevant models, such as hiPSC-derived cells, will be instrumental in identifying potential liabilities early in the drug discovery pipeline. By applying the principles and methodologies outlined in this guide, the scientific community can work towards developing safer and more effective therapies for type 2 diabetes.

References

  • Unknown. Thiazolidinediones – mechanisms of action. Experimental and clinical pharmacology. [URL: https://www.australianprescriber.com/magazine/27/3/67/70]
  • Wikipedia. Thiazolidinedione. [URL: https://en.wikipedia.org/wiki/Thiazolidinedione]
  • International Journal of Pharmaceutical Sciences Review and Research. Thiazolidinediones (TZDs) as a Versatile Scaffold in Medicinal Chemistry Biological Importance. [URL: https://globalresearchonline.net/journalcontents/v63-2/24.pdf]
  • Australian Prescriber. Thiazolidinediones - mechanisms of action. [URL: https://www.australianprescriber.com/magazine/27/3/67/70]
  • Canadian Agency for Drugs and Technologies in Health. Rosiglitazone and Pioglitazone for Patients with Type 2 Diabetes: Safety. [URL: https://www.cadth.
  • Lecka-Czernik, B. Mechanisms by which Thiazolidinediones Enhance Insulin Action. [URL: https://pubmed.ncbi.nlm.nih.gov/12094327/]
  • National Center for Biotechnology Information. Thiazolidinediones. [URL: https://www.ncbi.nlm.nih.gov/books/NBK559189/]
  • CMAJ. Thiazolidinediones: Do harms outweigh benefits?. [URL: https://www.cmaj.ca/content/180/1/13]
  • Diabetes.co.uk. Thiazolidinediones (Glitazones). [URL: https://www.diabetes.co.uk/diabetes-medication/thiazolidinediones-glitazones.html]
  • Taylor & Francis Online. How safe is the use of thiazolidinediones in clinical practice?. [URL: https://www.tandfonline.com/doi/full/10.1185/03007990802476939]
  • Cleveland Clinic. Thiazolidinediones (TZDs). [URL: https://my.clevelandclinic.org/health/drugs/12045-thiazolidinediones-tzds]
  • Diabetes Care. A Comparison of Lipid and Glycemic Effects of Pioglitazone and Rosiglitazone in Patients With Type 2 Diabetes and Dyslipidemia. [URL: https://diabetesjournals.org/care/article/28/7/1558/24796/A-Comparison-of-Lipid-and-Glycemic-Effects-of]
  • Open Access Pub. A Role for in Vitro Disease Models in the Landscape of Preclinical Cardiotoxicity and Safety Testing. [URL: https://openaccesspub.org/jccr/article/766]
  • National Center for Biotechnology Information. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6315758/]
  • Medscape. Drug-Induced Hepatotoxicity. [URL: https://emedicine.medscape.com/article/169814-overview]
  • ResearchGate. (PDF) In vitro and in vivo examination of cardiac troponins as biochemical markers of drug-induced cardiotoxicity. [URL: https://www.researchgate.net/publication/6335193_In_vitro_and_in_vivo_examination_of_cardiac_troponins_as_biochemical_markers_of_drug-induced_cardiotoxicity]
  • PubMed. In vitro and in vivo examination of cardiac troponins as biochemical markers of drug-induced cardiotoxicity. [URL: https://pubmed.ncbi.nlm.nih.gov/17669468/]
  • European Association for the Study of the Liver. EASL clinical practice guidelines: drug-induced liver injury (DILI). [URL: https://www.journal-of-hepatology.eu/article/S0168-8278(19)30009-3/fulltext]
  • ResearchGate. (PDF) Drug safety of rosiglitazone and pioglitazone in France: A study using the French PharmacoVigilance database. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2731215/]
  • Medscape. Drug Safety of Rosiglitazone and Pioglitazone in France. [URL: https://www.medscape.com/viewarticle/742998_2]
  • Circulation. Workshop report: FDA workshop on improving cardiotoxicity assessment with human-relevant platforms. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.119.315830]
  • Circulation. Thiazolidinedione Drugs and Cardiovascular Risks. [URL: https://www.ahajournals.org/doi/10.
  • Anticancer Research. In Vitro and In Vivo Experimental Models as Tools to Investigate the Efficacy of Antineoplastic Drugs on Urinary Bladder Cancer. [URL: https://ar.iiarjournals.org/content/33/4/1349]
  • National Center for Biotechnology Information. Practical guidelines for diagnosis and early management of drug-induced liver injury. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4202353/]
  • PubMed. Thiazolidinediones and cancer: results of a meta-analysis of randomized clinical trials. [URL: https://pubmed.ncbi.nlm.nih.gov/24531641/]
  • Circulation: Heart Failure. Understanding Contemporary Use of Thiazolidinediones. [URL: https://www.ahajournals.org/doi/10.1161/CIRCHEARTFAILURE.118.005517]
  • National Center for Biotechnology Information. Efficacy and Safety of Novel Thiazolidinedione Rivoglitazone in Type-2 Diabetes a Meta-Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10457222/]
  • ResearchGate. Comparative effects of oral pioglitazone and rosiglitazone monotherapy in patients with type 2 diabetes mellitus. [URL: https://www.researchgate.
  • European Association for the Study of the Liver. EASL Clinical Practice Guidelines: Drug-induced liver injury. [URL: https://www.journal-of-hepatology.eu/article/S0168-8278(19)30009-3/fulltext]
  • National Center for Biotechnology Information. Assessing Bladder Cancer Risk in Type 2 Diabetes Clinical Trials: the Dapagliflozin Drug Development Program as a 'Case Study'. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4575311/]
  • Catalyst Clinical Research. Bladder Cancer Drug Development: Hidden Risks. [URL: https://catalystcr.com/insights/bladder-cancer-drug-development-hidden-risks/]
  • Frontiers in Oncology. Bladder cancer biomarkers: current approaches and future directions. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2023.1257492/full]
  • Regional Cancer Care Associates. How Do Doctors Find Bladder Cancer?. [URL: https://www.regionalcancercare.org/blog/how-do-doctors-find-bladder-cancer/]

Sources

comparing the metabolic stability of different thiazolidinedione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability of Thiazolidinedione Derivatives: A Technical Guide

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of balancing pharmacological potency with metabolic stability. Thiazolidinediones (TZDs) are highly effective peroxisome proliferator-activated receptor gamma (PPARγ) agonists used for Type 2 diabetes mellitus. However, their clinical history is a masterclass in why metabolic stability and clearance pathways dictate a drug's viability.

This guide provides an objective, data-driven comparison of the metabolic stability of legacy TZDs, next-generation agents, and novel experimental derivatives. Furthermore, it details the foundational methodologies we use to evaluate these compounds in vitro.

Mechanistic Divergence in TZD Metabolism

The core thiazolidinedione ring is generally stable, but the side chains attached to this scaffold dictate the molecule's susceptibility to cytochrome P450 (CYP450) mediated oxidation. Understanding the causality behind these metabolic pathways is critical for lead optimization[1].

  • Troglitazone (The Cautionary Tale): Troglitazone undergoes CYP-mediated metabolic activation, leading to a reactive quinone intermediate and subsequent thiazolidinedione ring-opening. These reactive metabolites covalently bind to hepatic proteins, causing the idiosyncratic hepatotoxicity that led to its global market withdrawal[2].

  • Rosiglitazone & Pioglitazone (The Optimized Standards): These derivatives bypass the toxicological liabilities of troglitazone. Pioglitazone is extensively metabolized by CYP2C8 and CYP3A4 into active metabolites (M-III and M-IV). Because these metabolites retain pharmacological activity and possess an extended half-life (16–28 hours), pioglitazone achieves sustained efficacy with once-daily dosing[1][3].

  • Lobeglitazone & Novel Derivatives: Lobeglitazone interacts primarily with CYP1A2, CYP2C9, and CYP2C19, demonstrating high oral bioavailability (~95%) and adequate microsomal stability[4]. Current drug discovery efforts are focused on incorporating N-heterocyclic structures (e.g., pyrrolidinyl, piperidinyl) to sterically hinder rapid CYP oxidation, thereby enhancing overall metabolic stability without sacrificing PPARγ affinity[5].

G TZD Thiazolidinedione (TZD) Scaffold Troglitazone Troglitazone TZD->Troglitazone PioRosi Pioglitazone & Rosiglitazone TZD->PioRosi Novel Novel Derivatives (e.g., Lobeglitazone) TZD->Novel TrogMetab Reactive Ring-Opening (Quinone formation) Troglitazone->TrogMetab PioMetab CYP2C8 / CYP3A4 Hydroxylation PioRosi->PioMetab NovelMetab N-heterocyclic Modifications Novel->NovelMetab Tox Hepatotoxicity (Withdrawn) TrogMetab->Tox ActiveMetab Active Metabolites (Extended t1/2) PioMetab->ActiveMetab Stable Enhanced Metabolic Stability NovelMetab->Stable

Caption: Metabolic pathways of TZD derivatives determining hepatotoxicity versus therapeutic stability.

Comparative Pharmacokinetic and Stability Data

Summarizing quantitative metabolic parameters is essential for benchmarking new drug candidates. Table 1 compares the clinical and in vitro metabolic profiles of key TZD derivatives.

Table 1: Metabolic Stability and Pharmacokinetic Parameters of TZD Derivatives

CompoundPrimary CYP EnzymesElimination Half-Life (t1/2)Active MetabolitesHepatotoxicity Risk
Troglitazone CYP3A4, CYP2C816–34 hoursYes (Sulfate conjugates)High (Withdrawn)
Rosiglitazone CYP2C8, CYP2C93–4 hoursNoLow
Pioglitazone CYP2C8, CYP3A4, CYP1A13–7 h (Parent), 16–28 h (Metabolites)Yes (M-III, M-IV)Low
Lobeglitazone CYP1A2, CYP2C9, CYP2C19~10 hoursYes (M5, M7)Low
Novel N-heterocyclic TZDs Varies (Sterically hindered)> 30 min (in HLM)Under investigationLow (Predicted)

(Data synthesized from established pharmacokinetic profiles and recent in vitro assays[1][3][4][5])

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To objectively compare the metabolic stability of novel TZD derivatives against established benchmarks like pioglitazone, the Human Liver Microsome (HLM) assay is the industry standard[6].

Causality in Experimental Design: Why HLMs? HLMs contain the full complement of Phase I CYP450 enzymes. Because the primary clearance mechanism for TZDs is CYP-mediated oxidation and hydroxylation, HLMs provide a highly predictive model for in vivo intrinsic clearance ( CLint​ ). Unlike intact hepatocytes, HLMs isolate the Phase I metabolic variables from the confounding effects of cellular uptake transporters and Phase II conjugation (unless UDPGA is explicitly added)[6].

Protocol: Self-Validating HLM Assay Workflow

A robust assay must be a self-validating system. This protocol incorporates a minus-NADPH control to rule out chemical instability, alongside high/low clearance reference compounds (e.g., Verapamil and Alprazolam) to verify the enzymatic integrity of the microsome batch[6].

Step 1: Preparation of Reagents & System Calibration

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Thaw HLMs on ice and dilute to a working protein concentration of 0.5 mg/mL in the buffer.

  • Prepare a 10 mM stock of the TZD derivative in DMSO. Dilute to a 1 µM final assay concentration. Scientific Rationale: Keeping the substrate concentration well below the Michaelis-Menten constant ( Km​ ) ensures the reaction follows first-order kinetics, which is mandatory for accurate half-life calculation.

Step 2: Incubation and Reaction Initiation

  • Pre-incubate the HLM-compound mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1.3 mM). Scientific Rationale: NADPH is the essential electron donor for CYP450 enzymes; its addition marks Time 0.

Step 3: Time-Course Sampling and Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately dispense the aliquot into 150 µL of ice-cold quench solution (100% Acetonitrile containing an internal standard, such as Tolbutamide). Scientific Rationale: The organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

Step 4: Extraction and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant for Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

  • Monitor the depletion of the parent TZD molecule relative to the internal standard.

Step 5: Data Analysis ( CLint​ Calculation)

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate in vitro half-life: t1/2​=0.693/k .

  • Calculate Intrinsic Clearance ( CLint​ ): CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

HLM Prep Prepare HLM & Test Compound Incubate Incubate at 37°C (Add NADPH) Prep->Incubate Initiate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Timepoints Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate CLint & t1/2 LCMS->Data

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The metabolic stability of thiazolidinedione derivatives is the primary determinant of their clinical viability and safety. By shifting from the reactive troglitazone scaffold to the CYP-optimized pioglitazone, and further into sterically hindered N-heterocyclic derivatives, researchers can fine-tune intrinsic clearance. Utilizing rigorous, self-validating HLM assays ensures that only derivatives with optimal half-lives and non-toxic metabolic pathways advance through the drug development pipeline.

References

  • Source: njmonline.
  • Title: NEW ORAL THERAPIES FOR TYPE 2 DIABETES MELLITUS: The Glitazones or Insulin Sensitizers Source: Annual Reviews URL
  • Title: Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes Source: PubMed / NIH URL
  • Title: Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats Source: PubMed / NIH URL
  • Title: High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development Source: XenoTech URL
  • Title: Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico Source: MDPI URL

Sources

A Comprehensive Guide to the Validation of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid as a Lead Compound

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built on the understanding that the thiazolidinedione (TZD) scaffold is a "privileged structure" in medicinal chemistry.[1] TZD derivatives are known to exhibit a wide array of pharmacological activities, including anti-diabetic, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The parent compound, 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid, combines this versatile TZD ring with a benzoic acid moiety, suggesting a potential for unique biological interactions and a favorable starting point for lead optimization.

Our validation journey will be systematic, beginning with target identification and engagement, progressing to in vitro functional and cellular assays, and culminating in a preliminary assessment of its drug-like properties through ADME-Tox profiling.

Part 1: Target Identification and Engagement

The initial and most critical step in validating a lead compound is to identify its molecular target(s). The biological activity of TZD derivatives is often attributed to their interaction with various receptors and enzymes.[1] Therefore, our initial efforts will focus on unbiased and direct methods to pinpoint the specific protein(s) that 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid interacts with.

Experimental Workflow: Target Identification

A multi-pronged approach will be employed to ensure the highest confidence in target identification. This will involve both affinity-based and label-free methods.[4][5]

G cluster_0 Affinity-Based Methods cluster_1 Label-Free Methods Compound Immobilization Compound Immobilization Affinity Chromatography Affinity Chromatography Compound Immobilization->Affinity Chromatography Incubate with cell lysate LC-MS/MS Protein ID LC-MS/MS Protein ID Affinity Chromatography->LC-MS/MS Protein ID Elute & identify bound proteins Target Hypothesis Target Hypothesis LC-MS/MS Protein ID->Target Hypothesis Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Drug Affinity Responsive Target Stability (DARTS) CETSA CETSA Western Blot/MS Western Blot/MS CETSA->Western Blot/MS Detect thermal stabilization Western Blot/MS->Target Hypothesis DARTS DARTS Protease Digestion & SDS-PAGE Protease Digestion & SDS-PAGE DARTS->Protease Digestion & SDS-PAGE Assess protein stability Protease Digestion & SDS-PAGE->Target Hypothesis Target Validation Target Validation Target Hypothesis->Target Validation

Caption: Workflow for Target Identification.

Detailed Protocols

1. Affinity-Based Pull-Down Assay

This method utilizes an immobilized form of the lead compound to "fish out" its binding partners from a complex protein mixture, such as a cell lysate.[6]

  • Step 1: Compound Immobilization: Synthesize a derivative of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid with a linker arm suitable for covalent attachment to agarose beads. A common strategy is to utilize the carboxylic acid group for amide bond formation with an amine-functionalized linker.

  • Step 2: Affinity Chromatography: Incubate the compound-conjugated beads with a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized).

  • Step 3: Elution and Protein Identification: After thorough washing to remove non-specific binders, elute the specifically bound proteins. These proteins are then identified using mass spectrometry (LC-MS/MS).[5]

Causality: By immobilizing the compound, we can selectively isolate proteins that physically interact with it. The subsequent mass spectrometry analysis provides an unbiased identification of these potential targets.

2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that leverages the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[6]

  • Step 1: Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

  • Step 2: Compound Incubation: Treat aliquots of the lysate with varying concentrations of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid or a vehicle control.

  • Step 3: Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a set time.

  • Step 4: Analysis: Stop the digestion and analyze the protein profiles using SDS-PAGE and Coomassie staining or Western blotting for specific candidate proteins. Proteins that show increased resistance to digestion in the presence of the compound are potential targets.

Causality: This technique relies on the principle that drug-protein binding confers stability. Observing a dose-dependent protection from proteolysis provides strong evidence of a direct interaction.

Data Presentation: Target Engagement

Once a primary target is identified (e.g., "Target X"), it's crucial to quantify the binding affinity. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard for this.[7]

Technique Parameter 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid Positive Control Negative Control
SPRKD (nM)50050 (Known binder)No Binding Detected
ITCKD (nM)55060 (Known binder)No Binding Detected

Interpretation: A low nanomolar to micromolar dissociation constant (KD) would indicate a specific and potentially potent interaction with the identified target.

Part 2: In Vitro Functional and Cellular Assays

With a validated target in hand, the next logical step is to assess the functional consequences of this interaction. This involves both biochemical and cell-based assays to determine if the compound acts as an inhibitor or activator and to observe its effects in a more physiologically relevant context.[8]

Experimental Workflow: Functional Validation

G Biochemical Assay Biochemical Assay Dose-Response Curve Dose-Response Curve Biochemical Assay->Dose-Response Curve Determine IC50/EC50 Cell-Based Assay Cell-Based Assay Cell-Based Assay->Dose-Response Curve Determine cellular potency Mechanism of Action Studies Mechanism of Action Studies Dose-Response Curve->Mechanism of Action Studies Inform concentration selection

Caption: Workflow for Functional Validation.

Detailed Protocols

1. Biochemical Assay

The design of this assay is entirely dependent on the nature of the identified target.

  • If the target is an enzyme: A kinetic enzyme assay will be developed to measure the effect of the compound on the enzyme's activity. For example, if the target is a kinase, a kinase activity assay (e.g., using a fluorescently labeled substrate) would be appropriate.

  • If the target is a receptor: A radioligand binding assay or a functional assay measuring downstream signaling (e.g., cAMP accumulation) would be employed.[7]

Protocol (Example: Kinase Inhibition Assay):

  • Step 1: In a 384-well plate, add the kinase, its specific substrate, and ATP.

  • Step 2: Add varying concentrations of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid.

  • Step 3: Incubate at the optimal temperature for the kinase reaction.

  • Step 4: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence or luminescence).

  • Step 5: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Causality: This direct measure of target modulation provides a quantitative assessment of the compound's potency at the molecular level.

2. Cell-Based Assay

Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity.[8]

  • Step 1: Culture a cell line that expresses the target of interest.

  • Step 2: Treat the cells with a range of concentrations of the compound.

  • Step 3: Measure a relevant downstream cellular event. This could be cell proliferation (e.g., using an MTS assay), apoptosis (e.g., using a caspase activity assay), or the expression of a specific biomarker.

  • Step 4: Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.

Causality: By observing a cellular effect that is consistent with the modulation of the identified target, we can build a stronger case for the compound's mechanism of action.

Data Presentation: Functional Activity
Assay Type Parameter 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid Positive Control Negative Control
Biochemical (Kinase X)IC50 (µM)1.20.1 (Known inhibitor)> 100
Cellular (Proliferation)EC50 (µM)5.80.5 (Known inhibitor)> 100

Interpretation: A potent IC50 in the biochemical assay coupled with a corresponding EC50 in a relevant cellular assay strongly supports the on-target activity of the compound.

Part 3: Preliminary ADME-Tox Profiling

A promising lead compound must not only be potent but also possess favorable drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial to identify potential liabilities that could derail later development.[9][10]

Experimental Workflow: ADME-Tox Screening

G cluster_0 ADME cluster_1 Toxicity Solubility Solubility Go/No-Go Decision Go/No-Go Decision Solubility->Go/No-Go Decision Permeability (PAMPA) Permeability (PAMPA) Permeability (PAMPA)->Go/No-Go Decision Metabolic Stability Metabolic Stability Metabolic Stability->Go/No-Go Decision Cytotoxicity Cytotoxicity Cytotoxicity->Go/No-Go Decision hERG Inhibition hERG Inhibition hERG Inhibition->Go/No-Go Decision

Caption: Workflow for Preliminary ADME-Tox Profiling.

Detailed Protocols

1. Aqueous Solubility

  • Method: Kinetic or thermodynamic solubility assays.

  • Protocol: Prepare a stock solution of the compound in DMSO. Add aliquots to an aqueous buffer at physiological pH (7.4) and measure the concentration of the dissolved compound by UV-Vis spectroscopy or LC-MS.

2. Membrane Permeability (PAMPA)

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Protocol: A 96-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the compound) from an acceptor compartment. After incubation, the concentration of the compound in both compartments is measured to determine its passive permeability.

3. Metabolic Stability

  • Method: Incubation with liver microsomes or hepatocytes.[11]

  • Protocol: Incubate the compound with liver microsomes (containing key metabolic enzymes like Cytochrome P450s) and cofactors. At various time points, measure the amount of remaining parent compound by LC-MS to determine its metabolic half-life.

4. Cytotoxicity

  • Method: MTS or MTT assay in a non-target cell line (e.g., HEK293).

  • Protocol: Expose the cells to a range of concentrations of the compound for 24-72 hours. Measure cell viability using a colorimetric reagent. A significant decrease in viability indicates general cytotoxicity.[10]

5. hERG Inhibition

  • Method: Patch-clamp electrophysiology or a fluorescence-based assay.

  • Protocol: Assess the compound's ability to inhibit the hERG potassium channel, a key off-target that can lead to cardiac arrhythmias.[12]

Data Presentation: ADME-Tox Profile
Parameter Assay Result Desired Profile
Solubility Kinetic Solubility75 µg/mL> 50 µg/mL
Permeability PAMPA5 x 10-6 cm/s> 1 x 10-6 cm/s
Metabolic Stability Human Liver Microsomest1/2 = 45 min> 30 min
Toxicity Cytotoxicity (HEK293)CC50 > 50 µM> 10x EC50
Cardiotoxicity hERG InhibitionIC50 > 30 µM> 10 µM

Interpretation: The goal is to identify a compound with a balanced profile: sufficient solubility and permeability for absorption, reasonable metabolic stability for an adequate duration of action, and a clear window between its therapeutic concentration and any cytotoxic or cardiotoxic effects.

Conclusion and Future Directions

This comprehensive validation workflow provides a robust framework for assessing the potential of 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid as a lead compound. Positive outcomes in these initial studies—namely, the identification of a specific target, demonstration of on-target functional activity in cells, and a favorable preliminary ADME-Tox profile—would provide a strong rationale for advancing this compound into lead optimization. Subsequent efforts would focus on improving potency and selectivity, further optimizing ADME properties, and ultimately, evaluating its efficacy and safety in preclinical animal models. The multifaceted nature of the thiazolidinedione scaffold suggests that this compound could hold significant promise for the development of novel therapeutics.[2][13]

References

  • Creative Biostructure. In Vitro ADME-Tox Profiling. [Link]

  • International Journal of Pharmaceutical Research and Applications. Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. [Link]

  • Wiley Online Library. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]

  • Journal of Pharmaceutical Research and Applications. 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. [Link]

  • MDPI. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]

  • Symeres. In Vitro ADME-Tox Services. [Link]

  • ResearchGate. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Patsnap. What pharmacological assays are used for lead optimization? [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • Drug Target Review. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

  • Journal of Pharmaceutical Negative Results. Biological Potential of Thiazolidinedione Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。